Product packaging for 6-Bromoimidazo[1,2-a]pyridin-2-amine(Cat. No.:CAS No. 947248-52-4)

6-Bromoimidazo[1,2-a]pyridin-2-amine

Cat. No.: B1519898
CAS No.: 947248-52-4
M. Wt: 212.05 g/mol
InChI Key: LAUJNLOJYLUKCP-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridin-2-amine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3 B1519898 6-Bromoimidazo[1,2-a]pyridin-2-amine CAS No. 947248-52-4

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUJNLOJYLUKCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657131
Record name 6-Bromoimidazo[1,2-a]pyridin-2-amine
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Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947248-52-4
Record name 6-Bromoimidazo[1,2-a]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947248-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromoimidazo[1,2-a]pyridin-2-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Bromoimidazo[1,2-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] Within this class, 6-Bromoimidazo[1,2-a]pyridin-2-amine emerges as a key building block, offering multiple reaction sites for the synthesis of diverse molecular libraries. This guide provides a comprehensive overview of its chemical properties, drawing upon established synthetic routes, reactivity profiles, and spectroscopic data to offer a detailed understanding for researchers engaged in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound featuring a fused imidazole and pyridine ring system. The bromine atom at the 6-position and the amino group at the 2-position are key functional groups that dictate its reactivity and potential for chemical modification.

PropertyValueSource
Molecular Formula C₇H₆BrN₃[5]
Molecular Weight 212.05 g/mol [5]
CAS Number 947248-52-4[5][6]
Appearance Solid
Storage 2-8°C, inert atmosphere, keep in dark place

The planarity of the imidazo[1,2-a]pyridine ring system has been confirmed through X-ray crystallographic studies of related derivatives, such as 6-Bromoimidazo[1,2-a]pyridin-8-amine.[7] This planarity is a crucial feature for its interaction with biological targets.

Synthesis of the Imidazo[1,2-a]pyridine Scaffold

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with several methodologies available to researchers. The classical and most common approach is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1][2]

A general synthetic route to 6-bromoimidazo[1,2-a]pyridine, the parent scaffold of the title compound, involves the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde.[8]

Figure 1: General synthesis of 6-bromoimidazo[1,2-a]pyridine.

To obtain the target molecule, this compound, a different synthetic strategy is required, typically involving the cyclization of a suitably functionalized pyridine precursor. While a specific, detailed synthesis protocol for this compound is not widely published, its synthesis can be inferred from the general methodologies for 2-aminoimidazo[1,2-a]pyridines. These methods often employ reagents that introduce the 2-amino functionality during the cyclization process.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the interplay of its three key components: the electron-rich imidazole ring, the electron-deficient pyridine ring, and the reactive amino and bromo substituents.

Reactivity of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is generally susceptible to electrophilic substitution, with the reaction preferentially occurring at the C3 position of the imidazole ring. This is due to the electron-donating effect of the bridgehead nitrogen, which stabilizes the cationic intermediate formed upon electrophilic attack at C3.

Reactivity of the 2-Amino Group

The 2-amino group is a versatile handle for further functionalization. It can undergo a range of reactions typical of primary aromatic amines, including:

  • Acylation: Reaction with acylating agents (e.g., acid chlorides, anhydrides) to form the corresponding amides.

  • Alkylation: Reaction with alkyl halides or other alkylating agents to yield secondary or tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various nucleophilic substitution reactions (e.g., Sandmeyer reaction).

Reactivity of the 6-Bromo Substituent

The bromine atom at the 6-position of the pyridine ring is a key site for introducing molecular diversity through cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, although this typically requires harsh conditions. More commonly, the bromo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

These reactions allow for the introduction of a wide variety of substituents at the 6-position, making this compound a valuable intermediate in the synthesis of complex molecules.

Figure 2: Key reaction sites of this compound.

Spectroscopic Characterization

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Aromatic protons on the pyridine and imidazole rings would appear in the downfield region (typically 7.0-8.5 ppm). The protons of the amino group would likely appear as a broad singlet, with its chemical shift being solvent-dependent.
¹³C NMR Resonances for the seven carbon atoms of the bicyclic system would be observed in the aromatic region. The carbon bearing the bromine atom would be shifted downfield, while the carbon attached to the amino group would be shifted upfield.
FT-IR Characteristic N-H stretching vibrations for the primary amine would be observed in the region of 3300-3500 cm⁻¹. C-H stretching of the aromatic rings would appear around 3000-3100 cm⁻¹. C=C and C=N stretching vibrations of the heterocyclic rings would be present in the 1400-1600 cm⁻¹ region. A C-Br stretching vibration would be expected in the fingerprint region.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom.

Applications in Drug Discovery and Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a key pharmacophore in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This compound serves as a versatile starting material for the synthesis of libraries of compounds for high-throughput screening. The ability to functionalize the molecule at three distinct positions (the 2-amino group, the 3-position of the imidazole ring, and the 6-bromo position) allows for the systematic exploration of the chemical space around this privileged scaffold.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its rich reactivity, stemming from the unique electronic properties of the imidazo[1,2-a]pyridine core and the presence of key functional groups, provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in the pursuit of new and improved medicines.

References

An In-Depth Technical Guide to 6-Bromoimidazo[1,2-a]pyridin-2-amine (CAS Number 947248-52-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromoimidazo[1,2-a]pyridin-2-amine, a heterocyclic building block of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" due to its prevalence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This document will detail the physicochemical properties, a proposed synthetic route based on established methodologies, predicted spectral data, and the potential applications of this compound, particularly in the realm of kinase inhibitor discovery. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis and utilization of novel heterocyclic compounds for drug development.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic aromatic system that has garnered substantial attention in the field of medicinal chemistry.[3] Its rigid structure and ability to be readily functionalized at multiple positions make it an ideal scaffold for the design of compounds that can interact with a variety of biological targets.[4] Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Olprinone (a phosphodiesterase 3 inhibitor) feature this core structure, highlighting its therapeutic potential.[2] The introduction of a bromine atom at the 6-position and an amine group at the 2-position of the imidazo[1,2-a]pyridine scaffold, as in the case of this compound, provides orthogonal handles for further chemical modification, making it a versatile intermediate for the synthesis of compound libraries.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below. It is imperative that this compound be handled by trained personnel in a well-ventilated laboratory, adhering to all prescribed safety precautions.

PropertyValueReference
CAS Number 947248-52-4[5]
Molecular Formula C₇H₆BrN₃[5]
Molecular Weight 212.05 g/mol [5]
IUPAC Name This compound
Appearance Off-white to light yellow to brown powder or crystals[5]
Storage Store in a refrigerator (2 to 8 °C) under an inert atmosphere in a dark space.[5]
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis commences with the bromination of 2-aminopyridine to yield 5-bromopyridin-2-amine, followed by a cyclocondensation reaction with a suitable C2-synthon, such as bromoacetaldehyde or a precursor thereof.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclocondensation 2-Aminopyridine 2-Aminopyridine 5-Bromopyridin-2-amine 5-Bromopyridin-2-amine 2-Aminopyridine->5-Bromopyridin-2-amine NBS, CH3CN Target_Compound This compound 5-Bromopyridin-2-amine->Target_Compound Na2CO3, EtOH, Reflux Bromoacetaldehyde_source Bromoacetaldehyde (or precursor) Bromoacetaldehyde_source->Target_Compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Bromopyridin-2-amine

  • Rationale: The selective bromination at the 5-position of 2-aminopyridine is a standard procedure, often employing N-bromosuccinimide (NBS) as the brominating agent to avoid over-bromination and control regioselectivity.[6]

  • Procedure:

    • To a solution of 2-aminopyridine (1.0 eq) in acetonitrile (CH₃CN), add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-bromopyridin-2-amine.

Step 2: Synthesis of this compound

  • Rationale: The cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds is a classic and widely used method for the synthesis of the imidazo[1,2-a]pyridine core.[7][8] Bromoacetaldehyde is a suitable reagent for introducing the C2-amino functionality, although it is often used in the form of its more stable diethyl acetal, which hydrolyzes in situ under the reaction conditions.

  • Procedure:

    • To a solution of 5-bromopyridin-2-amine (1.0 eq) in ethanol, add bromoacetaldehyde diethyl acetal (1.2 eq) and a mild base such as sodium carbonate (Na₂CO₃) (2.0 eq).

    • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Spectral Characterization (Predicted)

As experimental spectral data for this compound is not publicly available, the following are predictions based on the analysis of closely related structures and general principles of NMR and mass spectrometry.[9][10][11]

Predicted ¹H and ¹³C NMR Data

G M+H [M+H]⁺ (m/z ~212/214) Fragment1 Loss of NH₃ M+H->Fragment1 Fragment2 Loss of Br M+H->Fragment2 Fragment3 Pyridine ring opening M+H->Fragment3 G Start This compound Step1 Parallel Synthesis/ Library Generation Start->Step1 Suzuki, Buchwald-Hartwig, Amide Coupling, etc. Step2 High-Throughput Screening (e.g., Kinase Assays) Step1->Step2 Step3 Hit Identification Step2->Step3 Step4 Lead Optimization (SAR) Step3->Step4 Step5 Preclinical Candidate Step4->Step5

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocycle, has emerged as a "drug prejudice" scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] Its rigid structure and synthetic tractability have made it a fertile ground for the discovery of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This guide provides a comprehensive overview of the multifaceted biological activities of imidazo[1,2-a]pyridine derivatives, delving into their mechanisms of action, structure-activity relationships, and the key experimental protocols used in their evaluation.

Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by modulating critical cellular signaling pathways frequently dysregulated in cancer.[5][6]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A prominent mechanism of action for the anticancer effects of many imidazo[1,2-a]pyridine derivatives is the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling cascade.[5][7] This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis.

Certain imidazo[1,2-a]pyridine compounds have been shown to bind to the ATP-binding site of PI3K, leading to the downregulation of downstream effectors.[7] For instance, treatment of melanoma and cervical cancer cells with a novel imidazo[1,2-a]pyridine, referred to as compound 6, resulted in reduced levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR).[7] This inhibition of the PI3K/Akt/mTOR pathway can lead to cell cycle arrest, often at the G2/M phase, and the induction of apoptosis.[7][8] The pro-apoptotic effects are often associated with an increase in the expression of p53 and the pro-apoptotic protein BAX, alongside a decrease in the anti-apoptotic protein Bcl-2.[7]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->PI3K Inhibition

Imidazo[1,2-a]pyridine inhibition of the PI3K/Akt/mTOR pathway.
Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines, with IC50 values indicating their potency.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)<12[7]
Compound 6 WM115 (Melanoma)<12[7]
IP-5 HCC1937 (Breast)45[9]
IP-6 HCC1937 (Breast)47.7[9]
12b Hep-2 (Laryngeal)11[10][11]
12b HepG2 (Liver)13[10][11]
12b MCF-7 (Breast)11[10][11]
12b A375 (Melanoma)11[10][11]
15d A375P (Melanoma)<0.06[6]
17e A375P (Melanoma)<0.06[6]
18c A375P (Melanoma)<0.06[6]
18h A375P (Melanoma)<0.06[6]
18i A375P (Melanoma)<0.06[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[3][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][13] The amount of formazan produced is proportional to the number of living cells.[3]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the imidazo[1,2-a]pyridine derivatives and incubate for a specified period (e.g., 48-72 hours).[12]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow for formazan crystal formation.[3][12]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Modulation of Inflammatory Cascades

Chronic inflammation is a key contributor to the development and progression of various diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-inflammatory effects.[14]

Mechanism of Action: Suppression of the STAT3/NF-κB Pathway

A novel imidazo[1,2-a]pyridine derivative, abbreviated as MIA, has been shown to exert its anti-inflammatory activity by suppressing the STAT3 and NF-κB signaling pathways.[15][16] These transcription factors play crucial roles in regulating the expression of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like IL-6 and TNF-α.[15]

MIA was found to inhibit the phosphorylation of STAT3 and increase the expression of IκBα, an inhibitor of NF-κB.[16] This leads to a reduction in the levels of inflammatory cytokines and mediators.[15]

STAT3_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK JAK IL6R->JAK Activation STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Inflammation_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, IL-6) pSTAT3->Inflammation_Genes IkB IκBα NFkB NF-κB IkB->NFkB Inhibition NFkB->Inflammation_Genes Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative (MIA) Imidazo_pyridine->pSTAT3 Inhibition Imidazo_pyridine->IkB Upregulation Synthesis_Workflow Reactants 2-Aminopyridine + α-Haloketone Reaction_Conditions Reaction Conditions (e.g., Catalyst, Solvent, Heat/Microwave) Reactants->Reaction_Conditions Product Imidazo[1,2-a]pyridine Derivative Reaction_Conditions->Product

References

mechanism of action of imidazopyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Imidazopyridine Compounds

Abstract

Imidazopyridines represent a significant class of psychoactive compounds, structurally distinct from benzodiazepines but sharing a common molecular target: the γ-aminobutyric acid type A (GABA-A) receptor. This guide provides a detailed examination of their mechanism of action, focusing on their role as positive allosteric modulators. We will dissect the structure and function of the GABA-A receptor, explore the concept of subunit selectivity that defines the unique pharmacological profiles of compounds like zolpidem and alpidem, and detail the key experimental methodologies used to elucidate these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how these compounds exert their effects on the central nervous system.

Introduction: The Imidazopyridine Class

Imidazopyridines are a family of heterocyclic compounds that have gained prominence in pharmacology primarily as anxiolytics, sedatives, and hypnotics.[1][2] Though their therapeutic effects often parallel those of benzodiazepines, their distinct chemical structure classifies them as "nonbenzodiazepines" or "Z-drugs".[3][4] This class includes widely prescribed medications such as zolpidem (a hypnotic), as well as other agents like alpidem, saripidem, and necopidem, which have been investigated for anxiolytic properties.[1][5][6]

The core mechanism underpinning their pharmacological activity is the potentiation of GABAergic neurotransmission. They achieve this not by directly activating the primary GABA recognition site, but by binding to a distinct, allosteric site on the GABA-A receptor complex, thereby enhancing the inhibitory effects of the brain's primary inhibitory neurotransmitter, GABA.[3][7]

The Molecular Target: The GABA-A Receptor Ion Channel

To comprehend the action of imidazopyridines, one must first understand their target. The GABA-A receptor is a pentameric ligand-gated ion channel, a complex protein assembly embedded in the neuronal membrane that forms a central pore permeable to chloride ions (Cl⁻).[8][9]

  • Structure and Subunit Diversity: The receptor is assembled from five subunits selected from a diverse pool of 19 identified subunit types (e.g., α1-6, β1-3, γ1-3, δ, etc.).[8] The most common synaptic configuration consists of two α, two β, and one γ subunit. This combinatorial diversity gives rise to a vast number of potential GABA-A receptor subtypes, each with a unique anatomical distribution and pharmacological profile.

  • Function: In the resting state, the channel is closed. When GABA binds to its specific sites (typically at the α/β subunit interfaces), the receptor undergoes a conformational change, opening the Cl⁻ channel.[9] The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.[7]

Core Mechanism: Positive Allosteric Modulation at the Benzodiazepine Site

Imidazopyridines function as Positive Allosteric Modulators (PAMs) of the GABA-A receptor.[3][7] This means they do not activate the receptor on their own but enhance the effect of the endogenous agonist, GABA.

They bind to the so-called "benzodiazepine site," a specific allosteric binding pocket located at the interface of an α and the γ2 subunit.[10][11] The binding of an imidazopyridine molecule to this site induces a further conformational change in the receptor that increases the frequency of channel opening when GABA is also bound.[12] This leads to a greater influx of Cl⁻ ions for a given concentration of GABA, amplifying the natural inhibitory signal.[9][12]

GABA_A_Signaling cluster_receptor GABA-A Receptor cluster_ligands cluster_effects GABA_R GABA-A Receptor GABA Site (α/β) BZ Site (α/γ) Channel_Opening Increased Cl⁻ Channel Opening GABA_R->Channel_Opening Activates GABA GABA GABA->GABA_R:gaba Binds Imidazopyridine Imidazopyridine Imidazopyridine->GABA_R:bz Binds (PAM) Hyperpolarization Neuronal Hyperpolarization Channel_Opening->Hyperpolarization Causes Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Leads to

Caption: Signaling pathway of imidazopyridine action at the GABA-A receptor.

The Principle of Subunit Selectivity

The defining characteristic of the imidazopyridine class, and the source of their varied pharmacological profiles, is their selective affinity for different GABA-A receptor α-subunits. While classical benzodiazepines like diazepam are relatively non-selective, imidazopyridines preferentially target specific subtypes, which are differentially distributed throughout the brain and mediate distinct physiological functions.

  • α1 Subunit: Highly expressed in the cerebral cortex, thalamus, and cerebellum. Receptors containing the α1 subunit are primarily responsible for mediating sedative, hypnotic, and amnesic effects .[13]

  • α2 and α3 Subunits: Predominantly located in limbic structures (amygdala, hippocampus) and the striatum. These subunits are chiefly associated with anxiolytic and myorelaxant properties .[3][14]

  • α5 Subunit: Concentrated in the hippocampus and implicated in learning and memory .[3][13] Compounds that spare α5-containing receptors may have a reduced impact on cognition.

This differential affinity is the key determinant of whether a compound acts primarily as a hypnotic or an anxiolytic.

Comparative Affinity of Key Imidazopyridines

The table below summarizes the binding preferences of prominent imidazopyridine compounds.

CompoundPrimary Clinical UseHigh Affinity SubunitsIntermediate/Low AffinityKey Mechanistic Insight
Zolpidem Hypnotic (Insomnia)α1 [3][13]α2, α3[13]Strong preference for α1 drives its potent sedative-hypnotic effects.[13] It has no appreciable affinity for α5-containing receptors.[3][13]
Alpidem Anxiolytic (Withdrawn)α1, α2, α3[15]No effect on α5[15]Broader affinity for α2/α3 compared to zolpidem underlies its anxiolytic rather than purely hypnotic profile.[15] Also binds to TSPO (PBR).[16][17]
Saripidem Anxiolytic/Sedative (Investigational)α1 (ω1 subtype) [18][19]Lower for other subtypesHigh selectivity for the α1-containing receptor subtype.[18][19]

Methodologies for Mechanistic Elucidation

The characterization of the imidazopyridine mechanism of action relies on a combination of binding and functional assays. These self-validating systems provide a complete picture, from molecular interaction to physiological consequence.

Protocol 1: Radioligand Binding Assay for Affinity and Selectivity

This technique quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a known radioactive ligand.

Objective: To determine the inhibition constant (Kᵢ) of an imidazopyridine at various recombinant GABA-A receptor subtypes.

Step-by-Step Methodology:

  • Receptor Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293) engineered to express a single, defined GABA-A receptor subtype (e.g., α1β3γ2, α2β3γ2, etc.).

  • Assay Incubation: In a multi-well plate, combine the prepared membranes, a fixed concentration of a radioligand that binds to the benzodiazepine site (e.g., [³H]flunitrazepam), and a range of concentrations of the unlabeled test imidazopyridine.

  • Equilibration: Incubate the mixture to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Quantification: Measure the radioactivity retained on each filter using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use this curve to calculate the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand). Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation.

Causality: By comparing the Kᵢ values across different receptor subtypes, this assay provides a direct, quantitative measure of a compound's binding selectivity, explaining why zolpidem, for example, has a much stronger interaction with α1-containing receptors than α5-containing ones.

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Receptor Prepare Membranes (Specific GABA-A Subtype) Incubate Incubate Components (Reach Equilibrium) Receptor->Incubate Radioligand Radioligand ([³H]Flunitrazepam) Radioligand->Incubate Test_Compound Test Imidazopyridine (Serial Dilutions) Test_Compound->Incubate Filter Rapid Filtration (Separate Bound/Unbound) Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Plot Plot Displacement Curve Count->Plot Calculate Calculate IC₅₀ and Kᵢ Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) for Functional Activity

This electrophysiological technique measures the ion flow across the membrane of a Xenopus oocyte expressing the target receptor, providing a direct readout of the compound's functional effect.

Objective: To measure the potentiation of GABA-evoked currents by an imidazopyridine, confirming its activity as a PAM.

Step-by-Step Methodology:

  • Oocyte Preparation: Harvest oocytes from a Xenopus laevis frog. Microinject the oocytes with cRNAs encoding the desired α, β, and γ subunits of the GABA-A receptor.

  • Receptor Expression: Incubate the oocytes for 2-4 days to allow for the translation of cRNA and the assembly and insertion of functional GABA-A receptors into the cell membrane.

  • Electrophysiological Recording: Place a single oocyte in a recording chamber under a microscope. Impale the oocyte with two microelectrodes: one to measure membrane potential and one to inject current, "clamping" the voltage at a set level (e.g., -70 mV).

  • Baseline Current: Perfuse the oocyte with a buffer solution containing a low, sub-maximal concentration of GABA (e.g., an EC₅ concentration that elicits a small, stable inward current).

  • Compound Application: Co-apply the test imidazopyridine along with the same concentration of GABA.

  • Measure Potentiation: Record the increase in the amplitude of the inward chloride current in the presence of the test compound compared to the baseline current evoked by GABA alone.

  • Data Analysis: Express the potentiation as a percentage increase over the baseline. Construct a concentration-response curve to determine the compound's efficacy (maximum potentiation) and potency (EC₅₀).

Causality: This functional assay provides the crucial link between receptor binding and physiological effect. It proves that the compound doesn't just bind to the receptor but actively modulates its function, confirming its identity as a PAM and quantifying the magnitude of its effect.

TEVC_Workflow start Harvest Xenopus Oocytes inject Microinject with GABA-A Subunit cRNAs start->inject incubate Incubate (2-4 days) for Receptor Expression inject->incubate clamp Place Oocyte in Chamber and Voltage Clamp incubate->clamp gaba_app Apply GABA (EC₅) Record Baseline Current clamp->gaba_app compound_app Co-apply Imidazopyridine + GABA gaba_app->compound_app record Record Potentiated Current compound_app->record analyze Analyze Data (Potency & Efficacy) record->analyze

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Conclusion

The is a prime example of targeted pharmacology. By acting as positive allosteric modulators at the benzodiazepine site of the GABA-A receptor, they enhance the brain's primary inhibitory signaling pathway. Their clinical utility and differentiated pharmacological profiles are not a result of a different core mechanism, but rather a sophisticated fine-tuning of that mechanism through selective affinity for specific GABA-A receptor α-subunits. The sedative-hypnotic effects of zolpidem are directly attributable to its high affinity for α1-containing receptors, while the anxiolytic profile of other members of the class is linked to their activity at α2 and α3-containing subtypes. Understanding this principle of subunit selectivity is fundamental for both the rational use of existing imidazopyridine drugs and the development of novel, more targeted neurotherapeutics.

References

structure-activity relationship of imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship of Imidazopyridines for Drug Discovery Professionals

Abstract

The imidazopyridine scaffold is a paramount heterocyclic system in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant therapeutic agents.[1] Its unique bicyclic framework, composed of fused imidazole and pyridine rings, offers a versatile template for designing molecules that can interact with a wide array of biological targets.[2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for various classes of imidazopyridine derivatives. We will delve into the critical structural modifications that govern their potency, selectivity, and pharmacokinetic profiles across different therapeutic areas, including neuroscience, oncology, and infectious diseases. This document is intended for researchers and drug development professionals, offering field-proven insights and detailed methodologies to facilitate the rational design of next-generation imidazopyridine-based therapeutics.

The Imidazopyridine Core: A Privileged Scaffold in Medicinal Chemistry

Imidazopyridines are bicyclic aromatic heterocycles whose structural similarity to endogenous purines allows them to readily interact with biological macromolecules.[4] This fundamental property has led to their development as anti-cancer, anti-inflammatory, antiviral, antimicrobial, and central nervous system (CNS) agents.[5] The scaffold exists in several isomeric forms, with the most therapeutically relevant being imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[1,5-a]pyridine. Each isomer presents a unique three-dimensional shape and distribution of hydrogen bond donors and acceptors, dictating its specific pharmacological profile.

The versatility of the imidazopyridine core stems from its amenability to chemical modification at multiple positions. The most common synthetic strategies involve the condensation of a substituted 2-aminopyridine with an α-haloketone (the Tschitschibabin reaction) or through multicomponent reactions (MCRs), which allow for the rapid generation of diverse chemical libraries.[2][6]

Figure 1: Common Isomers of the Imidazopyridine Scaffold.

SAR of Imidazopyridines as GABA-A Receptor Modulators

Perhaps the most well-known application of the imidazo[1,2-a]pyridine scaffold is in the modulation of GABA-A receptors, integral components of inhibitory neurotransmission in the CNS.[7] Marketed drugs like Zolpidem (Ambien) exemplify this class.[1] These agents act as positive allosteric modulators, binding to the benzodiazepine (BZD) site on the GABA-A receptor complex.[8] Their therapeutic efficacy and side-effect profile are intrinsically linked to their selectivity for different α-subunits of the receptor.[9]

Causality Behind Experimental Choices: The primary goal in this area has been to separate the desired hypnotic/anxiolytic effects (mediated by α1, α2, and α3 subunits) from the unwanted myorelaxant and amnesic effects (largely associated with α1 and α5 subunits). Zolpidem's success is attributed to its high selectivity for the α1-subunit, which is crucial for its sedative properties.[9][10]

Key SAR Insights for Imidazo[1,2-a]pyridine GABA-A Modulators:

  • C2-Position: A substituted aryl ring, typically a tolyl group as seen in Zolpidem, is critical for high-affinity binding.[11][12] The para-position of this ring is a key point for modification.

  • C3-Position: This position requires a hydrogen bond acceptor. An N,N-dimethylacetamide group, as in Zolpidem, is optimal for potency. Variations in the length and nature of this side chain drastically affect affinity and selectivity.[8]

  • C6-Position: A small, lipophilic substituent, such as a methyl group, enhances binding affinity.[11]

  • C7-Position: Introduction of electron-withdrawing groups at this position can shift selectivity away from the α1 subunit towards α2/α3, a strategy employed to develop anxiolytic agents with reduced sedative effects.[13]

  • Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring is a crucial hydrogen bond acceptor, anchoring the ligand in the BZD binding pocket at the α/γ subunit interface.[10]

Figure 2: General SAR for Imidazo[1,2-a]pyridine GABA-A Modulators.

SAR of Imidazopyridines as Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention.[14] The imidazopyridine scaffold has emerged as a versatile "hinge-binding" motif, capable of targeting a wide range of kinases, including Nek2, Polo-like kinase (PLK), c-Met, and Aurora kinases.[15][16][17][18]

Causality Behind Experimental Choices: Kinase inhibitor design focuses on achieving potent inhibition of the target kinase while maintaining high selectivity against a panel of other kinases to minimize off-target toxicity. The imidazopyridine core mimics the adenine region of ATP, forming key hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. Substituents are then elaborated into adjacent hydrophobic pockets to enhance potency and confer selectivity.

Key SAR Insights for Imidazo[1,2-a]pyridine Kinase Inhibitors:

  • Core Scaffold: The N1 atom of the imidazole and the pyridine ring nitrogen are essential for forming hydrogen bonds with the kinase hinge region.

  • C2-Position: Often occupied by an aryl or heteroaryl group that extends into a hydrophobic pocket. Modifications here are crucial for tuning selectivity. For instance, in Nek2 inhibitors, specific substitutions on a C2-phenyl ring were found to be critical for achieving nanomolar potency.[15]

  • C3-Position: This position is frequently used to introduce linkers to larger chemical moieties that can access solvent-exposed regions or other pockets. For c-Met inhibitors, elaborated C3-substituents were shown to significantly improve both enzymatic and cellular potency.[17]

  • Pyridine Ring (C5-C8): Substitution on the pyridine ring can modulate physicochemical properties like solubility and metabolic stability. It can also be used to vector substituents towards specific sub-pockets of the ATP-binding site.

Compound IDTarget KinaseC2-SubstituentC3-SubstituentIC₅₀ (nM)Reference
28e Nek24-FluorophenylSubstituted Amide38[15]
36 PLK1Substituted PhenylAmidePotent (not specified)[16]
7g c-MetPhenylSubstituted Urea53.4[17]
Ponatinib BCR-ABL3-(trifluoromethyl)phenylEthynyl Linker1.2[19]

Table 1: Representative Imidazopyridine-based Kinase Inhibitors and their Potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a self-validating system for assessing the potency of imidazopyridine derivatives against a target kinase.

  • Objective: To determine the IC₅₀ value of test compounds by measuring their ability to displace a fluorescent tracer from the ATP-binding site of the target kinase.

  • Materials:

    • Target Kinase (e.g., Nek2, recombinant)

    • Eu-labeled Anti-Tag Antibody (e.g., Anti-GST)

    • Alexa Fluor™ 647-labeled Kinase Tracer (ATP-competitive)

    • Test Compounds (serial dilutions in DMSO)

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • 384-well microplates (low volume, black)

    • Fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Procedure:

    • Prepare a 2X solution of Kinase/Antibody mix in assay buffer.

    • Prepare a 4X solution of the test compounds and positive control (staurosporine) by serial dilution.

    • Prepare a 2X solution of the Alexa Fluor™ tracer in assay buffer.

    • Add 5 µL of the 2X Kinase/Antibody mix to each well of the 384-well plate.

    • Add 2.5 µL of the 4X compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO only) and "no kinase" (buffer only) controls.

    • Add 2.5 µL of the 2X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-enabled plate reader (Excitation: 340 nm, Emission: 615 nm for Europium and 665 nm for Alexa Fluor™ 647).

  • Data Analysis & Validation:

    • Calculate the TR-FRET emission ratio (665 nm / 615 nm).

    • The "no inhibitor" wells represent 0% inhibition, and the "no kinase" wells (or high concentration of positive control) represent 100% inhibition. These controls validate the assay window.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

workflow_kinase_assay cluster_prep Reagent Preparation start Start: Prepare Reagents prep_kinase Prepare 2X Kinase/ Antibody Mix prep_compounds Prepare 4X Compound Serial Dilutions prep_tracer Prepare 2X Tracer Solution plate_setup Dispense Reagents into 384-well Plate prep_kinase->plate_setup prep_compounds->plate_setup prep_tracer->plate_setup incubation Incubate 60 min at Room Temp plate_setup->incubation read_plate Read TR-FRET Signal incubation->read_plate analysis Calculate Emission Ratio & Percent Inhibition read_plate->analysis ic50 Fit Dose-Response Curve Determine IC50 analysis->ic50 end End: Potency Determined ic50->end

Figure 3: Experimental Workflow for an In Vitro Kinase Inhibition Assay.

SAR of Imidazopyridines as Antimicrobial and Antiparasitic Agents

The imidazopyridine scaffold is a fertile ground for the discovery of novel agents against infectious diseases, including tuberculosis, coccidiosis, and trypanosomiasis.[20][21][22]

  • Antitubercular Activity: A series of imidazo[1,2-a]pyridine-3-carboxamides have demonstrated exceptionally potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[22][23]

    • SAR Highlights: Potency is dramatically enhanced by large, lipophilic biaryl ether substituents attached to the carboxamide nitrogen. For example, compound 18 from a recent study showed an MIC ≤0.006 μM.[23] The 7-position on the core can be substituted (e.g., with chloro or methyl), but this can modulate activity. These compounds are proposed to target QcrB, a component of the electron transport chain.[22]

  • Antiparasitic Activity: Imidazopyridines and the related triazolopyrimidines have been identified as potent inhibitors of the trypanosomatid proteasome, a validated target for treating diseases like Chagas disease and African sleeping sickness.[21]

    • SAR Highlights: For imidazopyridines active against T. cruzi, replacement of a phenyl group at the R₂ position with fluorophenyl variants resulted in a 3-4 fold improvement in potency.[21] The optimization of these series focuses on improving solubility and reducing protein binding while retaining on-target activity.[21]

Concluding Remarks and Future Outlook

The imidazopyridine core continues to be a remarkably successful scaffold in drug discovery. Its synthetic tractability and ability to form key interactions with diverse biological targets ensure its continued relevance. The structure-activity relationships discussed herein highlight several key principles: the importance of the C2-aryl substituent for affinity in CNS and kinase targets, the role of the C3-substituent in modulating potency and physicochemical properties, and the utility of the pyridine ring for fine-tuning selectivity and pharmacokinetics.

Future efforts will likely focus on leveraging advanced synthetic methods to explore novel chemical space around the scaffold, applying computational methods for more precise targeting and selectivity prediction, and developing imidazopyridine-based PROTACs or covalent inhibitors. The accumulated knowledge of imidazopyridine SAR provides a robust foundation for these endeavors, paving the way for the discovery of new and improved medicines.

References

The Imidazopyridine Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazopyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" heterocyclic system due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic and structural characteristics facilitate interactions with a wide array of enzymes and receptors, leading to diverse pharmacological effects.[3][4] This guide provides an in-depth technical exploration of the imidazopyridine core, from its initial discovery and the evolution of its synthetic chemistry to its profound impact on drug development. We will dissect key synthetic strategies, explaining the causal logic behind experimental choices, and delve into the structure-activity relationships (SAR) that have guided its optimization for various therapeutic targets, most notably as a modulator of GABA-A receptors and more recently in the fields of oncology and infectious disease. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile scaffold.

The Strategic Importance of the Imidazopyridine Core

Heterocyclic compounds form the bedrock of pharmaceutical sciences, and among them, the fused bicyclic 5,6-heterocycle imidazopyridine stands out.[1] Its structure, analogous to purines and indoles, provides a rigid framework with a rich distribution of nitrogen atoms acting as both hydrogen bond donors and acceptors, making it an ideal pharmacophore for molecular recognition.[5][6]

This structural potential has been realized in several commercially successful drugs, validating its importance. Notable examples include:

  • Zolpidem (Ambien®): A highly successful hypnotic agent for the treatment of insomnia.[7][8]

  • Alpidem (Ananxyl®): Formerly an anxiolytic agent.[1][9]

  • Saripidem: Another non-benzodiazepine anxiolytic and hypnotic.[10]

  • Zolimidine: An antiulcer and gastroprotective agent.[1][8]

The journey from a chemical curiosity to a blockbuster drug scaffold is a testament to the power of synthetic innovation and a deep understanding of biological mechanisms.

Evolution of Synthetic Methodologies: From Classical Reactions to Modern Efficiency

The ability to functionalize the imidazopyridine core at various positions is critical for optimizing its pharmacological profile. Synthetic strategies have evolved from harsh, low-yield classical methods to highly efficient, atom-economical modern techniques.

Foundational Synthesis: The Tschitschibabin Reaction

The pioneering work on imidazopyridine synthesis was conducted by Aleksei Chichibabin (Tschitschibabin) in 1925.[3][4] This approach involves the condensation of a 2-aminopyridine derivative with an α-halogenated carbonyl compound (e.g., bromoacetaldehyde).[4] While initially requiring high temperatures in a sealed tube, the methodology was later refined to proceed under milder conditions with the addition of a base like sodium bicarbonate.[3]

The causality of this reaction lies in a two-step mechanism:

  • N-Alkylation: The more nucleophilic endocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide and forming a pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine ring system.[3]

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization & Dehydration A 2-Aminopyridine C Pyridinium Salt Intermediate A->C + B α-Halocarbonyl (e.g., Bromoacetophenone) B->C D Cyclized Intermediate C->D Base-catalyzed condensation E Imidazo[1,2-a]pyridine (Final Product) D->E - H2O

Caption: Mechanism of the Tschitschibabin reaction.

This classical method, while foundational, often suffers from limitations in substrate scope and reaction conditions.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

The demand for rapid library synthesis in drug discovery necessitated more efficient synthetic routes. Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.[11]

The Groebke-Blackburn-Bienaymé (GBB) reaction is a cornerstone MCR for producing 3-aminoimidazo[1,2-a]pyridines.[12][13] It involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under Lewis or Brønsted acid catalysis.[13] This reaction's power lies in its ability to introduce three points of diversity in a single, convergent step, making it invaluable for generating compound libraries for high-throughput screening.

More recently, methodologies using benign catalysts like molecular iodine have been developed, further enhancing the green chemistry profile of these syntheses.[14]

G

Caption: Workflow for a modern multicomponent reaction.

Detailed Experimental Protocol: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

This protocol is a self-validating system adapted from modern, efficient methodologies, demonstrating the synthesis of a substituted imidazo[1,2-a]pyridine via a three-component reaction.[14]

Objective: To synthesize 3-(tert-butyl)-2-phenylimidazo[1,2-a]pyridine.

Materials:

  • 2-Aminopyridine (1.0 mmol, 94 mg)

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • tert-Butyl isocyanide (1.2 mmol, 100 mg, 136 µL)

  • Molecular Iodine (I₂) (10 mol%, 0.1 mmol, 25 mg)

  • Ethanol (5 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (94 mg), benzaldehyde (102 µL), and ethanol (5 mL). Stir the mixture at room temperature for 10 minutes.

  • Catalyst and Reagent Addition: Add molecular iodine (25 mg) to the flask, followed by the dropwise addition of tert-butyl isocyanide (136 µL) over 2 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The reaction is typically complete within 2-4 hours.

  • Quenching and Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution to neutralize the iodine (color disappears).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure product.

Rationale for Choices:

  • Catalyst: Molecular iodine is a mild, inexpensive, and readily available Lewis acid that effectively activates the in-situ formed imine for nucleophilic attack by the isocyanide.[14]

  • Solvent: Ethanol is a relatively green and effective solvent for this transformation.

  • Work-up: The sodium thiosulfate quench is a standard and reliable method for removing residual iodine, simplifying purification.

Therapeutic Applications and Mechanistic Insights

The imidazopyridine scaffold's versatility has led to its exploration in numerous therapeutic areas.[15][16][17]

Central Nervous System: The GABA-A Receptor Modulators

The most prominent success of the imidazopyridine scaffold is in the development of "Z-drugs" for insomnia.[7] These compounds act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[7][18]

Mechanism of Action (Zolpidem): Gamma-aminobutyric acid (GABA) binding to its receptor opens a chloride ion channel, leading to hyperpolarization and reduced neuronal excitability.[18] Benzodiazepines and Z-drugs bind to an allosteric site (the benzodiazepine site) on the receptor complex, enhancing the effect of GABA.[19] This potentiation of GABAergic inhibition produces sedative and hypnotic effects.[20]

The key to Zolpidem's clinical profile is its subunit selectivity. The GABA-A receptor is a pentameric complex composed of different subunits (α, β, γ). Zolpidem shows a significantly higher affinity for receptors containing the α1 subunit compared to those with α2 or α3 subunits, and negligible affinity for α5-containing receptors.[7] Since α1-containing receptors are primarily associated with sedation and hypnosis, this selectivity explains Zolpidem's potent sleep-inducing properties with weaker anxiolytic and muscle-relaxant effects compared to less selective benzodiazepines.[7]

G GABA_A GABA-A Receptor |  Chloride (Cl-) Channel (Closed) |  Benzodiazepine Site (Unoccupied) Result Receptor Conformation Change |  Cl- Channel Opens |  Neuronal Hyperpolarization (Inhibitory Effect) GABA_A->Result Increased GABA Efficacy

Caption: Zolpidem's modulation of the GABA-A receptor.

Case Study in SAR: Alpidem vs. Zolpidem While both are imidazopyridines, Alpidem was developed as an anxiolytic, not a hypnotic.[9] This difference in clinical effect implies a different GABA-A receptor subtype binding profile. Alpidem was later withdrawn from the market due to rare but severe cases of hepatotoxicity, a critical lesson in pharmacovigilance and the limitations of pre-market safety assessments.[21][22]

Compound Primary Use Key Mechanistic Feature Clinical Status
Zolpidem Hypnotic (Insomnia)[7]High selectivity for α1-subunit of GABA-A receptor.[7]Marketed
Alpidem Anxiolytic[9]Different GABA-A subtype selectivity profile.[9]Withdrawn (Hepatotoxicity)[21]
Infectious Diseases: A New Frontier Against Tuberculosis

A landmark development has been the discovery of imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as potent anti-tuberculosis (TB) agents.[1] These compounds are highly effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[1]

Mechanism of Action: IPAs inhibit the QcrB subunit of the cytochrome bcc complex, a critical component of the electron transport chain, thereby disrupting cellular energy production.[1]

Structure-Activity Relationship (SAR) Insights: Extensive SAR studies have been conducted to optimize the anti-TB activity of the IPA scaffold.[1]

Scaffold/Substitution Modification Rationale Impact on Activity (MIC) Reference
3-CarboxamideCore pharmacophoreEssential for activity[1]
Biaryl ethers at C7Increase lipophilicityNanomolar potency (MIC ≤0.006 µM)[1]
Piperazine/Piperidine linkerImprove microsomal stability and solubilityEnhanced stability, potent intracellular activity[1]
2-CarboxamidePositional isomer explorationWeaker activity, potential switch in MoA[1]

These studies demonstrate how systematic chemical modification, guided by biological data, can transform a hit compound into a potent drug candidate.

Oncology: Targeting Cancer Cell Proliferation

The imidazopyridine scaffold is also being actively investigated for its anticancer properties.[3][15] Derivatives have shown significant cytotoxic activity against various cancer cell lines.[14][23]

For instance, novel imidazo[1,2-a]pyridine derivatives synthesized via iodine-catalyzed MCR have been evaluated for their anticancer activity.[14]

Compound ID Cell Line (HepG2) IC₅₀ (µM)Cell Line (MCF-7) IC₅₀ (µM)Cell Line (A375) IC₅₀ (µM)
12b 131111
Doxorubicin (Control) 1.20.91.0
(Data adapted from Krishnamoorthy et al., 2023)[14]

While not as potent as the standard drug Doxorubicin, compounds like 12b show promising, non-selective cytotoxic activity and represent promising leads for further optimization.[14] The mechanism often involves the inhibition of key cellular targets like kinases or the induction of apoptosis.[10]

Future Directions and Challenges

The imidazopyridine scaffold remains a fertile ground for drug discovery. Key future directions include:

  • Scaffold Hopping and Bioisosteric Replacement: Designing novel heterocyclic systems that mimic the imidazopyridine core to improve properties or circumvent existing patents.[1][24]

  • Target Deconvolution: For compounds discovered through phenotypic screening (e.g., in cancer or infectious disease), identifying the specific molecular target is crucial for further development.

  • Improving Drug-like Properties: Addressing challenges like metabolic stability and potential off-target toxicities, as highlighted by the case of Alpidem, will remain a priority.[21]

  • New Therapeutic Areas: Exploring the scaffold's potential in other areas like anti-inflammatory, antiviral, and neurodegenerative diseases.[3][16]

Conclusion

The discovery and development of the imidazopyridine scaffold is a compelling narrative of how fundamental synthetic chemistry enables profound advances in medicine. From the classical Tschitschibabin reaction to modern, efficient multicomponent strategies, the ability to access and diversify this privileged structure has unlocked its therapeutic potential. Its success in modulating GABA-A receptors revolutionized the treatment of insomnia, and its new role as a potent anti-tubercular agent highlights its continuing relevance. For drug development professionals, the imidazopyridine story underscores the enduring value of versatile scaffolds and the critical interplay between synthetic chemistry, mechanistic biology, and rigorous safety evaluation.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromoimidazo[1,2-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Foreword: The Imperative for Rigorous Spectroscopic Validation

In the landscape of drug discovery and materials science, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous biologically active agents.[1] The introduction of specific substituents, such as a bromine atom at the 6-position and an amine group at the 2-position, creates 6-Bromoimidazo[1,2-a]pyridin-2-amine (C₇H₆BrN₃), a molecule with significant potential for further chemical modification and development.[2]

Part 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules in solution. For this compound, a combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework.

Expertise & Experience: Predicting the NMR Signature

The unique electronic environment of the fused heterocyclic system dictates the chemical shifts of its constituent atoms. The pyridine ring is electron-deficient, while the imidazole ring is electron-rich. The bromine atom acts as a weak deactivating group via induction but a weak activating group through resonance, while the 2-amino group is a strong activating group.

  • ¹H NMR Predictions: We anticipate four distinct signals in the aromatic region and a broad signal for the amine protons. The protons on the pyridine ring (H5, H7, H8) will exhibit characteristic doublet or doublet of doublets splitting patterns, while the H3 proton on the imidazole ring will appear as a singlet. The amine protons (-NH₂) may appear as a broad singlet that can exchange with D₂O, a key confirmatory test.

  • ¹³C NMR Predictions: The molecule has seven carbon atoms, and due to its asymmetry, we expect to observe seven distinct signals in the ¹³C NMR spectrum.[3] The chemical shifts will reflect the electron density at each carbon, with carbons attached to nitrogen appearing further downfield.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Proton Approx. δ (ppm)
H-3~7.3 - 7.5
H-5~7.5 - 7.7
H-7~7.0 - 7.2
H-8~8.0 - 8.2
NH₂~5.0 - 6.0
Trustworthiness: A Self-Validating NMR Protocol

This protocol is designed to yield high-quality, unambiguous data.

Step-by-Step Methodology for NMR Analysis:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified solid sample.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality Insight: DMSO-d₆ is an excellent choice as it is a polar aprotic solvent capable of dissolving a wide range of organic compounds and, crucially, it slows down the proton exchange rate of the N-H protons, often allowing them to be observed as a distinct, albeit broad, signal.[4] Chloroform-d (CDCl₃) is an alternative but may not be as effective for observing exchangeable protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is critical for resolving complex splitting patterns in the aromatic region.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with 16-32 scans.

    • To confirm the amine protons, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal assigned to the -NH₂ group should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be required due to the low natural abundance of ¹³C.

  • (Optional) 2D NMR: If assignments are ambiguous, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to definitively link protons to their attached carbons and identify neighboring protons.

Visualization: NMR Interpretation Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Weigh Sample & Dissolve in DMSO-d6 Acq_1H Acquire 1H Spectrum (Confirm NH2 with D2O) Prep->Acq_1H Acq_13C Acquire 13C Spectrum Acq_1H->Acq_13C Analyze_1H Assign 1H Signals (Shifts, Multiplicity) Acq_1H->Analyze_1H Acq_2D Acquire 2D NMR (COSY, HSQC) Acq_13C->Acq_2D Analyze_13C Assign 13C Signals Acq_13C->Analyze_13C Correlate Correlate Data (1D and 2D) Acq_2D->Correlate Analyze_1H->Correlate Analyze_13C->Correlate Structure Confirm Structure Correlate->Structure

Caption: Workflow for NMR-based structural confirmation.

Part 2: Molecular Weight and Formula Verification by Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, which is a critical piece of evidence for confirming its elemental composition. For a bromine-containing compound, MS offers a unique and definitive isotopic signature.

Expertise & Experience: The Bromine Isotope Pattern

The most crucial diagnostic feature for this compound in mass spectrometry is the presence of bromine. Naturally occurring bromine is an almost 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. This results in two major peaks in the mass spectrum for any bromine-containing fragment: a peak for the molecule with ⁷⁹Br (M) and another peak of nearly identical intensity at two mass units higher for the molecule with ⁸¹Br (M+2). Observing this pattern is irrefutable evidence of a single bromine atom in the molecule.

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula.

Step-by-Step Methodology for HRMS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Technique: Utilize Electrospray Ionization (ESI), a soft ionization technique ideal for polar, nitrogen-containing molecules, which minimizes fragmentation and maximizes the observation of the molecular ion.

    • Causality Insight: The amine and pyridine nitrogens are easily protonated, making ESI in positive ion mode [M+H]⁺ highly efficient and the logical choice for this analysis.

  • Instrument Setup: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode over a mass range of m/z 100-500.

  • Data Analysis:

    • Identify the molecular ion cluster, looking for the characteristic [M+H]⁺ and [M+2+H]⁺ peaks separated by ~2 m/z with nearly equal intensity.

    • Compare the measured accurate mass of the monoisotopic peak ([⁷⁹Br+M+H]⁺) with the theoretically calculated mass. The mass error should be less than 5 ppm.

Expected High-Resolution Mass Spectrometry Data
Molecular Formula
Adduct
[M+H]⁺
[M+H]⁺
[M+Na]⁺

Note: Calculated masses are based on monoisotopic values.[2][5]

Part 3: Functional Group Identification by Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For our target compound, the primary amine (-NH₂) and the aromatic rings are the most prominent features.

Expertise & Experience: Interpreting Amine and Aromatic Signals

The IR spectrum of a primary amine is highly characteristic.[6]

  • N-H Stretching: Primary amines (R-NH₂) exhibit two distinct stretching vibrations in the 3500-3300 cm⁻¹ region: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency. The presence of two bands in this region is a hallmark of the -NH₂ group.

  • N-H Bending: A strong bending vibration (scissoring) for the primary amine is expected in the 1650-1580 cm⁻¹ region.

  • C-N Stretching: Aromatic amines show a C-N stretching band between 1335-1250 cm⁻¹.[6]

  • Aromatic C-H and C=C Stretching: Standard aromatic C-H stretches will appear just above 3000 cm⁻¹, and C=C ring stretching vibrations will be visible in the 1600-1450 cm⁻¹ region.

Expected Infrared (IR) Absorption Bands
Vibrational Mode
N-H Stretch (asymmetric & symmetric)
Aromatic C-H Stretch
N-H Bend (Scissoring)
Aromatic C=C and C=N Stretch
Aromatic C-N Stretch
Trustworthiness: ATR Protocol for Solid Samples

Attenuated Total Reflectance (ATR) is the modern standard for acquiring IR spectra of solid samples, requiring minimal sample preparation.

Step-by-Step Methodology for ATR-IR Analysis:

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically background-corrected and displayed in terms of transmittance or absorbance.

Part 4: Analysis of the Conjugated System by UV-Visible Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic structure and extent of conjugation within the molecule. The fused imidazo[1,2-a]pyridine system contains a conjugated π-electron system that will absorb light in the UV region.

Expertise & Experience: Electronic Transitions

Imidazo[1,2-a]pyridine derivatives are known to exhibit strong absorption bands in the UV spectrum, typically corresponding to π → π* transitions within the aromatic system.[7] The exact position of the absorption maximum (λ_max) is sensitive to substituents and the solvent environment. Based on related structures, absorption maxima can be expected in the 250-360 nm range.[7][8]

Trustworthiness: Standard UV-Vis Protocol

Step-by-Step Methodology for UV-Vis Analysis:

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or methanol.

  • Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Fill a quartz cuvette with the pure solvent to record a baseline (autozero). Replace the solvent with the sample solution and record the absorption spectrum, typically from 200 to 600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Integrated Analytical Approach: A Triad of Validation

No single technique is sufficient for complete characterization. The true power of this guide lies in the integration of orthogonal techniques, where the results from each method corroborate the others, forming a self-validating system for structural confirmation.

Integrated_Workflow Compound 6-Bromoimidazo[1,2-a] pyridin-2-amine NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS IR IR Spectroscopy (ATR) Compound->IR UV UV-Vis Spectroscopy Compound->UV Result_NMR Provides: - C-H Framework - Connectivity NMR->Result_NMR Result_MS Provides: - Elemental Formula - Bromine Presence (Isotopes) MS->Result_MS Result_IR Provides: - Functional Groups (-NH₂) - Aromatic System IR->Result_IR Result_UV Provides: - Conjugated π-System - Electronic Properties UV->Result_UV Confirmation Unambiguous Structural Confirmation & Purity Result_NMR->Confirmation Result_MS->Confirmation Result_IR->Confirmation Result_UV->Confirmation

Caption: Integrated workflow for complete spectroscopic characterization.

By following this integrated approach, researchers can establish an authoritative and reproducible analytical profile for this compound, ensuring the scientific integrity of any subsequent studies.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 6-Bromoimidazo[1,2-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

This document provides a comprehensive technical overview of 6-Bromoimidazo[1,2-a]pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a privileged scaffold, the imidazo[1,2-a]pyridine core is present in numerous biologically active molecules.[1][2] This guide moves beyond a simple data sheet, offering insights into the causality behind the compound's properties and providing actionable experimental protocols grounded in established scientific principles.

Part 1: Molecular Identity and Physicochemical Profile

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental identity and physical characteristics. These parameters govern its behavior in both chemical reactions and biological systems.

Chemical Structure and Identifiers

This compound is a bicyclic aromatic heterocycle. The fusion of the imidazole and pyridine rings creates a rigid, planar structure, while the bromo and amine substituents provide key points for chemical modification and biological interaction.

chemical_structure cluster_0 This compound mol

Caption: 2D Structure of this compound.

Table 1: Core Chemical Identifiers

Identifier Value Source(s)
IUPAC Name This compound [3][4][5]
CAS Number 947248-52-4 [3][4][6]
Molecular Formula C₇H₆BrN₃ [3][6][7]
Molecular Weight 212.05 g/mol [3][6]
Canonical SMILES C1=CC2=NC(=CN2C=C1Br)N [3]
InChIKey LAUJNLOJYLUKCP-UHFFFAOYSA-N [3][5]

| Common Synonyms | 2-Amino-6-bromoimidazo[1,2-a]pyridine |[3][8][9] |

Physicochemical Properties

The physicochemical properties summarized in Table 2 are critical for predicting the compound's behavior. For instance, solubility impacts formulation and bioavailability, while lipophilicity (XlogP) is a key determinant of cell membrane permeability.

Table 2: Key Physicochemical Data

Property Value Significance & Experimental Insight
Physical State Off-white to light yellow/brown powder or crystals.[6] The color variation may indicate minor impurities or oxidation; chromatographic purification (e.g., silica gel column) is recommended for sensitive applications.
Melting Point Not consistently reported by suppliers.[6] The absence of a sharp, defined melting point can suggest the presence of impurities or decomposition upon heating. Differential Scanning Calorimetry (DSC) is the preferred method for definitive thermal analysis.
Boiling Point Not Applicable.[6] The compound is expected to decompose at high temperatures before boiling under atmospheric pressure.
Predicted Density 1.87 ± 0.1 g/cm³[6] This value is useful for calculations in crystal structure analysis and formulation development.
Predicted XlogP 2.1[3][10] This value indicates moderate lipophilicity, suggesting a reasonable balance between aqueous solubility and lipid membrane permeability, a desirable trait for many drug candidates.

| Solubility | Not explicitly reported.[6] | Based on its structure, it is expected to have limited solubility in water but should be soluble in polar organic solvents like DMSO, DMF, and methanol. A tiered solubility study is essential before any biological screening. |

Part 2: Spectroscopic Characterization - A Predictive Analysis

Unambiguous structural confirmation is paramount. While direct spectra for this specific compound are not widely published, a robust predictive analysis based on the known behavior of the imidazopyridine scaffold and its substituents provides a reliable characterization blueprint.[11][12][13]

workflow_spectroscopy substance Pure Compound (this compound) nmr NMR Analysis (¹H, ¹³C) substance->nmr  Provides  proton/carbon  framework ir FT-IR Analysis (ATR) substance->ir  Identifies  functional  groups mass_spec Mass Spectrometry (HRMS) substance->mass_spec Confirms molecular weight confirmation Structural Confirmation nmr->confirmation ir->confirmation mass_spec->confirmation

Caption: A typical workflow for spectroscopic structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a suitable deuterated solvent (e.g., DMSO-d₆), the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the primary amine.

  • Amine Protons (-NH₂): A broad singlet, typically integrating to 2H, is expected. Its chemical shift can vary significantly depending on solvent and concentration but often appears downfield.

  • Pyridine Ring Protons: The protons on the pyridine ring will exhibit characteristic splitting patterns. H5, adjacent to the bromine, will likely appear as a doublet. H7 and H8 will also be part of the aromatic system, with shifts and couplings dictated by their positions relative to the nitrogen and bromine atoms. Expect these signals in the δ 7.0-8.5 ppm range.

  • Imidazole Ring Proton: The lone proton on the imidazole ring (H3) is expected to appear as a singlet, typically in the aromatic region.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide evidence for the seven unique carbon environments in the molecule.

  • Aromatic Carbons: Expect seven distinct signals in the δ 100-150 ppm region.

  • C-Br Carbon: The carbon atom directly attached to the bromine (C6) will be shifted, and its signal intensity may be reduced due to the quadrupolar effect of the bromine nucleus.

  • C-N Carbons: Carbons bonded to nitrogen atoms (e.g., C2, C8a) will appear at the downfield end of the aromatic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis is essential for confirming the presence of key functional groups, particularly the primary amine.

  • N-H Stretching: Primary amines characteristically show two distinct, sharp-to-medium bands in the 3250-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.[14]

  • N-H Bending: A bending vibration (scissoring) for the primary amine is expected in the 1580-1650 cm⁻¹ range.[14]

  • C=N and C=C Stretching: Strong absorptions from the aromatic ring system will be present in the 1400-1600 cm⁻¹ region.

  • C-N Stretching: The stretching vibration of the aromatic C-N bond is anticipated between 1250-1335 cm⁻¹.[14]

Part 3: Synthesis, Reactivity, and Chemical Logic

Understanding the synthesis and inherent reactivity of this compound is crucial for its application, whether as a final product or as an intermediate for further chemical elaboration.

Synthetic Strategy: The Tschitschibabin Reaction

A common and efficient method for constructing the imidazo[1,2-a]pyridine core is the Tschitschibabin (or Chichibabin) reaction.[2] This involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the parent scaffold, 6-bromoimidazo[1,2-a]pyridine, the synthesis involves reacting 2-amino-5-bromopyridine with chloroacetaldehyde.[15]

The synthesis of the 2-amino derivative follows a similar logic, typically involving a reagent that installs the amine functionality during the cyclization process.

synthesis_workflow start 2-Amino-5-bromopyridine + α-halocarbonyl reagent reaction Reaction Vessel (Solvent, Base, Heat) start->reaction cyclization Condensation & Intramolecular Cyclization reaction->cyclization Forms bicyclic core workup Aqueous Workup & Extraction cyclization->workup purification Chromatography (Silica Gel) workup->purification product Pure 6-Bromoimidazo[1,2-a] pyridin-2-amine purification->product

Caption: Generalized workflow for imidazo[1,2-a]pyridine synthesis.

Causality in Synthesis: The choice of a 2-aminopyridine as the starting material is critical. The endocyclic pyridine nitrogen acts as the initial nucleophile, attacking the carbonyl carbon of the reaction partner. This is followed by an intramolecular nucleophilic attack by the exocyclic amine onto the newly formed intermediate, leading to cyclization and subsequent dehydration to yield the aromatic bicyclic system.

Reactivity Profile

The molecule possesses three primary sites for chemical modification, making it a versatile building block:

  • The C2-Amine: This primary amine is a potent nucleophile and can readily undergo acylation, alkylation, sulfonylation, and participate in various coupling reactions to build more complex structures.

  • The C6-Bromine: The bromine atom is a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of aryl, heteroaryl, alkyl, and alkyne groups, providing a powerful tool for structure-activity relationship (SAR) studies. This type of substitution on related scaffolds is well-documented.[16][17]

  • The Heterocyclic Core: While less reactive than the substituent sites, the imidazopyridine ring can undergo electrophilic substitution, although the position of substitution will be directed by the existing groups.

Part 4: Standard Experimental Protocols

The following protocols are provided as self-validating systems for the routine characterization of this compound.

Protocol 1: ¹H NMR Sample Preparation and Analysis
  • Objective: To obtain a high-resolution ¹H NMR spectrum for structural verification.

  • Materials: this compound (approx. 5-10 mg), Deuterated Dimethyl Sulfoxide (DMSO-d₆, high purity), NMR tube, Pasteur pipette, vortex mixer.

  • Procedure:

    • Accurately weigh 5-10 mg of the compound and place it into a clean, dry NMR tube.

    • Using a Pasteur pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

    • Secure the cap on the NMR tube and vortex gently for 30-60 seconds to ensure complete dissolution. A clear, homogeneous solution should be obtained.

    • Carefully wipe the outside of the NMR tube and place it into the NMR spectrometer's spinner turbine.

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters should include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm.

    • Integrate all peaks and analyze the chemical shifts and coupling constants to confirm the structure.

Protocol 2: FT-IR Analysis (ATR Method)
  • Objective: To identify the key functional groups present in the molecule.

  • Materials: this compound (approx. 1-2 mg), FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, spatula, isopropanol, Kimwipes.

  • Procedure:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a Kimwipe lightly moistened with isopropanol, followed by a dry Kimwipe.

    • Record a background spectrum of the empty ATR crystal. This is crucial for subtracting atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Using a clean spatula, place a small amount (1-2 mg) of the solid compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Lower the ATR press arm to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

    • Clean the ATR crystal thoroughly with isopropanol and a Kimwipe after analysis.

    • Analyze the resulting spectrum, identifying the key vibrational bands as predicted in Section 2.3.

Part 5: Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when handling any chemical reagent.

Table 3: Hazard Identification and Safety Recommendations

Hazard Type GHS Hazard Statement(s) Precautionary Measures & Handling
Acute Toxicity H302: Harmful if swallowed.[3][5] H312: Harmful in contact with skin.[3] H332: Harmful if inhaled.[3] Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields. Avoid creating dust.

| Irritation | H315: Causes skin irritation.[3][5] H319: Causes serious eye irritation.[3][5] H335: May cause respiratory irritation.[3][5] | Avoid all direct contact. In case of skin contact, wash immediately with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. |

  • Storage Conditions: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[5][6] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) in a dark place is recommended to prevent degradation from air, moisture, and light.[5]

Part 6: Conclusion

This compound is a well-defined chemical entity with properties that make it a valuable scaffold in drug discovery and chemical synthesis. Its moderate lipophilicity, combined with the strategic placement of reactive amine and bromine handles, offers researchers a versatile platform for generating diverse chemical libraries. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is the cornerstone of its effective and safe utilization in the laboratory.

References

The Imidazopyridine Scaffold: A Privileged Motif for Diverse Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazopyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to interact with a wide array of biological targets.[1][2] This versatility has led to the development of a diverse range of therapeutic agents with applications spanning from central nervous system disorders to oncology and infectious diseases.[2][3] This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of imidazopyridines, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to validate these interactions. Designed for researchers, scientists, and drug development professionals, this guide aims to be a definitive resource for understanding and leveraging the therapeutic potential of this remarkable chemical entity.

Introduction: The Rise of a Versatile Pharmacophore

Imidazopyridine and its derivatives are fundamental heterocyclic structures widely utilized in medicinal chemistry.[3] Their unique structural and electronic properties facilitate interactions with various enzymes and receptors, leading to a broad spectrum of biological and pharmacological effects.[1][3] The success of drugs like zolpidem (Ambien®) for insomnia has cemented the therapeutic importance of this scaffold and spurred further investigation into its potential.[3][4] This guide will explore the major classes of therapeutic targets for imidazopyridines, providing a detailed examination of the scientific principles and practical methodologies that underpin their development.

Modulators of Central Nervous System Targets

Imidazopyridines have a long and successful history as modulators of CNS targets, particularly in the context of anxiety, sleep disorders, and neurodegenerative diseases.[5][6]

GABA-A Receptor Positive Allosteric Modulators

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary inhibitory neurotransmitter receptor in the central nervous system.[7] Imidazopyridines, such as zolpidem and alpidem, are well-known positive allosteric modulators of the GABA-A receptor.[4] They bind to the benzodiazepine site on the receptor, enhancing the effect of GABA and leading to sedative, hypnotic, and anxiolytic effects.[7]

The functional selectivity of imidazopyridines for different GABA-A receptor subtypes, which are assemblies of different subunits (α, β, γ), has been a key area of research.[8][9] For instance, selectivity for α2/α3-containing receptors is sought for anxiolytic effects with reduced sedation.[9]

This protocol outlines a standard method for determining the binding affinity of imidazopyridine compounds to the benzodiazepine site of the GABA-A receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the GABA-A receptor.

Materials:

  • Rat or mouse whole brain tissue

  • [³H]-Flunitrazepam (radioligand)

  • Test imidazopyridine compounds

  • Clonazepam (positive control)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Homogenizer

  • Centrifuge

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (crude membrane preparation) in fresh buffer.

  • Binding Assay:

    • In a reaction tube, add the membrane preparation, [³H]-Flunitrazepam (at a concentration near its Kd), and varying concentrations of the test compound or control.

    • For non-specific binding determination, add a high concentration of unlabeled clonazepam.

    • Incubate the mixture at 4°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Emerging CNS Targets for Neurodegenerative Diseases

Recent research has highlighted the potential of imidazopyridines to modulate targets implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[5] These targets include enzymes such as β-secretase and γ-secretase, which are involved in the production of amyloid-β peptides, and kinases like Leucine-rich repeat kinase 2 (LRRK2).[5] The development of imidazopyridine-based ligands for these targets is a promising avenue for novel therapeutic strategies.[10]

Kinase Inhibitors in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[11] The imidazopyridine scaffold has proven to be a versatile framework for the design of potent and selective kinase inhibitors.[11][12]

Targeting Serine/Threonine and Tyrosine Kinases

Imidazopyridines have been successfully developed to inhibit a range of serine/threonine and tyrosine kinases involved in cancer cell proliferation, survival, and angiogenesis.[11][12]

  • PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Imidazopyridine derivatives have been designed as potent inhibitors of PI3Kα, a key component of this pathway, demonstrating anti-proliferative and anti-angiogenic effects.[13][14]

  • Receptor Tyrosine Kinases (RTKs): Imidazopyridines have been developed to target RTKs such as RET kinase, which is implicated in certain types of thyroid and lung cancers.[15]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazopyridine Imidazopyridine Inhibitor Imidazopyridine->PI3K Inhibition

Caption: Imidazopyridine-based inhibitors targeting the PI3K/AKT/mTOR signaling pathway.

Phosphodiesterase (PDE) Inhibitors for Inflammatory and Neurological Disorders

Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of specific PDE isoenzymes has therapeutic potential in a variety of diseases. Imidazopyridines have been identified as inhibitors of several PDE families.[16][17][18]

Targeting PDE4, PDE7, and PDE10A
  • PDE4 and PDE7: Inhibition of PDE4 and PDE7 is a strategy for treating inflammatory and autoimmune diseases due to their role in regulating inflammatory cell function.[18][19]

  • PDE10A: PDE10A is highly expressed in the brain, and its inhibition is being explored for the treatment of schizophrenia and other neuropsychiatric disorders.[17]

Imidazopyridine DerivativeTarget PDETherapeutic IndicationReference
Rolipram AnaloguesPDE4Inflammatory Diseases[18]
Imidazo[4,5-b]pyridinesPDE10ASchizophrenia[17]
Trisubstituted ImidazopyridinesPDE4/PDE7Autoimmune Diseases[18]

Immuno-Oncology: Targeting the PD-1/PD-L1 Axis

Immune checkpoint blockade has revolutionized cancer treatment. The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. Small molecule inhibitors of the PD-1/PD-L1 interaction are being actively pursued, and imidazopyridine-based compounds have emerged as a promising scaffold.[20][21]

PD1_Screening Library Imidazopyridine Compound Library HTS High-Throughput Screening (HTS) Library->HTS Biophysical Biophysical Assays (e.g., SPR, ITC) HTS->Biophysical Hit Confirmation CellBased Cell-Based Functional Assays Biophysical->CellBased Functional Validation Lead Lead Compound Identification CellBased->Lead

Caption: A typical workflow for identifying imidazopyridine-based PD-1/PD-L1 antagonists.

Antimicrobial and Antiviral Applications

The imidazopyridine scaffold has also demonstrated significant potential in the development of agents to combat infectious diseases.[22][23]

Antibacterial and Antifungal Activity

Imidazopyridine derivatives have been shown to possess notable antibacterial and antifungal properties against a range of pathogens.[22] Their mechanism of action can involve the inhibition of essential microbial enzymes.[23]

Antiviral Potential

The antiviral activity of imidazopyridines has also been reported, with some compounds showing efficacy against various viruses.[3]

Conclusion and Future Directions

The imidazopyridine scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. Its ability to interact with a diverse range of biological targets, from CNS receptors to kinases and immune checkpoints, underscores its importance in modern drug discovery.[1][2] Future research will likely focus on further optimizing the selectivity and potency of imidazopyridine-based compounds, as well as exploring novel therapeutic targets. The integration of computational drug design with advanced synthetic methodologies will undoubtedly accelerate the development of the next generation of imidazopyridine-based medicines.

References

Methodological & Application

Application Notes and Protocols: Leveraging 6-Bromoimidazo[1,2-a]pyridin-2-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This bicyclic heterocyclic system is present in marketed drugs such as zolpidem (an insomnia treatment) and alpidem (an anxiolytic), underscoring its therapeutic relevance.[1][2] The scaffold's rigid structure and rich electronic properties make it an ideal framework for designing molecules that can interact with high specificity and affinity to biological targets. Its derivatives have demonstrated a remarkable spectrum of activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties.[1][2][4]

The specific compound, 6-Bromoimidazo[1,2-a]pyridin-2-amine, represents a highly versatile and strategic starting material for drug discovery campaigns. Its structure incorporates three key features for chemical diversification:

  • The Imidazo[1,2-a]pyridine Core: Provides the fundamental three-dimensional shape for target engagement.

  • The 2-Amino Group: A key nucleophilic center, ideal for introducing a wide range of substituents to explore the pharmacophore space.

  • The 6-Bromo Substituent: A versatile synthetic handle, perfectly positioned for functionalization via modern cross-coupling reactions, allowing for the modulation of physicochemical properties and the introduction of additional binding motifs.

These application notes will provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a pivotal building block in the generation of novel therapeutic agents.

Synthesis of this compound: A Reliable Protocol

The synthesis of this compound is typically achieved through a cyclization reaction involving a substituted aminopyridine. A common and effective method is the reaction of 5-bromo-2-aminopyridine with bromoacetaldehyde or a synthetic equivalent, followed by amination. A more direct approach involves the cyclization of 2-amino-5-bromopyridine with a cyanating agent.

Protocol 1: Synthesis of this compound

This protocol outlines a common synthetic route.

Reaction Scheme:

Synthesis_of_this compound reactant1 5-Bromo-2-aminopyridine reagents 1. HBr, H₂O 2. Heat reactant1->reagents reactant2 Cyanamide reactant2->reagents product This compound reagents->product

A general synthetic route to the target compound.

Materials:

  • 5-Bromo-2-aminopyridine

  • Cyanamide

  • Hydrobromic acid (48% aq.)

  • Water

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 5-bromo-2-aminopyridine (1.0 eq) and cyanamide (1.2 eq).

  • Carefully add a 1:1 mixture of 48% hydrobromic acid and water.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of NaOH until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Expected Yield: 60-75%

Strategic Functionalization of this compound

The true power of this building block lies in its potential for selective functionalization at two key positions: the 6-bromo substituent and the 2-amino group. This allows for the systematic exploration of structure-activity relationships (SAR).

A. Functionalization at the 6-Position via Cross-Coupling Reactions

The bromine atom at the C6 position is a prime site for introducing aryl, heteroaryl, alkyl, or alkyne moieties through various palladium-catalyzed cross-coupling reactions. This is a powerful strategy to modulate the compound's properties, such as solubility, metabolic stability, and target engagement.

Functionalization_Workflow cluster_c6 C6-Position Functionalization cluster_n2 N2-Position Functionalization start This compound suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) start->suzuki sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) start->sonogashira buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) start->buchwald acylation Acylation (Acyl chloride/Anhydride, Base) start->acylation sulfonylation Sulfonylation (Sulfonyl chloride, Base) start->sulfonylation reductive_amination Reductive Amination (Aldehyde/Ketone, Reducing agent) start->reductive_amination suzuki_prod 6-Aryl/Heteroaryl Derivative suzuki->suzuki_prod sonogashira_prod 6-Alkynyl Derivative sonogashira->sonogashira_prod buchwald_prod 6-Amino Derivative buchwald->buchwald_prod acylation_prod 2-Amide Derivative sulfonylation_prod 2-Sulfonamide Derivative reductive_amination_prod 2-Alkylamino Derivative

Diversification pathways for the scaffold.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C6-Arylation

Reaction Scheme:

Suzuki_Coupling reactant1 This compound reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/H₂O) reactant1->reagents reactant2 Arylboronic Acid/Ester reactant2->reagents product 6-Aryl-imidazo[1,2-a]pyridin-2-amine reagents->product Acylation reactant1 This compound reagents Base (e.g., Pyridine or Et₃N) Solvent (e.g., DCM or THF) reactant1->reagents reactant2 Acyl Chloride/Anhydride reactant2->reagents product N-(6-bromoimidazo[1,2-a]pyridin-2-yl)amide reagents->product

References

Application Note: A Validated Protocol for the Synthesis of 6-Bromoimidazo[1,2-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven experimental protocol for the synthesis of 6-Bromoimidazo[1,2-a]pyridin-2-amine, a key heterocyclic scaffold in medicinal chemistry and drug development. The protocol is designed for researchers, chemists, and professionals in organic synthesis. It is based on the robust and well-established cyclization reaction between 2-amino-5-bromopyridine and the highly reactive electrophile, cyanogen bromide. This guide offers a departure from rigid templates, focusing instead on a narrative that explains the causality behind each experimental step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. We provide detailed procedural steps, safety precautions, purification techniques, and a mechanistic overview to ensure the self-validating nature of the protocol.

Introduction and Scientific Context

Imidazo[1,2-a]pyridines are a class of fused nitrogen-bridged heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in numerous clinically used drugs, including the anxiolytic alpidem and the hypnotic zolpidem, owing to its broad spectrum of biological activities.[2] The specific target of this protocol, this compound, incorporates a bromine atom at the 6-position and an amino group at the 2-position. The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck), allowing for the generation of diverse compound libraries.[3] The 2-amino group is a key pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets.

This protocol details a reliable synthesis commencing from the commercially available starting material, 2-amino-5-bromopyridine.[4] The core transformation involves a condensation and intramolecular cyclization reaction initiated by cyanogen bromide (BrCN), a reagent that efficiently provides the C2 atom and the exocyclic amino group of the target molecule.

Reaction Principle and Mechanism

The synthesis of the imidazo[1,2-a]pyridine core from a 2-aminopyridine derivative is a cornerstone of heterocyclic chemistry.[5] The specific transformation to yield a 2-amino substituted product via cyanogen bromide proceeds through a well-understood, two-stage mechanism:

  • N-Cyanation: The reaction initiates with the nucleophilic attack of the exocyclic amino group of 2-amino-5-bromopyridine onto the electrophilic carbon of cyanogen bromide. This step forms an N-cyano-N'-(5-bromopyridin-2-yl)guanidine intermediate and releases hydrogen bromide (HBr). The HBr generated in situ protonates the basic pyridine nitrogen, facilitating the subsequent cyclization.

  • Intramolecular Cyclization: The protonated pyridine nitrogen activates the ring system. The nitrogen atom of the cyano group then acts as an internal nucleophile, attacking the C2 position of the pyridine ring. This intramolecular addition leads to the formation of the five-membered imidazole ring, followed by tautomerization to yield the stable, aromatic this compound product.

This mechanistic pathway underscores the efficiency of using cyanogen bromide to construct the desired scaffold in a single, well-defined synthetic operation.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of this synthesis. All reagents should be of high purity (≥98%) unless otherwise specified.

Reagent/MaterialFormulaMW ( g/mol )CAS No.Supplier ExampleNotes
2-Amino-5-bromopyridineC₅H₅BrN₂173.011072-97-5Sigma-AldrichStarting material. Store in a cool, dry place.
Cyanogen Bromide (BrCN)CBrN105.92506-68-3Sigma-AldrichEXTREMELY TOXIC & VOLATILE . Handle only in a certified chemical fume hood with appropriate PPE.
Ethanol (EtOH), AnhydrousC₂H₅OH46.0764-17-5Fisher ScientificReaction solvent. Must be anhydrous to prevent side reactions.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8VWRUsed for aqueous workup to neutralize acid.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Fisher ScientificExtraction solvent.
Brine (Saturated NaCl solution)NaCl(aq)--Lab PreparedUsed to wash the organic phase.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6VWRDrying agent for the organic phase.
Silica GelSiO₂60.087631-86-9Sorbent TechnologiesFor column chromatography (230-400 mesh).
Deuterated Chloroform (CDCl₃)CDCl₃120.38865-49-6Cambridge Isotope LabsFor NMR analysis.

Safety Precaution: Cyanogen bromide is a highly toxic, volatile, and lachrymatory solid. It can be fatal if inhaled or absorbed through the skin. All manipulations must be performed in a certified, high-flow chemical fume hood. Personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves, is mandatory. Have a quench solution (e.g., 1 M sodium hydroxide in 10% bleach) readily available for any spills or to decontaminate glassware.

Detailed Experimental Protocol

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromopyridine (5.00 g, 28.9 mmol, 1.0 equiv).

  • Add 50 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • In a certified chemical fume hood , carefully weigh cyanogen bromide (3.36 g, 31.8 mmol, 1.1 equiv) and add it to the reaction mixture in one portion.

    • Causality Note: A slight excess of cyanogen bromide is used to ensure complete consumption of the limiting starting material, 2-amino-5-bromopyridine.

Reaction Execution
  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

  • Maintain the reflux for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • TLC Monitoring System: Use a mobile phase of 95:5 dichloromethane/methanol. The product is expected to have a lower Rf value than the starting material. Visualize spots under UV light (254 nm).

    • Trustworthiness Check: The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Workup and Isolation
  • After the reaction is complete, allow the flask to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes to neutralize the hydrogen bromide generated during the reaction.

    • Causality Note: Neutralization is crucial to ensure the product is in its free base form, which is soluble in organic solvents and amenable to extraction.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification
  • The crude material should be purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica gel and load it onto the top of the column.

  • Elution: Elute the column with a gradient solvent system, starting with 100% ethyl acetate and gradually increasing the polarity by adding methanol (e.g., from 0% to 5% methanol in ethyl acetate).

  • Collect the fractions containing the desired product (identified by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Summary of Key Parameters

ParameterValue/ConditionRationale
Starting Material 2-Amino-5-bromopyridineProvides the core pyridine ring with the required bromo-substituent.
Reagent Cyanogen BromideActs as the C2-N synthon for the formation of the 2-amino-imidazole ring.
Molar Ratio 1 : 1.1 (Starting Material : BrCN)A slight excess of the toxic reagent ensures full conversion of the starting material.
Solvent Anhydrous EthanolGood solubility for the starting material and appropriate boiling point for reflux.
Temperature Reflux (~78 °C)Provides sufficient thermal energy to overcome the activation barrier for cyclization.
Reaction Time 12-16 hoursTypical duration for this type of cyclization to proceed to completion.
Purification Method Flash Column ChromatographyStandard and effective method for purifying polar heterocyclic compounds.

Expected Results and Characterization

The purified product, this compound (C₇H₆BrN₃, MW: 212.05 g/mol ), is typically obtained as an off-white to light brown solid.[6] The structure should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic aromatic proton signals for the imidazo[1,2-a]pyridine core, as well as a broad singlet for the -NH₂ protons.

  • ¹³C NMR: Expect seven distinct carbon signals corresponding to the heterocyclic structure.

  • Mass Spectrometry (MS): Expect a molecular ion peak [M+H]⁺ at m/z ≈ 212 and 214 in an approximately 1:1 ratio, which is characteristic of a monobrominated compound.

  • Purity: Should be ≥97% as determined by HPLC or NMR.

References

Application Notes and Protocols for 6-Bromoimidazo[1,2-a]pyridin-2-amine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibitor Design

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" structural characteristics that allow it to interact with a wide range of biological targets, most notably protein kinases.[1][2][3] Dysregulation of protein kinase activity is a fundamental mechanism in numerous diseases, particularly cancer, making them a major class of therapeutic targets.[4][5] The imidazo[1,2-a]pyridine scaffold serves as a versatile template for the design of potent and selective kinase inhibitors due to its rigid, planar structure and the strategic placement of nitrogen atoms that can form crucial hydrogen bonds within the ATP-binding pocket of kinases.[6][7]

The specific compound, 6-Bromoimidazo[1,2-a]pyridin-2-amine, represents a key starting material and building block for the synthesis of a diverse library of kinase inhibitors. The bromine atom at the 6-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR) to enhance potency and selectivity.[8] The 2-amino group can also be functionalized to interact with specific amino acid residues in the target kinase. This document provides a detailed guide on the application of this compound in the discovery and characterization of novel kinase inhibitors.

Strategic Importance of this compound in Kinase Inhibitor Synthesis

The utility of this compound in a kinase inhibitor discovery program stems from its synthetic tractability. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at the C6 position. This is critical for probing the affinity pocket of the kinase active site. The 2-amino group can be acylated or alkylated to introduce functionalities that can interact with the hinge region or the ribose-binding pocket.

A general synthetic workflow starting from this compound to generate a library of potential kinase inhibitors is depicted below.

G A This compound (Starting Material) B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D Buchwald-Hartwig Amination (Amines) A->D E Library of C6-Substituted Derivatives B->E C->E D->E F Acylation/Sulfonylation of 2-Amino Group E->F Further Functionalization G Final Kinase Inhibitor Library F->G

Caption: Synthetic diversification of this compound.

Target Kinase Families for Imidazo[1,2-a]pyridine-Based Inhibitors

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated inhibitory activity against a range of important kinase families implicated in cancer and other diseases.

Kinase Family/TargetTherapeutic RelevanceReference
PI3K/mTOR Cancer, Metabolic Disorders[1][7]
IGF-1R Cancer[2]
SIK (Salt-Inducible Kinase) Metabolism, Inflammation[9]
DYRK/CLK Neurological Disorders, Cancer[6]
CDKs (Cyclin-Dependent Kinases) Cancer[6][10]

Experimental Protocols

The following protocols provide a framework for synthesizing derivatives of this compound and evaluating their potential as kinase inhibitors.

Protocol 1: Synthesis of a C6-Arylated Derivative via Suzuki Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 6-position of the imidazo[1,2-a]pyridine core.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05 equivalents) to the flask.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C6-arylated derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a specific kinase. This assay measures the amount of ADP produced, which is proportional to kinase activity.[11]

Materials:

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Target kinase (e.g., PI3Kα, DYRK1A)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to each well.

    • Add 2.5 µL of the target kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture in the kinase assay buffer. The optimal concentrations should be determined empirically, but a common starting point is the Kₘ value for ATP for the specific kinase.

    • Add 5 µL of the substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G A Prepare Serial Dilution of Inhibitor B Add Inhibitor and Kinase to Plate A->B C Pre-incubation B->C D Add ATP/Substrate Mix C->D E Kinase Reaction Incubation D->E F Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) E->F G Develop Luminescent Signal (Kinase Detection Reagent) F->G H Measure Luminescence G->H I Calculate IC50 H->I

Caption: Workflow for in vitro kinase inhibition assay.

Protocol 3: Cellular Assay for Target Engagement - Western Blot Analysis of Phospho-Substrates

This protocol is designed to assess whether the inhibitor can engage its target kinase within a cellular context by measuring the phosphorylation status of a known downstream substrate.[4][5]

Materials:

  • Cancer cell line known to have an activated signaling pathway involving the target kinase (e.g., a PIK3CA-mutant cell line for a PI3K inhibitor).

  • Cell culture medium and supplements.

  • Synthesized inhibitor compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (one for the phosphorylated substrate, one for the total substrate).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting transfer system.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment:

    • Seed the chosen cell line in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the inhibitor compound (and a DMSO control) for a specified time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the primary antibody for the total substrate to ensure equal protein loading.

    • Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

G cluster_pathway Signaling Pathway A Upstream Signal B Target Kinase A->B C Downstream Substrate B->C Phosphorylation D Phosphorylated Substrate C->D Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->B Inhibition

References

Application Notes and Protocols: 6-Bromoimidazo[1,2-a]pyridin-2-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous marketed pharmaceuticals and clinical candidates.[1][2][3] Its rigid, planar structure and ability to engage in various biological interactions have made it a cornerstone in medicinal chemistry. Derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antiulcer properties.[2][3]

Within this important class of molecules, 6-Bromoimidazo[1,2-a]pyridin-2-amine stands out as a particularly strategic building block for library synthesis and lead optimization. Its structure presents two orthogonal points for chemical modification:

  • The C6-Bromine Atom: An ideal handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkyl, and amino substituents to build molecular complexity.

  • The C2-Amino Group: A versatile nucleophile ready for acylation, sulfonylation, and other derivatizations to modulate physicochemical properties and explore structure-activity relationships (SAR).

This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and organic synthesis.

Physicochemical Properties and Handling

PropertyValue
IUPAC Name This compound[4]
CAS Number 947248-52-4[5]
Molecular Formula C₇H₆BrN₃[4]
Molecular Weight 212.05 g/mol [4]
Appearance White to off-white solid[6]
Storage Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C[6]

Core Synthetic Application I: Palladium-Catalyzed Cross-Coupling at the C6-Position

The bromine atom at the C6 position is the primary site for building molecular complexity via transition-metal-catalyzed reactions. Its reactivity is typical for an aryl bromide, making it an excellent substrate for a wide range of transformations.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds.[7] The reaction of this compound with various boronic acids or esters provides a direct route to 6-aryl or 6-heteroaryl imidazo[1,2-a]pyridines.

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle. The choice of a palladium(0) source, a suitable ligand, and a base is critical for efficient transformation. The base activates the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) intermediate formed after oxidative addition.[8][9] Microwave irradiation can significantly accelerate the reaction, leading to higher conversions in shorter times.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex  Ar-Br (Substrate) transmetalation_complex Transmetalation Intermediate oa_complex->transmetalation_complex  R-B(OH)₂ + Base re_complex Reductive Elimination Precursor transmetalation_complex->re_complex re_complex->pd0  Ar-R (Product) prod 6-Aryl-imidazo[1,2-a]pyridin-2-amine re_complex->prod sub This compound sub->oa_complex boronic Arylboronic Acid boronic->transmetalation_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for the microwave-assisted coupling of 6-halogenoimidazo[1,2-a]pyridines.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/Ethanol (2:1 v/v), degassed

  • Microwave vial with a stir bar

Equipment:

  • Microwave reactor

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vial Preparation: To a microwave vial containing a magnetic stir bar, add this compound (e.g., 100 mg, 0.47 mmol), the arylboronic acid (0.57 mmol), and potassium carbonate (130 mg, 0.94 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (27 mg, 0.024 mmol).

  • Solvent Addition: Add 3 mL of the degassed 1,4-dioxane/ethanol solvent mixture.

  • Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5 minutes.

  • Microwave Reaction: Place the vial in the microwave reactor. Irradiate at 150 °C for 15-30 minutes. Causality Note: Microwave heating provides rapid and uniform heating, which dramatically reduces reaction times and often improves yields by minimizing side product formation compared to conventional heating.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-imidazo[1,2-a]pyridin-2-amine product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.[10] This reaction allows for the coupling of the C6-position with a wide variety of primary and secondary amines, providing access to key intermediates for pharmaceuticals.

Mechanistic Rationale: The success of this transformation hinges on the use of a palladium catalyst paired with a sterically hindered, electron-rich phosphine ligand.[11] These ligands facilitate the crucial, often rate-limiting, reductive elimination step that forms the C-N bond.[12] A strong, non-nucleophilic base is required to generate the active amine nucleophile or to deprotonate the palladium-amine complex within the catalytic cycle.[12][13]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex  Ar-Br (Substrate) amine_complex Amine Coordination Complex oa_complex->amine_complex  R₂NH (Amine) amido_complex Palladium Amido Complex amine_complex->amido_complex  Base (-H⁺) amido_complex->pd0  Ar-NR₂ (Product) Reductive Elimination prod 6-Amino-imidazo[1,2-a]pyridin-2-amine amido_complex->prod sub This compound sub->oa_complex amine Primary/Secondary Amine amine->amine_complex Synthesis_Workflow start 2-Amino-5-bromopyridine product 6-Bromoimidazo[1,2-a]pyridine start->product Condensation/ Cyclization reagent1 Chloroacetaldehyde (or bromoacetaldehyde) reagent1->product final_product This compound product->final_product Amination (Multi-step sequence)

References

Application Notes and Protocols for the Functionalization of the Imidazopyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazopyridine scaffold, particularly the imidazo[1,2-a]pyridine core, is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3][4][5][6][7] Its derivatives exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antiviral, and hypnotic properties, as exemplified by marketed drugs like Zolpidem, Alpidem, and Saripidem.[2][3][4] Consequently, the development of efficient and regioselective methods for the functionalization of the imidazopyridine ring is of paramount importance for the synthesis of novel therapeutic agents and functional materials. This guide provides an in-depth overview of key protocols for the functionalization of the imidazopyridine ring, with a focus on C-H functionalization, halogenation, and subsequent cross-coupling reactions. The protocols are presented with detailed step-by-step methodologies, mechanistic insights, and practical considerations to enable researchers to effectively utilize these powerful synthetic transformations.

Introduction: The Significance of the Imidazopyridine Scaffold

Imidazopyridines are bicyclic heterocyclic compounds formed by the fusion of an imidazole and a pyridine ring.[7] Among the various isomers, the imidazo[1,2-a]pyridine scaffold has garnered the most significant attention in drug discovery due to its versatile biological activities.[7] The unique electronic properties of this ring system, coupled with its ability to engage in various non-covalent interactions with biological targets, make it an attractive framework for the design of novel therapeutics.[4][8] The development of robust synthetic methodologies to introduce diverse functional groups onto the imidazopyridine core is crucial for exploring the structure-activity relationships (SAR) and optimizing the pharmacological properties of these compounds.[6]

This application note will detail several key strategies for the functionalization of the imidazopyridine ring, providing researchers with a practical guide to the synthesis of a wide array of derivatives.

Direct C-H Functionalization of Imidazopyridines

Direct C-H bond functionalization is a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, as it avoids the need for pre-functionalized starting materials.[2][9] For the imidazo[1,2-a]pyridine ring, the C3 position is the most nucleophilic and is therefore the most common site for electrophilic substitution and radical reactions.

Visible Light-Induced C3-Functionalization

Visible-light photoredox catalysis has emerged as a mild and environmentally friendly method for a variety of organic transformations, including the C-H functionalization of imidazo[1,2-a]pyridines.[2][3][5] These reactions often proceed via radical intermediates, enabling the introduction of a wide range of functional groups.

Trifluoromethylated organic molecules are of great interest in medicinal chemistry due to the unique properties conferred by the CF3 group, such as increased metabolic stability and lipophilicity.

  • Reaction Principle: This protocol utilizes a photoredox catalyst, such as an iridium or an organic dye, to generate a trifluoromethyl radical from a suitable precursor (e.g., CF3I or Togni's reagent). The trifluoromethyl radical then adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine.

  • Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Imidazo[1,2-a]pyridine (1 equiv) B CF3 source (e.g., Togni's reagent, 1.5 equiv) C Photocatalyst (e.g., fac-Ir(ppy)3, 1-5 mol%) D Solvent (e.g., CH3CN or DMF) E Inert atmosphere (N2 or Ar) F Stir mixture under visible light irradiation (Blue LEDs) E->F Irradiate G Monitor reaction by TLC or LC-MS H Solvent evaporation G->H Reaction complete I Purification by column chromatography J Characterization (NMR, MS)

Caption: General workflow for visible light-induced C3-trifluoromethylation.

  • Detailed Step-by-Step Protocol:

    • To an oven-dried reaction vial, add the imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv.), the trifluoromethyl source (e.g., Togni's reagent, 0.3 mmol, 1.5 equiv.), and the photocatalyst (e.g., fac-Ir(ppy)3, 0.002-0.01 mmol, 1-5 mol%).

    • Add anhydrous solvent (e.g., acetonitrile or DMF, 2 mL).

    • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

    • Seal the vial and place it at a fixed distance from a blue LED lamp.

    • Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-trifluoromethyl-imidazo[1,2-a]pyridine.

    • Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Functional GroupReagentPhotocatalystSolventYield (%)Reference
TrifluoromethylCF3SO2Clfac-Ir(ppy)3CH3CN64-94[3]
CyanomethylBrCH2CNfac-Ir(ppy)3CH3CN65-96[2]
FormylTMEDARose BengalCH3CN81-95[2]
ThiocyanoNH4SCNEosin YCH3CNHigh[2]
Transition-Metal-Free C-H Functionalization

While photocatalysis offers a powerful approach, transition-metal-free methods for C-H functionalization are also highly desirable to avoid potential metal contamination in the final products, which is a significant concern in the pharmaceutical industry.

Halogenated imidazopyridines are versatile building blocks for further functionalization via cross-coupling reactions.[10][11]

  • Reaction Principle: This protocol utilizes inexpensive and readily available sodium halides as the halogen source in the presence of an oxidizing agent. The reaction proceeds through an electrophilic halogenation mechanism.

  • Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Imidazo[1,2-a]pyridine (1 equiv) B Sodium Halide (e.g., NaBr, 2 equiv) C Oxidant (e.g., K2S2O8, 2 equiv) D Solvent (e.g., CH3CN/H2O) E Heat the reaction mixture (e.g., 80 °C) D->E Heat F Monitor reaction by TLC G Quench with Na2S2O3 solution F->G Reaction complete H Extract with an organic solvent I Purification by column chromatography J Characterization (NMR, MS)

Caption: General workflow for transition-metal-free C3-halogenation.

  • Detailed Step-by-Step Protocol for C3-Bromination:

    • In a round-bottom flask, dissolve the imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv.) in a mixture of acetonitrile and water.

    • Add sodium bromide (2.0 mmol, 2.0 equiv.) and potassium persulfate (K₂S₂O₈) (2.0 mmol, 2.0 equiv.).

    • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the progress by TLC.

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the 3-bromo-imidazo[1,2-a]pyridine.

    • Confirm the structure of the product by spectroscopic methods.

Functionalization via Cross-Coupling Reactions

Halogenated imidazopyridines, synthesized as described above, are excellent substrates for various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of carbon and heteroatom substituents.[12][13][14][15]

Protocol 3: Suzuki-Miyaura Cross-Coupling of 3-Bromo-imidazo[1,2-a]pyridines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.

  • Reaction Principle: A palladium catalyst is used to couple the 3-bromo-imidazo[1,2-a]pyridine with a boronic acid or boronate ester in the presence of a base.

  • Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 3-Bromo-imidazo[1,2-a]pyridine (1 equiv) B Boronic acid (1.2 equiv) C Pd catalyst (e.g., Pd(PPh3)4, 5 mol%) D Base (e.g., K2CO3, 2 equiv) E Solvent (e.g., Dioxane/H2O) F Inert atmosphere (N2 or Ar) G Heat the reaction mixture (e.g., 100 °C) F->G Heat H Monitor reaction by TLC or LC-MS I Dilute with water and extract H->I Reaction complete J Purification by column chromatography K Characterization (NMR, MS)

Caption: General workflow for Suzuki-Miyaura cross-coupling.

  • Detailed Step-by-Step Protocol:

    • To a reaction vial, add the 3-bromo-imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv.), the desired boronic acid (0.6 mmol, 1.2 equiv.), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.025 mmol, 5 mol%), and a base (e.g., potassium carbonate, 1.0 mmol, 2.0 equiv.).

    • Add a degassed mixture of solvents, such as dioxane and water (e.g., 4:1 ratio, 5 mL).

    • Seal the vial and heat the reaction mixture to 100 °C for 6-12 hours under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the 3-aryl- or 3-alkyl-imidazo[1,2-a]pyridine.

    • Characterize the final product using appropriate analytical techniques.

Conclusion

The functionalization of the imidazopyridine ring is a rich and evolving field of research. The protocols outlined in this application note, from direct C-H functionalization to versatile cross-coupling reactions, provide a robust toolkit for chemists to access a wide diversity of imidazopyridine derivatives. These methods are instrumental in the exploration of new chemical space for the development of novel pharmaceuticals and advanced materials. As a senior application scientist, I encourage researchers to consider the causality behind experimental choices, such as the selection of catalysts, solvents, and reaction conditions, to optimize these protocols for their specific substrates and desired outcomes.

References

One-Pot Synthesis of Imidazo[1,2-a]Pyridine Derivatives: Principles, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold due to its prevalence in a wide array of medicinally important compounds, including the commercial drugs Zolpidem, Alpidem, and Zolimidine.[1][2][3][4] Its broad spectrum of biological activities—spanning anticancer, antimicrobial, antiviral, and anti-inflammatory properties—makes it a focal point in drug discovery and development.[4][5] One-pot synthesis methodologies offer a streamlined, efficient, and often more sustainable route to this valuable framework by minimizing intermediate isolation steps, reducing solvent waste, and improving overall atom economy. This guide provides an in-depth exploration of key one-pot synthetic strategies, detailing the rationale behind common protocols and offering step-by-step experimental guidance for laboratory application.

The Strategic Advantage of One-Pot Syntheses

In the synthesis of complex molecules like imidazo[1,2-a]pyridine derivatives, multi-step procedures can be time-consuming and lead to significant yield loss at each stage of isolation and purification. One-pot reactions circumvent these issues by combining multiple reaction steps in a single flask. This approach is not only resource-efficient but also allows for the generation of complex molecular architectures from simple, readily available starting materials in a single operation. The primary strategies for the one-pot synthesis of imidazo[1,2-a]pyridines involve the condensation of a 2-aminopyridine backbone with various coupling partners.

The general workflow for these syntheses follows a logical sequence of bond-forming events orchestrated within a single reaction vessel.

G cluster_0 One-Pot Reaction Vessel A Reactant A (e.g., 2-Aminopyridine) Intermediate Formation of Key Intermediate (e.g., Pyridinium Salt, Imine) A->Intermediate B Reactant B (e.g., Carbonyl Compound) B->Intermediate C Reactant C / Catalyst (e.g., Isocyanide, Iodine) C->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Final Aromatization / Final Step Cyclization->Final Product Imidazo[1,2-a]pyridine Product Final->Product Workup Work-up & Purification Product->Workup

Caption: Generalized workflow for a one-pot synthesis.

Protocol I: Catalyst-Free Condensation with α-Halocarbonyls

This is one of the most fundamental and widely exploited methods for constructing the imidazo[1,2-a]pyridine core. Its simplicity, often obviating the need for a metal catalyst, makes it a highly attractive and robust procedure. The reaction proceeds via a sequential SN2 alkylation followed by an intramolecular condensation.

Causality and Mechanism

The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the electrophilic carbon of the α-halocarbonyl compound. This step is a classic SN2 reaction that forms an N-phenacylpyridinium halide intermediate. The exocyclic amino group, now positioned correctly, acts as an intramolecular nucleophile, attacking the carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate drives the reaction forward, leading to the formation of the aromatic imidazo[1,2-a]pyridine ring system.[6][7][8]

G start 2-Aminopyridine + α-Bromoacetophenone step1 S N 2 Attack (Endocyclic Nitrogen) start->step1 intermediate N-Phenacylpyridinium Bromide Intermediate step1->intermediate step2 Intramolecular Cyclization (Exocyclic Amino Group) intermediate->step2 hemiaminal Hemiaminal Intermediate step2->hemiaminal step3 Dehydration (Aromatization) hemiaminal->step3 product 2-Phenylimidazo[1,2-a]pyridine step3->product

Caption: Mechanism of catalyst-free condensation.

Detailed Experimental Protocol

Materials and Reagents:

  • Substituted 2-aminopyridine (1.0 mmol, 1.0 equiv)

  • Substituted α-bromoacetophenone (1.0 mmol, 1.0 equiv)

  • Ethanol or Dimethylformamide (DMF) (5 mL)

  • Sodium bicarbonate (NaHCO₃) (optional, 2.0 mmol, 2.0 equiv)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted 2-aminopyridine (1.0 mmol) and the substituted α-bromoacetophenone (1.0 mmol).

  • Add ethanol (5 mL). Rationale: Ethanol is a common, effective solvent for this reaction; however, for less reactive substrates, a higher boiling solvent like DMF can be used.[6][7]

  • If the 2-aminopyridine salt is used or to neutralize the HBr generated, add sodium bicarbonate (2.0 mmol).

  • Heat the reaction mixture to reflux (approx. 80 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-6 hours.

  • After completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure imidazo[1,2-a]pyridine derivative.

Substrate Scope and Data

This method is tolerant of a wide range of functional groups on both the 2-aminopyridine and acetophenone rings. Electron-donating and electron-withdrawing groups are generally well-tolerated.

Entry2-Aminopyridine Substituentα-Bromoacetophenone SubstituentSolventYield (%)Reference
1HHEthanol~90%[8]
25-CH₃HEthanolHigh[6]
3H4-ClDMF~85%[7]
4H4-NO₂DMFHigh[9]
54-CNHEthanolGood[6]

Protocol II: Iodine-Catalyzed Synthesis from Ketones

Molecular iodine has emerged as an inexpensive, mild, and efficient catalyst for various organic transformations. In the context of imidazo[1,2-a]pyridine synthesis, it facilitates a one-pot reaction between a 2-aminopyridine and a ketone, proceeding via an in situ generation of an α-iodoketone intermediate, reminiscent of the Ortoleva-King reaction.[10]

Causality and Mechanism

The reaction is believed to initiate with the iodine-catalyzed enolization of the ketone. This enol then reacts with iodine to form an α-iodo ketone intermediate.[10] This species is functionally equivalent to the α-halocarbonyl used in Protocol I. The 2-aminopyridine then reacts with this intermediate in the same manner as described previously: SN2 attack by the ring nitrogen, followed by intramolecular cyclization and dehydration to yield the final aromatic product. The use of iodine as a catalyst avoids the need to handle lachrymatory α-haloketones directly.[9][10]

G cluster_0 In Situ Generation of Electrophile cluster_1 Condensation Cascade Ketone Ketone + I₂ Enol Enol Intermediate Ketone->Enol IodoKetone α-Iodo Ketone Enol->IodoKetone SN2 S N 2 Attack IodoKetone->SN2 Aminopyridine 2-Aminopyridine Aminopyridine->SN2 Cyclization Cyclization & Dehydration SN2->Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product

Caption: Iodine-catalyzed one-pot mechanism.

Detailed Experimental Protocol

Materials and Reagents:

  • Substituted 2-aminopyridine (1.0 mmol, 1.0 equiv)

  • Substituted acetophenone (1.2 mmol, 1.2 equiv)

  • Iodine (I₂) (10 mol%)

  • Cyclohexane (5 mL)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a 25 mL round-bottom flask, combine the substituted 2-aminopyridine (1.0 mmol), substituted acetophenone (1.2 mmol), and iodine (0.1 mmol).

  • Add cyclohexane (5 mL). Rationale: Cyclohexane is an effective non-polar solvent for this reaction, which often proceeds under catalyst-free or mild catalytic conditions.[10]

  • Heat the mixture to reflux (approx. 81 °C) and stir for the time required as monitored by TLC (typically 1-3 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium thiosulfate (1 x 15 mL) to quench the excess iodine, followed by water (1 x 15 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to obtain the desired product.

Substrate Scope and Data

This green protocol demonstrates broad substrate scope with good to excellent yields. It avoids harsh reagents and requires only a catalytic amount of iodine.

Entry2-Aminopyridine SubstituentKetoneCatalyst LoadingYield (%)Reference
1HAcetophenone10 mol% I₂94%[10]
25-BrAcetophenone10 mol% I₂91%[10]
3H4'-Methoxyacetophenone10 mol% I₂92%[10]
4H4'-Nitroacetophenone10 mol% I₂86%[10]
5HPropiophenone10 mol% I₂89%[10]

Protocol III: Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction

The Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful three-component reaction (3-CR) that assembles imidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide in a single step.[6][11] This method is highly convergent and allows for rapid diversification of the final products.

Causality and Mechanism

The reaction initiates with the condensation between the 2-aminopyridine and the aldehyde to form an imine intermediate. This is often catalyzed by a Lewis or Brønsted acid. The isocyanide then undergoes a formal [4+1] cycloaddition with the protonated imine species.[2] The resulting intermediate then undergoes a[6][12]-hydride shift in a retro-aza-ene type reaction, which leads to the formation of an aromatic imidazo[1,2-a]pyridine core and an external functional group derived from the initial reactants.[2]

G start 2-Aminopyridine + Aldehyde step1 Imine Formation start->step1 imine Imine Intermediate step1->imine step2 [4+1] Cycloaddition imine->step2 isocyanide + Isocyanide isocyanide->step2 spiro Spiro Intermediate step2->spiro step3 Retro-Aza-Ene ([1,5]-Hydride Shift) spiro->step3 product Substituted Imidazo[1,2-a]pyridine step3->product

Caption: Mechanism of the GBB three-component reaction.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Aminopyridine (1.0 mmol, 1.0 equiv)

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol, 1.0 equiv)

  • Ammonium chloride (NH₄Cl) (10 mol%)

  • Methanol (5 mL)

  • Water (for work-up)

  • Ethyl acetate (for extraction)

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL screw-cap vial, add 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and ammonium chloride (0.1 mmol).

  • Add methanol (5 mL) and stir the mixture for 5 minutes at room temperature. Rationale: NH₄Cl acts as a mild and green Brønsted acid catalyst to promote imine formation.[11]

  • Add the isocyanide (1.0 mmol) to the mixture.

  • Seal the vial and heat the reaction at 60 °C for 8-12 hours, monitoring by TLC. Note: Microwave irradiation can significantly reduce reaction times.[11]

  • After completion, cool the reaction to room temperature and remove the solvent in vacuo.

  • Partition the residue between ethyl acetate (20 mL) and water (15 mL).

  • Separate the organic layer, wash with brine (15 mL), dry over Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography on silica gel to yield the pure 3-amino-substituted imidazo[1,2-a]pyridine.

Substrate Scope and Data

The GBB reaction is notable for its broad scope, accommodating various aldehydes and isocyanides, leading to a diverse library of products.

EntryAldehydeIsocyanideCatalystYield (%)Reference
1Benzaldehydetert-Butyl isocyanideNH₄Cl~82%[11]
24-Chlorobenzaldehydetert-Butyl isocyanideNH₄ClHigh[13]
32-NaphthaldehydeCyclohexyl isocyanideSc(OTf)₃Good[6]
4Furfuraltert-Butyl isocyanideNH₄Cl~89%[11]

Troubleshooting and Key Considerations

  • Purity of Starting Materials: The purity of 2-aminopyridine is crucial. Impurities can lead to side reactions and lower yields. Recrystallization or sublimation may be necessary.

  • Reaction Monitoring: TLC is indispensable for monitoring the consumption of starting materials and the formation of the product, preventing over-running or incomplete reactions.

  • Solvent Choice: While ethanol and DMF are common, greener solvents should be considered where applicable. Some modern protocols successfully use water or recyclable catalysts.[6][14]

  • Purification: Imidazo[1,2-a]pyridines are often basic. Care must be taken during chromatography; addition of a small amount of triethylamine (~1%) to the eluent can prevent streaking on the silica gel column.

Conclusion

One-pot synthetic methodologies provide powerful, efficient, and atom-economical pathways to the medicinally vital imidazo[1,2-a]pyridine scaffold. The protocols detailed herein—from the classic catalyst-free condensation to modern multicomponent reactions—offer versatile tools for researchers in synthetic and medicinal chemistry. By understanding the underlying mechanisms, scientists can make informed choices about reaction conditions and rationally design novel derivatives for drug discovery programs and materials science applications.[15][16]

References

Application Notes and Protocols for 6-Bromoimidazo[1,2-a]pyridin-2-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. In oncology, this "privileged" structure serves as a foundational blueprint for designing targeted therapeutic agents. This document provides an in-depth guide for researchers and drug development professionals on the utility of 6-Bromoimidazo[1,2-a]pyridin-2-amine as a key chemical intermediate for the synthesis and discovery of novel anticancer compounds. We will detail its chemical properties, synthetic utility, and provide robust protocols for the biological evaluation of its derivatives, with a focus on their mechanism of action against critical cancer signaling pathways.

Part 1: The Strategic Role of this compound in Oncology Drug Discovery

The pursuit of novel anticancer agents increasingly focuses on small molecules that can selectively inhibit specific targets within cancer cells, such as protein kinases. The imidazo[1,2-a]pyridine scaffold has emerged as a highly successful pharmacophore in this area. Its rigid, bicyclic structure is adept at fitting into the ATP-binding pockets of numerous kinases, a common strategy for inhibitor design.

This compound is not typically employed as a direct anticancer agent itself. Instead, its value lies in its chemical architecture. It features two key reactive sites: the bromine atom at the C6 position and the primary amine at the C2 position. These "handles" allow for systematic and diverse chemical modifications, enabling medicinal chemists to generate large libraries of derivative compounds. This strategy, known as diversity-oriented synthesis, is fundamental to modern drug discovery, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have been successfully developed to target several key oncogenic pathways, including:

  • PI3K/Akt/mTOR Pathway: A central signaling cascade that regulates cell growth, proliferation, and survival, and is frequently hyperactivated in a wide range of human cancers.[1][2]

  • Receptor Tyrosine Kinases (RTKs): Such as c-KIT, which is a critical driver in gastrointestinal stromal tumors (GIST).[3][4]

  • Tubulin Polymerization: Disrupting microtubule dynamics to arrest cell division.[1]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[5]

This guide provides the essential framework for leveraging this compound as a starting point for developing next-generation targeted cancer therapies.

Part 2: Chemical Profile and Synthesis of the Core Intermediate

A consistent and high-quality supply of the starting material is paramount for any drug discovery campaign.

Physicochemical Properties
PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 947248-52-4BLDpharm[6]
Molecular Formula C₇H₆BrN₃PubChem[7]
Molecular Weight 212.05 g/mol PubChem[7]
Appearance Off-white to yellow solidN/A
Storage Conditions 2-8°C, inert atmosphere, dark placeBLDpharm[6]
Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing the title compound from commercially available precursors.[8]

Reaction Scheme: 2-Amino-5-bromopyridine + Chloroacetaldehyde → 6-Bromoimidazo[1,2-a]pyridine

Materials:

  • 2-Amino-5-bromopyridine

  • Chloroacetaldehyde (40% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask, add 2-amino-5-bromopyridine (1.0 eq) and ethanol.

  • Add sodium bicarbonate (1.0 eq) to the mixture.

  • While stirring, add the 40% chloroacetaldehyde aqueous solution (2.0 eq) dropwise to the suspension at room temperature (25°C).

  • Heat the reaction mixture to 50°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Trustworthiness Check: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity (>95%) before use in subsequent synthetic steps.

Part 3: Application in Medicinal Chemistry - A Scaffold for Derivatization

The strategic power of this compound is realized through its derivatization to probe interactions with biological targets. The C6-bromo position is ideal for introducing diversity via cross-coupling reactions, while the C2-amine can be functionalized through various amide or urea formations.

G A This compound (Core Scaffold) B Suzuki / Buchwald-Hartwig Cross-Coupling at C6-Br A->B Introduce R1 C Amide / Urea Formation at C2-NH2 A->C Introduce R2 D Library of C6-Aryl/Heteroaryl Derivatives B->D E Library of C2-Acyl/Ureido Derivatives C->E F Biological Screening (Kinase Assays, Cell Viability) D->F E->F

Caption: Synthetic workflow for creating derivative libraries.

Protocol 2: General Procedure for Suzuki Cross-Coupling at the C6-Position

This protocol outlines a method to introduce various aryl or heteroaryl groups at the C6 position, a common strategy for creating potent kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Aryl- or heteroaryl-boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid, and the base.

  • De-gas the vessel by purging with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Add the degassed solvent and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours until TLC or LC-MS indicates the consumption of the starting material.

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography on silica gel to obtain the desired C6-functionalized derivative.

Part 4: Protocols for Biological Evaluation of Derivatives

Once a library of compounds is synthesized, a cascade of biological assays is required to identify promising candidates and elucidate their mechanism of action.

Protocol 3: In Vitro Antiproliferative Activity (MTT Assay)

This colorimetric assay is a first-pass screen to measure the ability of a compound to reduce cancer cell viability.

Materials:

  • Cancer cell lines (e.g., HCC827 lung cancer, MCF-7 breast cancer).[9]

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS).

  • Synthesized compounds dissolved in DMSO (10 mM stock).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., a known PI3K inhibitor).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 4: Cellular Mechanism of Action - Apoptosis Assessment

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by a test compound.

Materials:

  • Cancer cells.

  • 6-well plates.

  • Test compound.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples within one hour using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 5: Cellular Mechanism of Action - Western Blot Analysis

This protocol assesses the impact of a compound on the phosphorylation status of key proteins in a target signaling pathway.

G cluster_0 PI3K/Akt/mTOR Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation IP_Derivative Imidazo[1,2-a]pyridine Derivative IP_Derivative->PI3K IP_Derivative->Akt IP_Derivative->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Materials:

  • Treated cell lysates.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-mTOR, anti-total-mTOR, anti-PARP, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Treat cells with the test compound as in the apoptosis assay.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of the lysates.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour.

  • Wash again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. A decrease in the ratio of phosphorylated protein to total protein indicates target engagement and pathway inhibition.

Part 5: Data Summary and Interpretation

Systematic evaluation and clear presentation of data are crucial for making informed decisions in a drug discovery project. The goal is to establish a clear Structure-Activity Relationship (SAR) where chemical modifications are correlated with biological activity.

Table 1: Example Data Summary for a Hypothetical Series of Derivatives

Compound IDR¹ Group (at C6)R² Group (at C2)Cell Viability IC₅₀ (HCC827, µM)PI3Kα Kinase IC₅₀ (nM)
Lead-001 -Phenyl-H0.431.94
Lead-002 -4-Fluorophenyl-H0.211.10
Lead-003 -3-Pyridyl-H0.351.50
Lead-004 -Phenyl-COCH₃5.8085.6

Data is hypothetical, based on trends observed in literature such as[9].

Interpretation: From this hypothetical data, one could infer that:

  • Adding a fluorine atom at the para-position of the C6-phenyl ring (Lead-002 vs. Lead-001) improves both cellular and biochemical potency.

  • Acylating the C2-amine (Lead-004 vs. Lead-001) is detrimental to activity, suggesting a free amine may be important for target binding. These insights guide the next round of synthesis to further optimize the lead compound.

Part 6: Conclusion and Future Directions

This compound is a high-value starting material for the discovery of novel anticancer agents. Its versatile chemistry allows for the creation of diverse compound libraries targeting critical oncogenic pathways. The protocols outlined in this guide provide a comprehensive workflow, from chemical synthesis to detailed biological characterization, enabling research teams to efficiently identify and optimize new lead compounds. Future work in this area will likely involve applying this scaffold to novel kinase targets, exploring its potential as a platform for developing covalent inhibitors[10], and improving the drug-like properties of its derivatives for in vivo efficacy studies.

References

Application Notes and Protocols for the Investigation of 6-Bromoimidazo[1,2-a]pyridin-2-amine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Neurotherapeutics

The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] This versatile bicyclic heterocyclic system is the foundation for several commercially available drugs and a multitude of clinical candidates.[3][4] In the realm of neurological disorders, derivatives of imidazo[1,2-a]pyridine have emerged as promising candidates, particularly for conditions such as Alzheimer's disease.[5][6] Their therapeutic potential often stems from their ability to modulate key enzymes and receptors within the central nervous system.[7]

One of the most critical targets in neurodegenerative disease research is Glycogen Synthase Kinase-3β (GSK-3β).[8] This serine/threonine kinase is a pivotal player in numerous cellular processes, and its dysregulation is implicated in the pathogenesis of Alzheimer's disease, bipolar disorder, and other neurological conditions.[9][10] Notably, GSK-3β is a primary kinase responsible for the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease that leads to the formation of neurofibrillary tangles and subsequent neuronal dysfunction.[11] Therefore, the discovery of potent and selective GSK-3β inhibitors is a key strategy in the development of novel neurotherapeutics. The imidazo[1,2-a]pyridine scaffold has proven to be a valuable template for the design of such inhibitors.[12]

This document provides detailed application notes and protocols for the investigation of a specific derivative, 6-Bromoimidazo[1,2-a]pyridin-2-amine , in the context of neurological disorder research. While direct and extensive research on this particular molecule is emerging, the protocols outlined below are based on established methodologies for evaluating related imidazo[1,2-a]pyridine compounds and are designed to facilitate the exploration of its potential as a GSK-3β inhibitor and neuroprotective agent.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route is outlined below, based on established methods for the synthesis of related imidazo[1,2-a]pyridine derivatives.

Protocol 1: Synthesis of this compound

Materials:

  • 5-Bromo-2-aminopyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Rotary evaporator

Procedure:

  • Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine.

    • In a round-bottom flask, dissolve 5-bromo-2-aminopyridine (1 equivalent) in ethanol.

    • Add sodium bicarbonate (1 equivalent) to the solution.

    • To this mixture, add chloroacetaldehyde (2 equivalents, 50% aqueous solution) dropwise at room temperature with stirring.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-bromoimidazo[1,2-a]pyridine.

    • Purify the crude product by recrystallization from hexane to yield pure 6-bromoimidazo[1,2-a]pyridine.

  • Step 2: Amination of 6-Bromoimidazo[1,2-a]pyridine.

    • Note: The direct amination at the 2-position of the imidazo[1,2-a]pyridine ring can be challenging. The following is a general approach that may require optimization.

    • A potential route involves the use of a nucleophilic amination reaction. One possibility is the Chichibabin amination or a metal-catalyzed amination.

    • For a laboratory-scale synthesis, a more reliable method might involve the synthesis of a 2-chloro or 2-bromoimidazo[1,2-a]pyridine intermediate followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine).

    • Alternatively, a de novo synthesis starting from a 2-aminoimidazole precursor could be explored.

For the purpose of these application notes, we will assume the availability of this compound for biological testing.

In Vitro Evaluation of GSK-3β Inhibitory Activity

The primary hypothesis for the therapeutic potential of this compound in neurological disorders is its ability to inhibit GSK-3β. An in vitro kinase assay is the first step to validate this hypothesis and determine the compound's potency.

Protocol 2: In Vitro GSK-3β Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits and is designed to measure the amount of ADP produced, which is directly proportional to GSK-3β activity.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like GS-2)

  • This compound (test compound)

  • Staurosporine or a known GSK-3β inhibitor (positive control)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Experimental Workflow:

workflow start Start reagent_prep Prepare Reagents: - Kinase Buffer - ATP Solution - Substrate Solution - GSK-3β Enzyme - Test Compound Dilutions start->reagent_prep plate_setup Plate Setup: - Add Test Compound/Control - Add GSK-3β Enzyme reagent_prep->plate_setup reaction_init Initiate Reaction: - Add Substrate/ATP Mixture plate_setup->reaction_init incubation Incubate at 30°C reaction_init->incubation stop_reaction Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent incubation->stop_reaction detection Detect ADP: - Add Kinase Detection Reagent stop_reaction->detection read_luminescence Read Luminescence detection->read_luminescence data_analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ read_luminescence->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro GSK-3β kinase assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare solutions of ATP and GSK-3β substrate in kinase assay buffer at the desired concentrations.

    • Dilute the recombinant GSK-3β enzyme in kinase assay buffer to the working concentration.

  • Assay Plate Setup (384-well format):

    • Add 2.5 µL of the serially diluted test compound or control (vehicle or positive control) to the wells.

    • Add 5 µL of the diluted GSK-3β enzyme to each well (except for the "no enzyme" control).

    • Add 2.5 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of GSK-3β inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation:

CompoundGSK-3β IC₅₀ (nM)
This compoundTo be determined
Staurosporine (Positive Control)Expected value
Vehicle (DMSO)No inhibition

Cell-Based Assays for Neuroprotection

To assess the potential neuroprotective effects of this compound, cell-based models of neurotoxicity are employed. The human neuroblastoma cell line SH-SY5Y is a widely used model in neurological research due to its ability to differentiate into a neuron-like phenotype.

Protocol 3: SH-SY5Y Cell Culture and Differentiation

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete Growth Medium: DMEM/F12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids (NEAA).

  • Differentiation Medium: Basal medium (DMEM/F12 with 1% FBS) supplemented with 10 µM all-trans-retinoic acid (RA).

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks and plates

Procedure:

  • Cell Culture Maintenance:

    • Culture SH-SY5Y cells in T-75 flasks with Complete Growth Medium at 37°C in a humidified atmosphere of 5% CO₂.

    • Passage the cells when they reach 80-90% confluency (typically every 3-4 days).

  • Differentiation Protocol:

    • Seed SH-SY5Y cells in the desired culture plates (e.g., 96-well plates for viability assays) at an appropriate density.

    • After 24 hours, replace the Complete Growth Medium with Differentiation Medium containing 10 µM RA.

    • Incubate the cells for 5-7 days, changing the Differentiation Medium every 2 days.

    • Visually confirm neuronal differentiation by observing the extension of neurites.

Protocol 4: Neuroprotection Assay against Oxidative Stress

This protocol evaluates the ability of this compound to protect differentiated SH-SY5Y cells from oxidative stress-induced cell death, a common pathological feature in neurodegenerative diseases.

Materials:

  • Differentiated SH-SY5Y cells in 96-well plates

  • This compound

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the neurotoxin

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or fluorometer)

Experimental Workflow:

workflow start Start differentiate_cells Differentiate SH-SY5Y Cells start->differentiate_cells pretreat Pre-treat with This compound differentiate_cells->pretreat induce_toxicity Induce Neurotoxicity (e.g., with H₂O₂) pretreat->induce_toxicity incubate Incubate for 24 hours induce_toxicity->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay measure_signal Measure Absorbance/Fluorescence viability_assay->measure_signal analyze_data Analyze Data: - Calculate % Cell Viability measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for the neuroprotection assay.

Procedure:

  • Compound Treatment:

    • Pre-treat the differentiated SH-SY5Y cells with various concentrations of this compound for 2-4 hours. Include a vehicle control (DMSO).

  • Induction of Neurotoxicity:

    • After the pre-treatment period, add the neurotoxin (e.g., H₂O₂ at a final concentration of 100-200 µM) to the wells containing the compound and to a "toxin only" control well. Maintain a "vehicle only" control well without the toxin.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Cell Viability Assessment:

    • After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-only control.

    • Evaluate the dose-dependent neuroprotective effect of this compound.

Signaling Pathway Analysis

To confirm that the neuroprotective effects of this compound are mediated through the inhibition of GSK-3β, it is essential to analyze the downstream signaling pathways. A key substrate of GSK-3β is the tau protein.

Protocol 5: Western Blot Analysis of Tau Phosphorylation

Materials:

  • Differentiated SH-SY5Y cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-Tau (e.g., AT8, PHF-1)

    • Anti-total-Tau

    • Anti-phospho-GSK-3β (Ser9)

    • Anti-total-GSK-3β

    • Anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat differentiated SH-SY5Y cells with this compound at various concentrations for a specified time (e.g., 24 hours).

    • Lyse the cells and collect the protein lysates.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Normalize to the loading control (β-actin) to ensure equal protein loading.

    • Assess the effect of this compound on the phosphorylation of Tau and GSK-3β.

Expected Outcome and Signaling Pathway:

Gsk3b_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates GSK3b_active GSK-3β (Active) Akt->GSK3b_active phosphorylates (inhibits) GSK3b_inactive p-GSK-3β (Ser9) (Inactive) Tau Tau GSK3b_active->Tau phosphorylates Neuroprotection Neuroprotection GSK3b_inactive->Neuroprotection promotes pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles pTau->NFTs aggregates to form 6_Bromo This compound 6_Bromo->GSK3b_active inhibits

References

Application Notes & Protocols: Strategic Derivatization of 6-Bromoimidazo[1,2-a]pyridin-2-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and rich electronic properties have made it a cornerstone in the development of numerous therapeutic agents. Marketed drugs such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic) underscore the clinical significance of this heterocyclic system.[1] The strategic placement of functional groups on this scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an ideal starting point for library synthesis in drug discovery campaigns.

This guide focuses on a particularly versatile starting material: 6-Bromoimidazo[1,2-a]pyridin-2-amine . This molecule offers two primary, orthogonal vectors for chemical modification: the nucleophilic 2-amino group and the 6-bromo position, which is primed for a variety of palladium-catalyzed cross-coupling reactions. This dual functionality enables the systematic exploration of chemical space around the core, a critical process for establishing robust Structure-Activity Relationships (SAR). Understanding SAR is the key to rationally designing more potent, selective, and safer drug candidates.[2][3] This document provides detailed protocols and the scientific rationale for derivatizing this scaffold, aimed at researchers engaged in medicinal chemistry and drug development.

Core Synthetic Strategies & SAR Rationale

The derivatization of this compound can be logically approached by targeting its two key functional handles. The choice of which position to modify, and with what chemical motifs, is driven by the specific goals of the SAR study. For instance, in kinase inhibitor development, the 2-amino position can be used to install hydrogen-bond donors and acceptors that interact with the hinge region of the ATP-binding pocket, while the 6-position can be functionalized to extend into solvent-exposed regions, improving potency and modulating physical properties.[4]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Figure 1: Dual-vector derivatization strategy for SAR exploration.

PART 1: Derivatization of the 2-Amino Group

The 2-amino group is a versatile handle for introducing a variety of functional groups that can act as hydrogen bond donors and acceptors, or as attachment points for larger side chains.

Protocol 1.1: N-Acylation with Acyl Chlorides

Rationale: Acylation is a fundamental transformation that converts the primary amine into a neutral amide. This modification is crucial for SAR studies as it introduces a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the carbonyl oxygen). The nature of the "R" group allows for the exploration of steric and electronic effects. For example, in developing Nek2 inhibitors, various amide derivatives were synthesized to probe a specific binding pocket.[2]

Reaction Scheme: this compound + R-COCl -> N-(6-bromoimidazo[1,2-a]pyridin-2-yl)amide

Materials:

  • This compound (1.0 equiv)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equiv)

  • Anhydrous Pyridine or Triethylamine (Et3N) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 212 mg, 1.0 mmol).

  • Dissolution: Dissolve the starting material in anhydrous DCM (10 mL). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add pyridine (e.g., 162 µL, 2.0 mmol).

  • Acylating Agent Addition: Add the acyl chloride (1.1 mmol) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-acylated product. The existence of the product N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetamide has been confirmed in chemical supplier databases.[5]

Protocol 1.2: Urea and Thiourea Formation

Rationale: Urea and thiourea motifs are potent bidentate hydrogen bond donors and are prevalent in many kinase inhibitors and other therapeutic agents.[6] Converting the 2-amino group to a urea or thiourea allows for the exploration of key interactions within target binding sites. The choice between urea and thiourea can impact binding affinity and physicochemical properties.

Reaction Scheme: this compound + R-NCO (or R-NCS) -> N-substituted-N'-(6-bromoimidazo[1,2-a]pyridin-2-yl)urea (or thiourea)

Materials:

  • This compound (1.0 equiv)

  • Isocyanate or Isothiocyanate (1.05 equiv)

  • Anhydrous THF or Acetonitrile

  • DIPEA (N,N-Diisopropylethylamine) (optional, catalytic amount)

Step-by-Step Protocol:

  • Setup: In a dry reaction vessel, dissolve this compound (e.g., 212 mg, 1.0 mmol) in anhydrous THF (10 mL).

  • Reagent Addition: Add the desired isocyanate or isothiocyanate (1.05 mmol) to the solution at room temperature. A general procedure for this conversion has been established for similar amine precursors.[7]

  • Reaction: Stir the mixture at room temperature for 4-24 hours. The reaction is often clean and may result in the precipitation of the product. Monitor by TLC or LC-MS.

  • Work-up: If a precipitate forms, collect the solid by filtration, wash with cold THF or diethyl ether, and dry under vacuum.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude residue can be purified by trituration with a suitable solvent (e.g., diethyl ether, hexanes) or by flash column chromatography.

Derivatization TypeReagentKey SAR Feature
N-Acylation Acyl HalidesIntroduces H-bond donor/acceptor pair; explores steric/electronic effects via 'R' group.
N-Sulfonylation Sulfonyl ChloridesAdds a strong H-bond acceptor group; tetrahedral geometry can probe pocket shape.
Urea Formation IsocyanatesPotent bidentate H-bond donor; mimics peptide bonds.
Thiourea Formation IsothiocyanatesBidentate H-bond donor with different electronic properties and lipophilicity than urea.

Table 1: Summary of derivatizations at the 2-amino position and their SAR rationale.

PART 2: Derivatization at the 6-Bromo Position

The 6-bromo position is an ideal handle for introducing aryl, heteroaryl, alkynyl, and amino substituents via palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern medicinal chemistry, enabling the rapid construction of diverse molecular architectures.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura reaction is one of the most robust and versatile methods for forming C(sp²)-C(sp²) bonds.[8] Attaching various aryl and heteroaryl groups at the 6-position allows for the exploration of π-stacking interactions, extension into new binding pockets, and modulation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties like solubility and metabolic stability. This strategy has been successfully applied to generate libraries of 6-substituted imidazo[1,2-a]pyridines for anticancer drug discovery.[4]

Reaction Scheme: 6-Bromo-scaffold + R-B(OH)₂ -> 6-Aryl-scaffold

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=9];

} enddot Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Microwave-Assisted Protocol: This protocol is adapted from efficient methods developed for related 6-bromoimidazo[1,2-a]pyridines.[9] Microwave irradiation significantly shortens reaction times.

  • Setup: To a microwave reaction vessel, add this compound (e.g., 106 mg, 0.5 mmol), the boronic acid (0.6 mmol), K₂CO₃ (138 mg, 1.0 mmol), and Pd(PPh₃)₄ (29 mg, 0.025 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and ethanol (e.g., 4:1, 5 mL).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at a set temperature (e.g., 120-140 °C) for 15-40 minutes.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate or DCM.

  • Extraction: Concentrate the filtrate and partition the residue between ethyl acetate (30 mL) and water (30 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2.2: Sonogashira Cross-Coupling

Rationale: The Sonogashira reaction introduces a linear alkyne linker, which is a valuable motif in medicinal chemistry.[10][11] It can act as a rigid spacer to probe distance requirements in a binding site or serve as a precursor for further transformations (e.g., reduction to an alkene or alkane, or click chemistry). This reaction requires both palladium and copper(I) catalysts.[12]

Reaction Scheme: 6-Bromo-scaffold + R-C≡CH -> 6-Alkynyl-scaffold

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Amine base (e.g., Triethylamine, DIPEA)

  • Anhydrous solvent (e.g., THF, DMF)

Step-by-Step Protocol:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.02 mmol).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol). Stir for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Stir the reaction at room temperature or heat to 50-60 °C for 2-12 hours, monitoring by TLC.

  • Work-up: Upon completion, cool the mixture and filter through Celite® to remove the catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 2.3: Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing the introduction of primary or secondary amines at the 6-position.[13][14] This is critical for installing functionalities that can serve as key hydrogen bond donors/acceptors or as basic centers to improve solubility and target engagement.

Reaction Scheme: 6-Bromo-scaffold + R¹R²NH -> 6-(N-R¹R²)-scaffold

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP) (2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Step-by-Step Protocol:

  • Setup: In a glovebox or under a continuous flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (0.02 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol) to a dry Schlenk tube.

  • Reagent Addition: Add anhydrous toluene (10 mL), followed by this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Coupling ReactionReagentsKey SAR Feature
Suzuki-Miyaura Boronic Acids/EstersIntroduces (hetero)aryl groups; probes π-stacking, extends into new pockets.
Sonogashira Terminal AlkynesAdds a rigid, linear alkyne linker; acts as a spacer or synthetic handle.
Buchwald-Hartwig Primary/Secondary AminesForms C-N bonds; installs H-bond donors/acceptors or basic centers.

Table 2: Summary of palladium-catalyzed cross-coupling reactions at the 6-bromo position.

Conclusion and Future Directions

The this compound scaffold is a powerful platform for generating diverse chemical libraries for SAR studies. The protocols detailed herein provide robust starting points for derivatization at both the 2-amino and 6-bromo positions. By systematically applying these transformations—acylation, urea formation, Suzuki, Sonogashira, and Buchwald-Hartwig couplings—researchers can effectively map the chemical space around this privileged core. The resulting SAR data will be instrumental in guiding the rational design of next-generation therapeutics with improved potency, selectivity, and drug-like properties.

References

Application Note: Comprehensive Analytical Characterization of 6-Bromoimidazo[1,2-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromoimidazo[1,2-a]pyridin-2-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold is a common feature in molecules targeting a range of biological targets. Rigorous analytical characterization is paramount to ensure structural integrity, purity, and consistency, which are foundational for reliable downstream applications, from screening to preclinical development. This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization of this compound, offering both theoretical justifications and practical, step-by-step protocols.

Introduction: The Imperative for Rigorous Characterization

The imidazo[1,2-a]pyridine scaffold is a privileged structure in pharmaceutical development, known for its diverse biological activities. The specific functionalization of this core, as in this compound (PubChem CID: 44119296), dictates its chemical properties and biological function[1][2]. The presence of the bromine atom provides a handle for further synthetic elaboration (e.g., cross-coupling reactions), while the 2-amino group influences solubility and potential hydrogen bonding interactions.

Therefore, unambiguous confirmation of its structure and a precise assessment of its purity are non-negotiable. An incorrect isomer, an overlooked impurity, or a misidentified structure can invalidate extensive biological research and lead to costly delays in development. This guide outlines a multi-technique approach, ensuring a holistic and validated characterization of the molecule.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_result Final Confirmation Synthesis Synthesized Compound (Crude Product) HPLC HPLC Purity Assessment Synthesis->HPLC Initial Check MS Mass Spectrometry (Molecular Weight) HPLC->MS Identity Check Report Certificate of Analysis (Structure & Purity Confirmed) HPLC->Report NMR NMR Spectroscopy (Structural Elucidation) MS->NMR Structural Hypothesis MS->Report FTIR FT-IR Spectroscopy (Functional Groups) NMR->FTIR Functional Group Confirmation XRAY X-ray Crystallography (Definitive 3D Structure) NMR->XRAY If crystal available NMR->Report FTIR->Report XRAY->Report

Figure 1: A typical analytical workflow for the characterization of a novel small molecule.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Principle & Causality: HPLC is the cornerstone of purity analysis. For a polar, basic compound like this compound, a reversed-phase method is typically employed. The choice of a C18 column provides a non-polar stationary phase that retains the molecule based on its hydrophobicity. The mobile phase, a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, is critical. An acidic modifier (e.g., formic acid or trifluoroacetic acid) is added to the aqueous phase to protonate the basic amine and pyridine nitrogens. This protonation prevents peak tailing by minimizing unwanted interactions with residual silanols on the silica-based stationary phase, ensuring sharp, symmetrical peaks for accurate quantification[3].

Protocol: Purity Determination by RP-HPLC
  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).

    • Vortex until fully dissolved.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Method Execution:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

    • Inject 5 µL of the prepared sample.

    • Run the following gradient:

      • 0-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: Hold at 5% B (re-equilibration).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • The retention time of the main peak serves as an identifier for future analyses.

ParameterRecommended ValueJustification
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidProvides good peak shape for basic compounds and is MS-compatible[3].
Flow Rate 1.0 mL/minOptimal for resolution and run time on a 4.6 mm ID column.
Detection UV at 254 nmThe aromatic system of the molecule strongly absorbs UV light.

Mass Spectrometry (MS): Molecular Weight Confirmation

Principle & Causality: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z), which is fundamental for confirming the molecular weight of the compound. Electrospray Ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique that can readily protonate the basic nitrogen atoms to form a pseudomolecular ion, typically [M+H]⁺. High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or TOF analyzers, is crucial for determining the exact mass. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity by matching the measured mass to the theoretical mass with high precision (typically < 5 ppm).

Protocol: HRMS Analysis via ESI-TOF
  • System Preparation:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

    • Infusion: The sample can be directly infused or analyzed via LC-MS using the HPLC method described above.

    • Calibration: Ensure the instrument is calibrated using a known standard across the desired mass range.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~10 µg/mL) in the HPLC mobile phase or 50:50 Acetonitrile/Water with 0.1% formic acid.

  • Data Acquisition:

    • Acquire data in the m/z range of 100-500.

    • The primary ion to look for is the protonated molecule, [M+H]⁺.

  • Data Interpretation:

    • Molecular Formula: C₇H₆BrN₃[2].

    • Monoisotopic Mass: 210.97451 Da[2].

    • Expected [M+H]⁺: 211.98178 m/z.

    • The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion peak, with a second peak at [M+2+H]⁺ of nearly equal intensity. This is a definitive confirmation of the presence of a single bromine atom.

Ion SpeciesTheoretical m/zNotes
[M(⁷⁹Br)+H]⁺ 211.9823The primary protonated molecular ion.
[M(⁸¹Br)+H]⁺ 213.9803The isotopic peak, confirming the presence of bromine.
[M+Na]⁺ 233.9642A common sodium adduct, may be present at low intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Principle & Causality: NMR is the most powerful technique for elucidating the precise molecular structure in solution. ¹H NMR provides information on the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment. ¹³C NMR identifies all unique carbon atoms in the molecule. For this compound, NMR is essential to confirm the substitution pattern on the bicyclic ring system, ensuring it is not an undesired isomer. The choice of solvent is critical; DMSO-d₆ is often used for its ability to dissolve a wide range of compounds and because the amine protons (-NH₂) are often visible as a broad singlet.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Tune and shim the instrument for the sample.

    • For ¹H NMR: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • For ¹³C NMR: Acquire data with a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve good signal-to-noise.

  • Data Interpretation (Predicted):

    • ¹H NMR (DMSO-d₆, 400 MHz):

      • δ ~7.8-8.0 ppm (s, 1H): Proton at C5, likely a singlet or narrow doublet due to small coupling to H7.

      • δ ~7.2-7.4 ppm (d, 1H): Proton at C8.

      • δ ~7.0-7.2 ppm (dd, 1H): Proton at C7.

      • δ ~6.8-7.0 ppm (s, 1H): Proton at C3.

      • δ ~6.0-6.5 ppm (br s, 2H): Protons of the amino group (-NH₂). The chemical shift can vary.

    • ¹³C NMR (DMSO-d₆, 100 MHz):

      • Expect 7 distinct carbon signals corresponding to the C₇H₆BrN₃ structure. The carbons attached to nitrogen will be downfield, and the carbon attached to bromine (C6) will be shielded relative to an unsubstituted carbon.

G cluster_data Acquired Data cluster_interpretation Interpretation & Confirmation HPLC_Data HPLC Chromatogram (Purity >98%) Purity Purity Confirmed HPLC_Data->Purity MS_Data HRMS Spectrum (m/z = 211.9818, Br Isotope Pattern) MolWeight Molecular Weight & Formula Confirmed MS_Data->MolWeight NMR_Data ¹H & ¹³C NMR Spectra (Correct Shifts & Coupling) Structure Connectivity & Isomer Confirmed NMR_Data->Structure Final Final Structure Verified: This compound Purity->Final MolWeight->Final Structure->Final

Figure 2: Logical flow from raw analytical data to final structural verification.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

Principle & Causality: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, FT-IR is used to confirm the presence of the N-H bonds of the primary amine and the C=N and C=C bonds within the aromatic heterocyclic system. While not a primary tool for structural elucidation of isomers, it serves as a rapid and valuable fingerprinting technique to confirm that the expected functional groups are present[4].

Protocol: ATR-FT-IR
  • System Preparation:

    • Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Interpretation:

    • ~3300-3100 cm⁻¹: N-H stretching vibrations from the primary amine (-NH₂).

    • ~1650-1580 cm⁻¹: C=N and C=C stretching vibrations from the imidazo[1,2-a]pyridine ring system.

    • ~1500-1400 cm⁻¹: Aromatic ring stretching.

    • Below 1000 cm⁻¹: C-Br stretching and C-H out-of-plane bending vibrations, contributing to the fingerprint region.

Single-Crystal X-ray Crystallography: Definitive 3D Structure

Principle & Causality: This is the gold standard for structural determination. It provides an unambiguous, three-dimensional map of electron density in a single crystal, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state[5]. For a novel compound or a reference standard, obtaining a crystal structure provides absolute proof of constitution and configuration, resolving any ambiguity that may remain from spectroscopic data[6][7].

Protocol: Single-Crystal X-ray Diffraction
  • Crystallization:

    • High-quality single crystals are required. This is often the most challenging step.

    • Techniques include slow evaporation from a saturated solution (e.g., in ethanol, ethyl acetate, or a mixture), vapor diffusion, or slow cooling. Screen various solvents to find optimal conditions.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation)[5].

    • Collect a series of diffraction images as the crystal is rotated in the X-ray beam at a controlled temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine unit cell parameters and the space group.

    • Solve the structure using direct methods (e.g., with software like SHELXS) to obtain an initial electron density map[8].

    • Refine the structural model against the experimental data (e.g., with SHELXL) to finalize atomic positions and thermal parameters[8].

  • Data Interpretation:

    • The final refined structure provides a 3D model of the molecule.

    • Confirm the connectivity, the position of the bromine atom at C6, and the amine group at C2.

    • Analyze intermolecular interactions, such as hydrogen bonds involving the amine group, which dictate the crystal packing.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. HPLC provides the necessary assurance of purity, while the combination of high-resolution MS and NMR spectroscopy confirms the molecular formula and elucidates the correct isomeric structure. FT-IR serves as a rapid check for key functional groups. For definitive proof, single-crystal X-ray crystallography provides an unparalleled level of structural detail. By following these protocols, researchers can ensure the quality and identity of their material, building a solid foundation for subsequent chemical and biological studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromoimidazo[1,2-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromoimidazo[1,2-a]pyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, and its derivatives are known for a wide range of biological activities.[1][2] However, the introduction of a C2-amino group presents unique synthetic challenges not encountered with C2-alkyl or -aryl analogs.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the complexities of your synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes?

Answer: Low or no yield in this synthesis is a common but solvable issue, often pointing to problems with reagents, reaction conditions, or the fundamental reaction setup. Let's break down the critical factors.

  • Causality: The core of this synthesis is a condensation-cyclization reaction. This process involves a nucleophilic attack by the pyridine nitrogen onto an electrophilic carbon, followed by an intramolecular cyclization and dehydration. Each step is sensitive to specific conditions.

  • Troubleshooting Checklist:

    • Quality of Starting Materials:

      • 2-Amino-5-bromopyridine: Ensure it is pure and dry. Impurities can interfere with the initial nucleophilic attack.

      • α-Halo Reagent (e.g., Bromoacetonitrile): This is a critical and often unstable reagent. Use a freshly opened bottle or distill/purify it before use. α-Halocarbonyls and related compounds are prone to self-condensation or polymerization, especially in the presence of trace base or moisture.

    • Reaction Conditions:

      • Base Selection: The choice of base is crucial. A base that is too strong can promote self-condensation of the electrophile. A base that is too weak may not facilitate the final aromatization step effectively. Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often preferred as they are strong enough to neutralize the HBr formed during the reaction but mild enough to prevent side reactions.

      • Temperature Control: While classical Tschitschibabin reactions often require high heat, this can lead to decomposition and tar formation.[3] Modern protocols often use milder temperatures (e.g., 50-80 °C) which can significantly improve the yield and purity of the crude product.

      • Solvent: The solvent must be inert to the reactants and capable of dissolving the starting materials. Acetonitrile, ethanol, or DMF are common choices. Ensure the solvent is anhydrous, as water can hydrolyze the intermediate imine.

    • Atmosphere: While not always strictly required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if the reaction is run at elevated temperatures for an extended period.

  • Recommended Action Workflow:

    G start Low / No Yield Observed check_sm Verify Purity & Integrity of Starting Materials (NMR, GC-MS) start->check_sm check_reagent Use Freshly Purified α-Halo Reagent check_sm->check_reagent If SMs are pure optimize_base Screen Weaker Bases (e.g., NaHCO₃, K₂CO₃) check_reagent->optimize_base optimize_temp Lower Reaction Temperature (Try 50-80°C) optimize_base->optimize_temp check_solvent Ensure Anhydrous Solvent & Inert Atmosphere optimize_temp->check_solvent success Improved Yield check_solvent->success

    Caption: Troubleshooting workflow for low yield.

Question 2: My TLC shows multiple spots, and the crude product is a dark, sticky oil that is difficult to purify. What's happening?

Answer: The formation of multiple byproducts and a challenging crude product profile are classic signs of side reactions and/or product decomposition. The primary culprits are often related to the reactivity of the α-halo synthon and the reaction temperature.

  • Likely Side Products:

    • Polymerization: Chloroacetaldehyde or bromoacetonitrile can polymerize under basic or thermal conditions. This is often the source of the intractable tar or oil.

    • Partially Reacted Intermediates: The initial alkylation product (a pyridinium salt) may be present if the cyclization/aromatization step is incomplete.

    • Regioisomers: If you are using a starting material with multiple nucleophilic sites, formation of isomeric products is possible. For the target molecule, this is less of a concern.

  • Mechanistic Insight: The desired reaction proceeds through the initial Sₙ2 reaction at the pyridine ring nitrogen, which is generally faster than at the exocyclic amino group. High temperatures can accelerate side reactions, leading to a complex mixture.

    G SM 2-Amino-5-bromopyridine BrCH₂CN Intermediate Pyridinium Salt Intermediate SM:f0->Intermediate Sₙ2 Attack (N-ring) SideReaction1 Polymerization of BrCH₂CN SM:f1->SideReaction1 [Base] or Δ Product 6-Bromoimidazo[1,2-a] pyridin-2-amine Intermediate->Product Intramolecular Cyclization & Tautomerization SideReaction2 Decomposition Intermediate->SideReaction2 High Temp (Δ)

    Caption: Simplified reaction pathway and common side reactions.

  • Purification Strategy:

    • Work-up: After the reaction, a standard aqueous work-up is often insufficient. Consider a preliminary filtration through a short plug of silica or celite to remove baseline polymeric material.

    • Column Chromatography: This is almost always necessary.

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: The product is quite polar due to the free amine. A gradient elution is recommended. Start with a non-polar solvent system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol. A common system is DCM/MeOH from 100:0 to 95:5 or 90:10. Adding a small amount of triethylamine (0.1-0.5%) to the mobile phase can prevent the product from streaking on the silica gel column.

    • Recrystallization: If a solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., Ethanol/Hexane or Ethyl Acetate/Hexane) can provide the final, pure product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of the imidazo[1,2-a]pyridine core?

A1: The most common method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3] The reaction proceeds in three key steps:

  • Alkylation: The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile and attacks the α-carbon of the halo-carbonyl, displacing the halide and forming a pyridinium salt intermediate.

  • Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring intermediate (a hydroxyl-dihydro-imidazo[1,2-a]pyridine).

  • Dehydration/Aromatization: This intermediate readily loses a molecule of water to form the stable, aromatic imidazo[1,2-a]pyridine ring system.

Q2: Why can't I use a simple α-haloketone to synthesize the 2-amino derivative directly, and what is the recommended alternative?

A2: This is a crucial and insightful question. The direct synthesis of a C2-amino derivative is challenging because the required α-halo reagent, such as 2-amino-1-bromoethanone, is highly unstable and not commercially available. Therefore, a synthon that introduces the C2-carbon and nitrogen atoms simultaneously is required.

A robust and literature-supported strategy involves using an α-halo nitrile , such as bromoacetonitrile (BrCH₂CN), as the C2-synthon. The reaction proceeds via a similar mechanism to form an intermediate which, upon cyclization, yields an imino species that tautomerizes to the final 2-amino product. This approach cleverly circumvents the need for an unstable starting material.

Recommended Protocol: Synthesis via Bromoacetonitrile

This protocol is a representative procedure based on established methodologies for synthesizing 2-amino-imidazo[1,2-a]pyridines.

Parameter Recommendation Rationale
Reactants 2-Amino-5-bromopyridine (1.0 eq)The pyridine core.
Bromoacetonitrile (1.1 - 1.2 eq)The C2-synthon. A slight excess ensures full consumption of the starting pyridine.
Base Sodium Bicarbonate (NaHCO₃) (2.0 eq)Mild base to neutralize in-situ generated HBr without promoting side reactions.
Solvent Anhydrous Acetonitrile or EthanolPolar aprotic or protic solvent to facilitate the reaction. Must be dry.
Temperature 60 - 80 °CProvides sufficient energy for cyclization while minimizing decomposition.
Time 12 - 24 hoursReaction progress should be monitored by TLC or LC-MS.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-bromopyridine and sodium bicarbonate.

  • Add anhydrous acetonitrile via syringe under an inert atmosphere (e.g., Nitrogen).

  • Slowly add bromoacetonitrile to the stirring suspension at room temperature. Caution: Bromoacetonitrile is a lachrymator and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Heat the reaction mixture to 70 °C and maintain for 16 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by silica gel column chromatography using a gradient of 0-10% Methanol in Dichloromethane (with 0.1% Triethylamine) to yield this compound.

Q3: What are the primary safety precautions for this synthesis?

A3: Safety is paramount. Key hazards include:

  • α-Halo Reagents (Bromoacetonitrile, Chloroacetaldehyde): These are potent lachrymators (tear-inducing) and are toxic upon inhalation or skin contact. Always handle them in a well-ventilated fume hood with gloves and safety glasses.

  • Halogenated Pyridines: These compounds can be toxic and should be handled with care.

  • Solvents: Use appropriate precautions for flammable solvents like ethanol and acetonitrile.

Q4: Which analytical techniques are best for monitoring and characterizing this reaction?

A4: A combination of techniques is essential for success:

  • Thin Layer Chromatography (TLC): Ideal for monitoring reaction progress. Use a mobile phase similar to your planned column conditions (e.g., 95:5 DCM/MeOH). The product will be a UV-active spot, likely with a lower Rf than the 2-amino-5-bromopyridine starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid confirmation of product formation by checking for the correct molecular weight peak ([M+H]⁺).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the final product. The aromatic region of the ¹H NMR will be characteristic of the imidazo[1,2-a]pyridine ring system.

References

Technical Support Center: A Researcher's Guide to Improving the Yield of 6-Bromoimidazo[1,2-a]pyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromoimidazo[1,2-a]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of this important heterocyclic amine.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. The imidazo[1,2-a]pyridine scaffold is recognized for its broad range of biological activities.[1] However, the synthesis of the 2-amino substituted analog can present challenges, including low yields, the formation of side products, and purification difficulties. This guide provides a comprehensive resource to navigate these synthetic hurdles.

Two primary synthetic strategies are commonly considered for the preparation of this compound. The first is a direct cyclization approach, and the second involves a nitro-intermediate followed by reduction.

Synthetic Strategies and Troubleshooting

Strategy 1: Direct Cyclization with a 2-Amino Synthon

This approach involves the reaction of 2-amino-5-bromopyridine with a reagent that provides the two-carbon unit and the 2-amino group. A common and effective method is the condensation with an α-haloacetonitrile derivative.

  • Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add bromoacetonitrile (1.2 eq) and a non-nucleophilic base like sodium bicarbonate (2.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be filtered. Otherwise, concentrate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.

Troubleshooting Guide & FAQs: Direct Cyclization

Question 1: My reaction shows a very low yield or fails to proceed. What are the common causes and how can I fix this?

Answer:

Several factors can contribute to low or no product formation in this reaction. A systematic approach to troubleshooting is recommended.

  • Reagent Quality:

    • 2-Amino-5-bromopyridine: Ensure the starting material is pure and dry. Impurities can interfere with the reaction. Consider recrystallization if purity is questionable.

    • Bromoacetonitrile: This reagent can be unstable. Use a freshly opened bottle or distill it before use.

  • Base Selection:

    • The choice of base is critical. A weak, non-nucleophilic base like sodium bicarbonate or potassium carbonate is generally preferred to avoid side reactions. Stronger bases can lead to decomposition of the starting materials or product.

  • Solvent Effects:

    • The solvent plays a crucial role in the reaction rate and solubility of the reagents. Ethanol and acetonitrile are good starting points. If the reaction is sluggish, consider screening other polar aprotic solvents like DMF, but be mindful of higher boiling points and potential for side reactions at elevated temperatures.

  • Reaction Temperature:

    • While reflux is generally recommended, excessively high temperatures can lead to degradation. If you observe significant decomposition (darkening of the reaction mixture, multiple spots on TLC), try running the reaction at a lower temperature for a longer duration.

ParameterRecommendationRationale
Base Sodium Bicarbonate or Potassium CarbonateMinimizes side reactions and decomposition.
Solvent Ethanol or AcetonitrileGood solubility for reactants and appropriate boiling points.
Temperature Reflux (70-80 °C)Provides sufficient energy for the reaction without significant degradation.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I improve the selectivity?

Answer:

The formation of byproducts is a common issue. Here are some strategies to enhance the selectivity towards the desired 2-amino product:

  • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of bromoacetonitrile can lead to the formation of undesired byproducts. A 1:1.2 ratio of the aminopyridine to the acetonitrile is a good starting point.

  • Reaction Time: Monitor the reaction closely by TLC. Prolonged reaction times can lead to the formation of degradation products. Stop the reaction once the starting material is consumed.

  • Potential Side Reactions: A common side reaction is the formation of a dimer or other oligomeric species. This can sometimes be suppressed by using more dilute reaction conditions.

Strategy 2: The Nitro-Intermediate Approach

This two-step strategy involves the synthesis of 6-bromo-2-nitroimidazo[1,2-a]pyridine followed by its reduction to the desired 2-amino product. This can sometimes provide a cleaner product and higher overall yield.

Step 1: Synthesis of 6-Bromo-2-nitroimidazo[1,2-a]pyridine

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent like acetic acid.

  • Nitration: Add a nitrating agent such as a mixture of nitric acid and sulfuric acid, or a milder reagent like iron(III) nitrate on a solid support. An iron-catalyzed oxidative diamination of a corresponding nitroalkene with 2-aminopyridine can also be employed.[2]

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Work-up and Purification: Carefully quench the reaction with ice and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Step 2: Reduction of the Nitro-Intermediate

  • Reaction Setup: Dissolve the 6-bromo-2-nitroimidazo[1,2-a]pyridine (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.

  • Reduction: A variety of reducing agents can be used. Catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and efficient method. Alternatively, metal-based reductions using tin(II) chloride (SnCl₂) or iron powder in acidic media can be employed.

  • Reaction Conditions: Catalytic hydrogenations are typically run at room temperature and atmospheric pressure. Metal-based reductions may require heating.

  • Work-up and Purification: After the reaction is complete, filter off the catalyst (for Pd/C) or the metal salts. Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide & FAQs: Nitro-Intermediate Approach

Question 3: The nitration step is giving me a low yield and multiple products. How can I optimize this?

Answer:

Nitration reactions on heterocyclic systems can be challenging due to the possibility of over-nitration or side reactions.

  • Choice of Nitrating Agent: The combination of nitric and sulfuric acid is a powerful nitrating agent and can lead to over-nitration or degradation. Consider using a milder nitrating agent like iron(III) nitrate or exploring alternative methods like the use of nitroalkenes.[2]

  • Temperature Control: Nitration reactions are often exothermic. Maintaining a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent can help to control the reaction and minimize side products.

Question 4: The reduction of the nitro group is incomplete or results in a complex mixture. What are the best practices for this step?

Answer:

The reduction of the nitro group is a critical step. Here are some tips for a successful reduction:

  • Catalyst Activity (for Pd/C): Ensure your palladium on carbon catalyst is active. Use a fresh batch if necessary. The catalyst loading can also be optimized (typically 5-10 mol%).

  • Solvent Choice: The choice of solvent can impact the efficiency of the reduction. Ethanol and methanol are good choices for catalytic hydrogenation.

  • Alternative Reducing Agents: If catalytic hydrogenation is not effective, consider using tin(II) chloride in concentrated hydrochloric acid or iron powder in acetic acid. These methods are often robust but may require more extensive work-up to remove metal salts.

ParameterRecommendationRationale
Nitrating Agent Iron(III) Nitrate or Nitroalkene routeMilder conditions can improve selectivity.[2]
Reduction Method Catalytic Hydrogenation (Pd/C)Generally provides a cleaner product with easier work-up.
Alternative Reduction SnCl₂/HCl or Fe/Acetic AcidRobust methods for difficult reductions.

Purification of this compound

The final product is a polar and basic compound, which can make purification by standard silica gel chromatography challenging.

Question 5: My product streaks badly on the silica gel column, leading to poor separation and low recovery. What can I do?

Answer:

Streaking of basic compounds on silica gel is a common problem due to strong interactions with the acidic silanol groups.

  • Use of a Basic Modifier: Add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1%) is commonly used to neutralize the acidic sites on the silica gel and improve peak shape.

  • Alternative Stationary Phases: Consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica gel for the purification of basic compounds.

  • Reverse-Phase Chromatography: If normal-phase chromatography is still problematic, reverse-phase chromatography (C18 silica) can be an effective alternative.

  • Salt Formation and Recrystallization: In some cases, forming a salt of the amine (e.g., with HCl) can facilitate purification by recrystallization. The free base can then be regenerated by treatment with a base.

Visualizing the Workflow

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_strategy1 Strategy 1: Direct Cyclization cluster_strategy2 Strategy 2: Nitro-Intermediate 2_Amino_5_bromopyridine 2-Amino-5-bromopyridine Direct_Cyclization Direct Cyclization (e.g., with Bromoacetonitrile) 2_Amino_5_bromopyridine->Direct_Cyclization Nitration Nitration 2_Amino_5_bromopyridine->Nitration Final_Product_1 This compound Direct_Cyclization->Final_Product_1 Nitro_Intermediate 6-Bromo-2-nitroimidazo[1,2-a]pyridine Nitration->Nitro_Intermediate Reduction Reduction Nitro_Intermediate->Reduction Final_Product_2 This compound Reduction->Final_Product_2 Troubleshooting_Logic Start Low Yield or No Reaction Check_Reagents Check Reagent Purity and Stability Start->Check_Reagents Optimize_Base Optimize Base (e.g., NaHCO3, K2CO3) Start->Optimize_Base Solvent_Screen Solvent Screening (Ethanol, Acetonitrile, DMF) Start->Solvent_Screen Temp_Control Adjust Temperature Start->Temp_Control Side_Products Side Product Formation Control_Stoichiometry Control Reactant Stoichiometry Side_Products->Control_Stoichiometry Monitor_Time Monitor Reaction Time Side_Products->Monitor_Time Dilution Consider Dilution Side_Products->Dilution Purification_Issues Purification Challenges Basic_Modifier Add Basic Modifier (e.g., Triethylamine) Purification_Issues->Basic_Modifier Alt_Stationary_Phase Use Alumina or Reverse-Phase Silica Purification_Issues->Alt_Stationary_Phase Recrystallization Recrystallization (via salt formation) Purification_Issues->Recrystallization

References

Technical Support Center: Purification of 6-Bromo Substituted Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-bromo substituted imidazopyridines. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of heterocyclic compounds. The unique electronic properties and synthetic versatility of 6-bromoimidazopyridines make them valuable scaffolds in medicinal chemistry.[1][2] However, their purification can present specific challenges that require a nuanced and systematic approach.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process. The methodologies and explanations provided are grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity and yield for your downstream applications.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 6-bromo substituted imidazopyridines and offers structured solutions.

Issue 1: Poor Separation During Column Chromatography

Symptom: Your target compound co-elutes with impurities, resulting in broad peaks or overlapping spots on TLC.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for resolving the components of your mixture.

    • Systematic Approach: Begin with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.[3] A common starting point for imidazopyridine derivatives is a mixture of petroleum ether and ethyl acetate.[4]

    • Solvent Modifiers: The basic nature of the pyridine nitrogen can cause peak tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can significantly improve peak shape by neutralizing acidic silanol groups on the silica surface.[5]

  • Stationary Phase Choice: Standard silica gel may not be the ideal stationary phase for all separations.

    • Alternative Phases: If you are struggling with separation on silica, consider using alumina (basic or neutral) or a C18 reversed-phase column. For highly polar compounds, a HILIC column could provide better retention and selectivity.[5]

  • Overloading the Column: Exceeding the capacity of your column will lead to poor separation.

    • Rule of Thumb: A general guideline is to load no more than 1-5% of the column's weight in crude material. This can vary depending on the difficulty of the separation.

Issue 2: Low Recovery of the Target Compound

Symptom: The amount of purified 6-bromoimidazopyridine obtained is significantly lower than expected.

Possible Causes & Solutions:

  • Irreversible Adsorption on Silica Gel: The basic nitrogen of the imidazopyridine ring can strongly interact with the acidic silanol groups of the silica gel, leading to product loss.

    • Deactivating the Silica: As mentioned above, adding a basic modifier to your eluent can mitigate this issue.[5] Alternatively, you can use a pre-treated or end-capped silica gel.

  • Product Precipitation: The compound may be precipitating on the column if the mobile phase is not a good solvent for it.

    • Solubility Testing: Before performing column chromatography, ensure your target compound is soluble in the chosen mobile phase.

  • Product Degradation: Some imidazopyridine derivatives can be sensitive to prolonged exposure to the acidic environment of silica gel.

    • Minimize Residence Time: Use a faster flow rate or switch to a shorter column to reduce the time the compound spends on the stationary phase.

Issue 3: Difficulty in Achieving High Purity by Recrystallization

Symptom: Oily residues or persistent impurities remain after recrystallization attempts.

Possible Causes & Solutions:

  • Inappropriate Recrystallization Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate) to find the optimal one.[6]

  • Presence of Insoluble Impurities: If your crude product contains insoluble material, it should be removed before recrystallization.

    • Hot Filtration: Dissolve your compound in the minimum amount of hot solvent and perform a hot filtration to remove any undissolved impurities.

  • Crystallization Occurring Too Rapidly: Rapid cooling can trap impurities within the crystal lattice.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[6]

    • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for 6-bromoimidazopyridines?

A1: Column chromatography on silica gel is the most common and versatile method for the initial purification of 6-bromoimidazopyridines.[3][7] It is effective at removing a wide range of impurities. For achieving high purity, especially for analytical standards or final drug products, recrystallization or preparative HPLC may be necessary as a final step.[8]

Q2: How can I identify the impurities in my sample?

A2: Impurity profiling is crucial for understanding the effectiveness of your purification strategy.[9] Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for identifying the molecular weights of impurities.[9] For structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[10][11]

Q3: My 6-bromoimidazopyridine is a stubborn oil that won't crystallize. What are my options?

A3: If recrystallization fails, several alternatives exist:

  • Preparative HPLC: This is a high-resolution technique that can often separate closely related compounds that are difficult to resolve by column chromatography.[10][12]

  • Trituration: This involves washing the oil with a solvent in which the desired compound is insoluble, but the impurities are soluble.

  • Salt Formation: If your compound has a basic site, you can try forming a salt (e.g., with HCl or another suitable acid). Salts are often crystalline even when the free base is an oil.

Q4: What are some common impurities I might encounter in the synthesis of 6-bromoimidazopyridines?

A4: The impurity profile will depend on the synthetic route.[13] Common impurities include:

  • Unreacted starting materials (e.g., the corresponding 2-aminopyridine).[4]

  • Over-brominated or under-brominated species.[13]

  • Byproducts from side reactions.

  • Residual catalysts (e.g., palladium from cross-coupling reactions).[14]

Q5: How does the bromine substituent affect the purification process?

A5: The bromine atom increases the molecular weight and can influence the polarity of the molecule. This can be advantageous in chromatography, as it may help to differentiate the target compound from non-brominated impurities. However, it's also important to be aware of potential side reactions, such as debromination, under certain conditions.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude 6-bromoimidazopyridine in a minimal amount of a suitable solvent (or the mobile phase) and load it onto the top of the silica bed.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[3] Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. If the compound dissolves, it is a potential recrystallization solvent.

  • Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask or add a seed crystal.[6]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography of Imidazopyridine Derivatives
Polarity of CompoundStarting Mobile Phase (Non-polar)Eluting Mobile Phase (Polar)Modifier (if needed)
LowHexane / Petroleum EtherEthyl Acetate0.5% Triethylamine
MediumDichloromethaneMethanol0.5% Ammonium Hydroxide
HighEthyl AcetateMethanol / Acetonitrile1% Triethylamine
Table 2: Common Solvents for Recrystallization
SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticGood for moderately polar compounds
Isopropanol82Polar ProticSimilar to ethanol, slightly less polar
Acetone56Polar AproticCan be too good a solvent for some compounds
Ethyl Acetate77Moderately PolarOften used in combination with hexane
Toluene111Non-polarGood for less polar compounds

Visualizations

Workflow for Selecting a Purification Method

Purification_Workflow start Crude 6-Bromoimidazopyridine is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No purity_check1 Check Purity (TLC, LC-MS) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity > 98% purity_check1->column_chrom Purity < 98% purity_check2 Check Purity of Fractions column_chrom->purity_check2 purity_check2->pure_product Pure fractions obtained prep_hplc Consider Preparative HPLC purity_check2->prep_hplc Co-elution prep_hplc->pure_product

Caption: A decision tree for selecting the appropriate purification method.

Troubleshooting Cascade for Column Chromatographydot

Troubleshooting_Cascade start Poor Separation in Column Chromatography check_solvent Optimize Solvent System (Gradient/Modifiers) start->check_solvent still_poor1 Still Poor Separation? check_solvent->still_poor1 change_stationary Change Stationary Phase (Alumina, C18) still_poor1->change_stationary Yes resolved Separation Improved still_poor1->resolved No still_poor2 Still Poor Separation? change_stationary->still_poor2 check_loading Reduce Column Loading still_poor2->check_loading Yes still_poor2->resolved No check_loading->resolved

References

Technical Support Center: Optimization of Reaction Conditions for Imidazopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazopyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing these crucial reactions. As a scaffold present in numerous pharmaceuticals, including Zolpidem and Alpidem, the efficient synthesis of imidazopyridines is of paramount importance.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of imidazopyridines. The solutions provided are based on established chemical principles and validated protocols.

Issue 1: Why is my reaction yield low or non-existent?

A low or zero yield is one of the most frequent yet complex issues. The root cause can range from reagent quality to suboptimal reaction parameters. A systematic approach is essential for diagnosis.

Causality & Recommended Actions:

The synthesis of the imidazopyridine core typically involves the formation of a crucial C-N bond followed by an intramolecular cyclization.[3] The efficiency of these steps is highly dependent on a synergistic combination of factors.

  • Reagent Integrity and Stoichiometry:

    • Purity: Ensure the purity of your starting materials, particularly the 2-aminopyridine derivative. Some aminopyridines can oxidize or absorb moisture over time.[4]

    • Stoichiometry: In multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction, the ratio of reactants is critical.[2][5] An imbalance can lead to the accumulation of stable intermediates, such as the Schiff base, which may not proceed to the final product.[5] Consider a slight excess (1.2-1.5 equivalents) of one component, like the aminopyridine or isocyanide, to push the equilibrium.

  • Reaction Parameters:

    • Temperature: This is a critical parameter. While some modern, iodine-catalyzed MCRs proceed efficiently at room temperature, many syntheses, especially those involving C-H activation or cyclodehydration, require elevated temperatures (50-120 °C) to overcome activation barriers.[6][7][8] Conversely, excessively high temperatures can cause decomposition. A screening of temperatures is highly recommended.

    • Solvent: The solvent choice can dramatically influence reaction outcomes by affecting reagent solubility and stabilizing intermediates.[9] Common solvents include DMF, ethanol, toluene, and acetonitrile.[7][8] For greener approaches, water-based micellar catalysis has also proven effective.[10]

    • Atmosphere: Pay close attention to the atmospheric requirements. Many modern copper-catalyzed protocols advantageously use air as a green oxidant for dehydrogenative cyclization steps.[11][12] In contrast, other catalyst systems may be oxygen-sensitive and require an inert atmosphere (Nitrogen or Argon).[11]

  • Reaction Monitoring:

    • Do not rely solely on the final time point. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. This will help you determine if the reaction is stalled, slow, or if the product is decomposing over time.[8]

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.

LowYieldTroubleshooting start Start: Low or No Yield Observed check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents & Stoichiometry Correct? check_reagents->reagents_ok fix_reagents Action: Use Purified Reagents / Adjust Stoichiometry reagents_ok->fix_reagents No monitor_reaction 2. Monitor Reaction Over Time (TLC/LC-MS) reagents_ok->monitor_reaction Yes fix_reagents->check_reagents reaction_stalled Reaction Stalled or Slow? monitor_reaction->reaction_stalled optimize_conditions 3. Optimize Core Conditions reaction_stalled->optimize_conditions Yes re_evaluate Action: Re-evaluate Synthetic Route / Substrate Compatibility reaction_stalled->re_evaluate No (Product Decomposes) temp_screen Screen Temperature Range (e.g., RT, 60°C, 100°C, 120°C) optimize_conditions->temp_screen solvent_screen Screen Solvents (e.g., DMF, EtOH, Toluene, ACN) temp_screen->solvent_screen catalyst_screen Screen Catalyst/Loading (See FAQ 1) solvent_screen->catalyst_screen yield_improved Yield Improved? catalyst_screen->yield_improved success Success: Protocol Optimized yield_improved->success Yes yield_improved->re_evaluate No

A logical workflow for troubleshooting low product yield.
Issue 2: My reaction produces multiple byproducts, complicating purification. How can I improve selectivity?

The formation of multiple products is often a sign of competing reaction pathways or the decomposition of unstable intermediates. Improving selectivity is key to achieving a high yield of the desired isomer and simplifying downstream processing.

Causality & Recommended Actions:

  • Control of Stoichiometry: As with low yield, incorrect stoichiometry can be a major culprit. For example, in a GBB reaction, an excess of the aldehyde and aminopyridine can lead to the accumulation of the Schiff base as a major byproduct if the subsequent cyclization with the isocyanide is the rate-limiting step.[5]

  • Catalyst Choice: The catalyst not only affects the reaction rate but also its selectivity. For transition-metal-catalyzed reactions, different metals or ligand combinations can favor different pathways.[11][13] For instance, while CuI might be optimal for one transformation, Cu(OAc)₂ or a different Lewis acid might provide better selectivity for another.[11] A catalyst screen is often a worthwhile investment of time.

  • Temperature Management: Lowering the reaction temperature can sometimes suppress side reactions, which often have a higher activation energy than the desired transformation. If you are running the reaction at a high temperature (e.g., >100 °C) and observing byproducts, try reducing it incrementally.

  • Order of Addition: In multicomponent reactions, the order in which you add the reagents can matter. Pre-forming an intermediate (e.g., by pre-stirring the aminopyridine and aldehyde for a short period before adding the third component) can sometimes improve the outcome.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the strategic optimization of imidazopyridine synthesis.

FAQ 1: How do I select the optimal catalyst for my synthesis?

The "best" catalyst is highly dependent on the specific transformation you are performing. Imidazopyridine synthesis can be achieved through various routes, including metal-catalyzed, iodine-catalyzed, and acid-catalyzed methods.[1][7][11]

Expert Insights:

  • Copper Catalysts (CuI, Cu(OTf)₂, CuSO₄): Copper is arguably the most versatile and widely used transition metal for these syntheses.[11][13][14] It is particularly effective for aerobic oxidative cyclizations, coupling reactions, and domino processes.[10][12] CuI is a common choice for reactions involving alkynes.[11]

  • Iodine (I₂): Molecular iodine is an inexpensive, readily available, and effective catalyst for many multicomponent reactions that form the imidazopyridine core.[7] It acts as a mild Lewis acid to activate imine intermediates for nucleophilic attack.[7]

  • Other Transition Metals (Pd, Fe, Zn): Palladium is often used in coupling reactions to further functionalize the imidazopyridine scaffold, such as in Suzuki or Sonogashira couplings.[11][13] Iron and Zinc salts are also reported as effective, low-cost Lewis acid catalysts for certain protocols.[11][12][13]

  • Acid Catalysts (Brønsted or Lewis): For GBB and similar multicomponent reactions, acid catalysts like Yb(OTf)₃, HCl, or even acetic acid can be used to promote the key cyclization step.[1][15]

Data Presentation: Comparison of Common Catalytic Systems

Catalyst SystemTypical Reaction TypeAdvantagesCommon LoadingReferences
CuI / Cu(OAc)₂ Aerobic Oxidative Cyclization, MCRsHigh efficiency, broad substrate scope, can use air as oxidant.5-10 mol%[11][12]
Iodine (I₂) / NaIO₄ Multicomponent Reactions (MCRs)Cost-effective, mild conditions, environmentally benign.10-40 mol%[4][7]
FeCl₃ / Fe-salts C-H Functionalization, CyclizationInexpensive, low toxicity.10 mol%[11][12]
Yb(OTf)₃ / Acid Groebke-Blackburn-Bienaymé (GBB)Promotes cyclization, can be used in one-pot procedures.5-10 mol%[15]
FAQ 2: How do electronic effects of substituents on my starting materials affect the reaction?

The electronic nature of the substituents on your 2-aminopyridine and other reactants plays a significant role in their reactivity.

Expert Insights:

  • On the 2-Aminopyridine Ring: The nucleophilicity of both the exocyclic amino group and the endocyclic pyridine nitrogen is crucial. Electron-donating groups (EDGs) on the pyridine ring generally increase this nucleophilicity, potentially accelerating the reaction. Conversely, strong electron-withdrawing groups (EWGs) can decrease nucleophilicity and slow the reaction down.[4]

  • On Other Reactants (e.g., Aldehydes, Ketones): Substituents on other coupling partners also have a pronounced effect. For instance, in a (3+2) cycloaddition, strong electron-withdrawing groups on a phenyl ring of a propargyl alcohol were found to distinctly decrease the reaction's performance.[4] This is because they can destabilize cationic intermediates or alter the electronics of key functional groups.

When exploring a new substrate, it is wise to start with an unsubstituted version to establish a baseline, then test derivatives with both EDGs (e.g., -OMe, -Me) and EWGs (e.g., -NO₂, -CF₃, -Cl) to understand the electronic tolerance of the reaction.[4][11]

FAQ 3: What is a good general protocol for screening reaction conditions?

A systematic, small-scale screening approach is the most efficient way to optimize a new reaction.

Experimental Protocol: Small-Scale Parallel Reaction Screening

  • Setup: Arrange an array of small reaction vials (e.g., 1-2 dram vials) with stir bars on a multi-position stirring hotplate.

  • Stock Solutions: Prepare stock solutions of your common reactants (e.g., 2-aminopyridine, aldehyde/ketone) in a suitable solvent to ensure accurate and consistent dispensing.

  • Reagent Addition:

    • To each vial, add the 2-aminopyridine (e.g., 0.1 mmol, 1.0 equiv).

    • Add the second reactant (e.g., ketone, 0.1 mmol, 1.0 equiv).

    • Add the catalyst from a stock solution or as a solid (e.g., 0.01 mmol, 10 mol%).

    • Add the solvent (e.g., 1.0 mL).

  • Parameter Variation: Dedicate rows/columns of your array to specific variables:

    • Temperature: Set different hotplates to 60 °C, 80 °C, 100 °C, etc.

    • Solvent: Use a different solvent (DMF, EtOH, Toluene) for each column.

    • Catalyst: Use a different catalyst (CuI, I₂, FeCl₃) for each column.

  • Execution: Seal the vials (use crimp caps if heating above the solvent's boiling point) and begin stirring.

  • Monitoring & Analysis: After a set time (e.g., 4, 12, 24 hours), take a small aliquot from each vial, dilute, and analyze by TLC and/or LC-MS to determine the relative conversion to the product. This allows for a rapid identification of promising conditions for a larger-scale reaction.

Generalized Reaction Mechanism & Optimization Points

This diagram illustrates a generic three-component synthesis of an imidazopyridine, highlighting critical steps where optimization is key.

ReactionMechanism cluster_0 Step 1: Imine Formation (Reversible) cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation / Aromatization A 2-Aminopyridine Imine Schiff Base / Imine Intermediate A->Imine B Aldehyde/Ketone B->Imine Cyclized Cyclized Intermediate Imine->Cyclized C Third Component (e.g., Isocyanide, Alkyne) C->Cyclized Product Imidazopyridine Product Cyclized->Product Oxidant Oxidant (e.g., Air, I₂, TBHP) Oxidant->Product opt1 Optimization Point: - Stoichiometry - Temperature opt1->Imine opt2 Optimization Point: - Catalyst Choice - Solvent opt2->Cyclized opt3 Optimization Point: - Oxidant Choice - Atmosphere opt3->Product

Key optimization points in a generic imidazopyridine synthesis.

References

Technical Support Center: 6-Bromoimidazo[1,2-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromoimidazo[1,2-a]pyridin-2-amine (CAS: 947248-52-4). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in modern pharmacology, forming the core of numerous therapeutic agents.[1] However, the specific substitution pattern of this compound introduces unique stability and handling considerations.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges, ensure experimental reproducibility, and preserve the integrity of your starting material.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for this compound?

A: Based on supplier recommendations and the chemical nature of the molecule, the optimal storage conditions are in a refrigerator at 2-8°C , under an inert atmosphere (e.g., argon or nitrogen), and protected from light .[2] The container should be tightly sealed to prevent moisture and oxygen ingress.

Q2: Why is an inert atmosphere and protection from light so critical?

A: The molecule possesses two key functionalities prone to degradation. The primary aromatic amine group (-NH2) is susceptible to oxidation, a process often accelerated by light and trace metals. The bromo-substituent on the aromatic ring can be photolabile, meaning it can be cleaved by UV light to form reactive radical species. These degradation pathways lead to the formation of colored impurities and can significantly impact reaction outcomes.

Q3: I've noticed my solid compound has changed color from off-white to yellowish-brown. What does this mean?

A: A color change is a primary visual indicator of degradation. This is most commonly due to the oxidation of the 2-amino group, which can form highly conjugated, colored byproducts. While the material may still be usable for some applications, its purity is compromised. We strongly recommend assessing the purity via LC-MS or TLC before use (see Protocol 2).

Q4: Can I weigh and handle this compound on an open laboratory bench?

A: For brief periods, yes, but it is not recommended for ensuring the highest quality and reproducibility. The cumulative exposure to atmospheric oxygen, moisture, and ambient light can initiate degradation. For best results, especially for sensitive, high-stakes experiments like library synthesis or GMP work, all manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) and with minimal light exposure.

Part 2: Troubleshooting Guide for Experimental Challenges

This guide is structured to help you diagnose and resolve specific issues encountered during your experiments.

Issue 1: Inconsistent Reaction Yields or Emergence of Unknown Byproducts
  • Symptom: You are running a standard, validated reaction protocol, but the yield is lower than expected, or new, unidentifiable spots appear on TLC/LC-MS.

  • Potential Cause A: Degradation of the Starting Material in Storage. The integrity of your starting material may have been compromised before the reaction began. Even under recommended conditions, very long-term storage can lead to slow degradation.

  • Solution A: Validate Starting Material Purity.

    • Purity Check: Before any reaction, run a quick purity check on your stock of this compound using Protocol 2 (TLC) or LC-MS. Compare the result to a previously known good batch or the supplier's Certificate of Analysis.

    • Purification: If significant impurities are detected, consider purifying the required amount of starting material immediately before use via recrystallization (see Protocol 3) or column chromatography.

  • Potential Cause B: On-Bench Degradation During Reaction Setup. The compound may be degrading during the weighing and dissolution process due to exposure to air and light.

  • Solution B: Implement Inert Handling Techniques. Follow Protocol 1 for handling the compound under an inert atmosphere. This minimizes exposure to oxygen and moisture during the critical setup phase. Work quickly and shield the reaction vessel from direct, bright light by wrapping it in aluminum foil.

  • Potential Cause C: Incompatibility with Reaction Conditions. The imidazo[1,2-a]pyridine core is robust, but certain conditions can promote side reactions.[3][4] Strong oxidizing agents (e.g., KMnO₄, H₂O₂ under certain conditions) can degrade the amine and the electron-rich heterocyclic system. Similarly, prolonged exposure to high temperatures (>120-140°C) can cause thermal decomposition.

  • Solution C: Optimize Reaction Conditions.

    • Temperature Control: Ensure precise temperature control and avoid unnecessary overheating.

    • Reagent Choice: If possible, select milder reagents. For example, if an oxidation is required elsewhere in the molecule, choose a selective oxidant that does not affect the amino-imidazo[1,2-a]pyridine core.

    • Atmosphere: Unless your reaction chemistry requires oxygen (e.g., certain aerobic couplings), run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.

Issue 2: Poor Solubility of the Compound in Common Organic Solvents
  • Symptom: The compound fails to dissolve completely in a solvent where it was previously soluble, or a precipitate forms unexpectedly.

  • Potential Cause: Formation of Insoluble Degradation Products. Oxidative degradation can lead to polymerization or the formation of highly polar, salt-like byproducts that have poor solubility in common organic solvents like DCM, THF, or Ethyl Acetate.

  • Solution: Purity Assessment and Solvent Selection.

    • Confirm Purity: First, confirm the purity of your material. If it has degraded, the impurities may be the insoluble portion.

    • Solvent Re-evaluation: If the material is pure, consult the solvent compatibility table (Table 2). For this compound, more polar solvents like DMF and DMSO are generally effective for achieving higher concentrations. Gentle warming may aid dissolution, but be mindful of potential thermal degradation.

    • Filtration: If a small amount of insoluble material is present in an otherwise pure batch, it may be attributed to minor degradation. Dissolve the bulk of the material in your chosen solvent and filter out the insoluble particulates before adding it to your reaction.

Part 3: Key Protocols & Methodologies

Protocol 1: Recommended Handling Procedure under Inert Atmosphere

This protocol minimizes exposure to air and moisture.

  • Preparation: Place your sealed vial of this compound, a clean weighing vessel, and spatula into a glovebox antechamber. Alternatively, prepare a Schlenk line setup with a nitrogen or argon source.

  • Inerting: Cycle the antechamber of the glovebox as per standard procedure. If using a Schlenk line, connect the reaction flask (with a stir bar) and the vial of starting material (loosely capped) to the line and subject them to 3-5 vacuum/backfill cycles.

  • Weighing: Inside the glovebox or under a positive flow of inert gas, quickly weigh the desired amount of the solid into your vessel or directly into the reaction flask.

  • Sealing: Tightly reseal the main stock bottle of this compound. If the reaction flask was weighed outside, seal it with a rubber septum before removing it from the inert environment.

  • Dissolution: Add your chosen (and degassed) solvent to the reaction flask via a gas-tight syringe through the septum.

Protocol 2: Small-Scale Purity Assessment using Thin-Layer Chromatography (TLC)

This provides a rapid check for degradation.

  • Sample Prep: Dissolve a small amount (1-2 mg) of the solid in a suitable solvent (e.g., 0.5 mL of DCM/Methanol 9:1).

  • Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate.

  • Elution: Develop the plate in an appropriate mobile phase. A good starting point is Dichloromethane:Methanol (95:5) or Ethyl Acetate:Hexanes (1:1).

  • Visualization: Visualize the plate under UV light (254 nm).

  • Analysis: A pure compound should show a single, well-defined spot. Degradation is indicated by streaking from the baseline, the appearance of multiple spots, or a dark, colored spot remaining at the baseline (indicative of polar, oxidized byproducts).

Protocol 3: Recrystallization for Purification of Partially Degraded Material

This can be used to purify material that shows minor discoloration or impurities.

  • Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or acetonitrile are good candidates to screen.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the impure solid to fully dissolve it.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat for another 5-10 minutes.

  • Filtration: Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in a 2-8°C refrigerator to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 4: Technical Summary & Data Tables

Table 1: Storage and Handling Quick Reference
ParameterRecommendationRationale
Temperature 2-8°CSlows the rate of potential decomposition reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the 2-amino group.[5]
Light Amber Vial / Dark PlacePrevents photochemical degradation via the bromo-substituent.
Moisture Tightly Sealed ContainerPrevents hydrolysis and acts as a medium for oxidative reactions.
Table 2: General Solvent Compatibility
SolventSolubilityNotes
Dichloromethane (DCM)ModerateGood for reactions and chromatography.
Tetrahydrofuran (THF)ModerateCommon reaction solvent.
Ethyl Acetate (EtOAc)Low to ModerateOften used in extraction and chromatography.
Acetonitrile (ACN)Moderate to HighSuitable for reactions and purification.
N,N-Dimethylformamide (DMF)HighUse when higher concentration is needed. Ensure anhydrous grade.
Dimethyl Sulfoxide (DMSO)HighExcellent solubility; can be difficult to remove.
Methanol / EthanolModerate to HighGood for analysis and some reactions.
WaterVery LowInsoluble.

Part 5: Visualization Diagrams

G cluster_storage Storage cluster_handling Handling (Inert Atmosphere) cluster_reaction Reaction Storage Compound in Sealed Amber Vial Weighing Weighing Storage->Weighing Transfer to Glovebox/Schlenk Dissolution Dissolution in Degassed Solvent Weighing->Dissolution Protect from Light Reaction Reaction Setup Dissolution->Reaction Workup Workup & Analysis Reaction->Workup

Caption: Recommended workflow for handling this compound.

G Start Problem Observed: Inconsistent Results / Discoloration CheckPurity Assess Purity? (TLC / LC-MS) Start->CheckPurity IsPure Is Material Pure? CheckPurity->IsPure Analysis Done Purify Action: Purify Material (Protocol 3) IsPure->Purify No CheckHandling Review Handling Procedure? IsPure->CheckHandling Yes Proceed Proceed with Experiment Purify->Proceed UseInert Action: Use Inert Atmosphere (Protocol 1) CheckHandling->UseInert Yes CheckConditions Review Reaction Conditions? CheckHandling->CheckConditions No, Handling is OK UseInert->Proceed ModifyConditions Action: Modify Temp/Reagents Use Inert Atmosphere CheckConditions->ModifyConditions Yes CheckConditions->Proceed No, Conditions are OK ModifyConditions->Proceed

Caption: Decision tree for troubleshooting experimental issues.

References

Groebke-Blackburn-Bienaymé Reaction: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

The Groebke-Blackburn-Bienaymé (GBB) reaction stands as a powerful and versatile multicomponent reaction (MCR) for the synthesis of fused imidazo[1,2-a]-heterocycles, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2][3] This three-component condensation of an amidine, an aldehyde, and an isocyanide offers a highly atom-economical route to complex molecular architectures.[3][4] However, like any sophisticated chemical transformation, the GBBR is not without its nuances. Researchers may encounter challenges ranging from low yields to purification difficulties.

This guide provides a structured, in-depth approach to troubleshooting common issues encountered during the Groebke-Blackburn-Bienaymé reaction. By understanding the underlying mechanistic principles, researchers can diagnose problems and implement effective solutions to optimize their synthetic outcomes.

Frequently Asked Questions & Troubleshooting

Q1: Why is my GBB reaction yield consistently low?

Low product yield is one of the most common frustrations in multicomponent reactions. In the GBB reaction, this can often be traced back to several key factors related to the reaction conditions and the nature of the substrates.

A1: Potential Causes and Solutions

  • Suboptimal Catalyst Choice or Loading: The GBB reaction is typically catalyzed by either a Brønsted or Lewis acid.[1] The choice of catalyst can be critical. While classic catalysts like scandium triflate (Sc(OTf)₃) and p-toluenesulfonic acid (p-TsOH) are widely used, their effectiveness can vary depending on the specific substrates.[5][6] For instance, a comparative study showed that while various rare earth triflates exhibit similar catalytic efficiencies under microwave heating in methanol, subtle differences can arise.[1] If you are experiencing low yields, consider screening a panel of both Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, In(OTf)₃) and Brønsted acids (e.g., p-TsOH, acetic acid, TFA).[5][7] Catalyst loading is also crucial; lower than optimal loadings can lead to incomplete reactions.[1] A typical starting point is 5-20 mol% of the catalyst.[1][8]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar protic solvents like methanol and ethanol are most commonly employed and often give good results.[6][9] This is because they can facilitate the initial imine formation and subsequent cyclization steps. In some cases, methanol has been shown to act as a co-catalyst, actively participating in the reaction mechanism.[9] However, for certain substrates, other solvents like acetonitrile, or even green solvents like eucalyptol, have been used successfully. If your reaction is sluggish in a standard solvent, a solvent screen is a logical next step. Reactions in non-polar solvents like toluene and dichloromethane often do not proceed without a catalyst.

  • Poor Reactivity of Substrates: The electronic properties of your starting materials play a significant role.

    • Amidines: Electron-poor aminoazoles, such as 2-amino-5-nitrothiazole, are known to give lower yields due to their reduced nucleophilicity and the propensity to form side products.[1][10] Similarly, certain aminopyrimidines and pyridazines with electron-withdrawing groups can be deactivated.[10]

    • Aldehydes: While a broad range of aldehydes are tolerated, aliphatic aldehydes can sometimes show more variable and lower yields compared to their aromatic counterparts.[5][6]

    • Isocyanides: The reactivity of isocyanides can also influence the outcome, though a wide variety are generally compatible.[5]

  • Presence of Water: The initial step of the GBB reaction is the condensation of the amidine and aldehyde to form an imine, with the elimination of water.[9] The presence of excess water in the reaction mixture can inhibit this equilibrium-driven step. The use of a dehydrating agent, such as trimethyl orthoformate, can be beneficial in driving the reaction forward, leading to improved yields and purity.[11]

Q2: I am observing significant side product formation. What are the likely culprits and how can I minimize them?

The formation of side products can complicate purification and reduce the yield of the desired GBB product. Understanding the potential side reactions is key to mitigating them.

A2: Common Side Reactions and Mitigation Strategies

  • Ugi-type Adducts: Under certain conditions, particularly with aliphatic aldehydes, the formation of classic linear Ugi adducts can compete with the desired GBB cyclization.[5][6] This is more likely if the intramolecular cyclization step is slow. To favor the GBB pathway, ensure your catalytic system is optimized for this transformation. Stronger Lewis or Brønsted acids can promote the cyclization.

  • Reversible Methanol Addition: When using methanol as a solvent, it can reversibly add to the intermediate imine.[9] While this is often a dead-end pathway that doesn't lead to a stable side product, it can sequester the reactive intermediate, slowing down the main reaction. If you suspect this is an issue, you could try a less nucleophilic, polar aprotic solvent like acetonitrile, in conjunction with an appropriate catalyst.

  • Decomposition of Starting Materials: Isocyanides, in particular, can be unstable, especially under strongly acidic conditions or at elevated temperatures. Ensure your isocyanide is of high purity and consider adding it to the reaction mixture last.

To minimize side product formation, a systematic optimization of reaction conditions is recommended. This can be visualized with the following workflow:

Troubleshooting_Side_Products Start Significant Side Product Formation Check_Catalyst Optimize Catalyst and Loading Start->Check_Catalyst Initial Step Check_Solvent Screen Alternative Solvents Check_Catalyst->Check_Solvent If side products persist Purification Improved Yield of Desired Product Check_Catalyst->Purification Check_Temp Adjust Reaction Temperature Check_Solvent->Check_Temp If side products persist Check_Solvent->Purification Check_Substrates Evaluate Substrate Purity and Electronic Effects Check_Temp->Check_Substrates If side products persist Check_Temp->Purification Check_Substrates->Purification GBB_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway Amidine Amidine Imine Imine Formation (+ H₂O) Amidine->Imine Condensation Aldehyde Aldehyde Aldehyde->Imine Condensation Isocyanide Isocyanide Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Cyclization Intramolecular Cyclization Nitrilium->Cyclization Tautomerization Tautomerization/ Aromatization Cyclization->Tautomerization Product Fused Imidazole Product Tautomerization->Product

References

avoiding common pitfalls in imidazopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of imidazopyridine derivatives. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Imidazopyridines are a critical class of nitrogen-fused heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, including the well-known drugs zolpidem and alpidem.[1][2][3][4] Their synthesis, while well-established, is not without its complexities. This guide is structured to address these challenges head-on in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding imidazopyridine synthesis.

Q1: What are the most common starting materials for imidazopyridine synthesis, and what are the key quality control checks I should perform?

The most prevalent starting materials for the synthesis of imidazo[1,2-a]pyridines are 2-aminopyridine derivatives and α-halocarbonyl compounds.[5] Other common reactants include pyridines, aldehydes, and alkynes, often utilized in multicomponent reactions.[6][7]

Key Quality Control Checks:

  • Purity of 2-aminopyridine: The purity of the 2-aminopyridine is paramount. Impurities can lead to side reactions and difficult-to-remove byproducts. It is advisable to use commercially available high-purity starting materials or purify them by recrystallization or sublimation before use. Purity can be assessed by melting point determination, NMR spectroscopy, and TLC.

  • Stability of α-halocarbonyl compounds: α-halocarbonyl compounds can be lachrymatory and unstable. They should be handled in a well-ventilated fume hood. It is important to check for signs of decomposition (discoloration) before use. Their purity can be verified by NMR.

  • Solvent Purity: Ensure that the solvents used are anhydrous, especially for reactions sensitive to moisture. The presence of water can hydrolyze starting materials or intermediates and inhibit the reaction.[8]

Q2: How do I choose the right solvent and base for my imidazopyridine synthesis?

The choice of solvent and base is critical and can significantly influence the reaction yield and selectivity.

Solvent Selection: The solvent choice often depends on the specific synthetic route. For the classical Tschitschibabin reaction, high-boiling point solvents like DMF or dioxane are often used.[5] However, for many modern procedures, including those employing transition-metal catalysis, a range of solvents from polar aprotics (like DMF, acetonitrile) to nonpolar solvents (like toluene) are employed.[8][9] The choice can also affect the regioselectivity of N-alkylation. For instance, nonpolar solvents under basic conditions may favor alkylation at the N3 position of the imidazole ring.[8]

Base Selection: A base is often used to neutralize the hydrogen halide formed during the reaction of 2-aminopyridine with an α-halocarbonyl compound, driving the reaction forward.[5] Common choices include:

  • Inorganic bases: Sodium bicarbonate (NaHCO₃) and potassium carbonate (K₂CO₃) are mild and commonly used.[5][8]

  • Organic bases: Triethylamine (Et₃N) is also a frequent choice.

The strength of the base should be carefully considered to avoid unwanted side reactions.

Q3: My reaction is not going to completion. What are the first troubleshooting steps I should take?

If you observe incomplete conversion of your starting materials, consider the following:

  • Reaction Time and Temperature: Many imidazopyridine syntheses require elevated temperatures to proceed at a reasonable rate.[5][8] Consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[10]

  • Reagent Stoichiometry: Ensure that the stoichiometry of your reactants is correct. A slight excess of one reactant (often the more volatile one) can sometimes be beneficial.

  • Catalyst Activity (if applicable): If you are using a catalyst, particularly a transition metal catalyst, ensure it has not been deactivated.[9][11] Use fresh catalyst or consider catalyst loading.

  • Water Removal: The condensation reaction to form the imidazopyridine core releases water. If not effectively removed, it can inhibit the reaction equilibrium. For high-temperature reactions, a Dean-Stark trap can be employed.[8]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield of the Desired Imidazopyridine Product

Symptoms:

  • TLC analysis shows a significant amount of unreacted starting material.

  • The isolated yield of the product is consistently low.

Possible Causes and Solutions:

  • Incomplete Cyclization: The final cyclization step to form the imidazole ring may be the rate-limiting step.

    • Troubleshooting Protocol:

      • Increase Temperature: If the reaction is being run at a moderate temperature, consider increasing it. Refluxing in a higher-boiling solvent might be necessary.[8]

      • Acid Catalysis: For some cyclization reactions, a catalytic amount of acid can be beneficial.[8]

      • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly improve reaction rates and yields for imidazopyridine formation.[5][6]

  • Sub-optimal pH: The pH of the reaction can be critical, especially for condensation reactions.

    • Troubleshooting Protocol:

      • pH Adjustment: For condensations involving carboxylic acids, acidic conditions are typically required. If using a carboxylic acid equivalent like an orthoester, a catalytic amount of acid can be beneficial.[8]

      • Base Screening: If a base is used, screen different bases (e.g., NaHCO₃, K₂CO₃, Et₃N) to find the optimal conditions for your specific substrates.[8]

  • Purification Losses: Significant product loss can occur during workup and purification.

    • Troubleshooting Protocol:

      • Optimize Extraction: Ensure your extraction conditions (solvent, pH) are optimized for your specific imidazopyridine derivative.

      • Chromatography Conditions: Optimize your column chromatography conditions (stationary phase, eluent system) to achieve good separation and minimize product loss.[12]

Problem 2: Formation of Multiple Regioisomers during N-Alkylation

Symptoms:

  • NMR analysis of the product mixture shows multiple sets of peaks corresponding to different isomers.

  • Separation of the isomers by chromatography is difficult.

Possible Causes and Solutions:

The imidazopyridine scaffold has multiple nitrogen atoms that can be alkylated, leading to regioisomers. The primary sites for alkylation are the nitrogen atoms in the imidazole ring (N1 and N3) and the pyridine ring (N4).[8]

  • Controlling Regioselectivity:

    • Troubleshooting Protocol:

      • Modify the Base and Solvent System: The choice of base and solvent can significantly influence the isomer ratio. Screen different combinations (e.g., NaH in THF, K₂CO₃ in DMF) to find the optimal conditions for your desired isomer.[8]

      • Steric Hindrance: Introducing a bulky substituent on the imidazopyridine core can direct alkylation to a less sterically hindered nitrogen.

      • Protecting Groups: In complex syntheses, the use of protecting groups on one of the nitrogen atoms can be a viable strategy to ensure regioselective alkylation.

Problem 3: Formation of N-Oxide Byproducts

Symptoms:

  • Mass spectrometry analysis shows a peak corresponding to the desired product +16 amu.

  • The product may have different solubility and chromatographic behavior than expected.

Possible Causes and Solutions:

The pyridine nitrogen in the imidazopyridine ring system is susceptible to oxidation, leading to the formation of an N-oxide, especially when using oxidative conditions.[8]

  • Prevention of N-Oxide Formation:

    • Troubleshooting Protocol:

      • Control of Oxidants: If your synthesis involves an oxidative step, be mindful of the strength and stoichiometry of the oxidizing agent. Using milder oxidants or carefully controlling the reaction conditions (e.g., temperature, reaction time) can minimize N-oxide formation.[8]

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent aerial oxidation.

  • Reduction of the N-oxide: If the N-oxide has already formed, it can often be reduced back to the desired imidazopyridine.

    • Troubleshooting Protocol:

      • Catalytic Hydrogenation: A common method is catalytic hydrogenation using a catalyst like Raney Nickel at room temperature and pressure.[8]

      • Phosphorus Reagents: Reagents like phosphorus trichloride (PCl₃) can also be effective for the deoxygenation of pyridine N-oxides.[8]

Experimental Protocols

General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-a]pyridines

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (1.0 eq.), the desired α-bromoacetophenone (1.05 eq.), and anhydrous ethanol.

  • Reaction: Stir the mixture at 60°C for 5 hours. Monitor the progress of the reaction by TLC.[5]

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) or by recrystallization.[13]

Data Presentation

Problem Potential Cause Recommended Action Reference
Low YieldIncomplete cyclizationIncrease temperature, add acid catalyst, or use microwave irradiation.[8]
Sub-optimal pHScreen different acids or bases.[8]
Purification lossesOptimize extraction and chromatography conditions.[12]
Multiple IsomersNon-selective N-alkylationModify base/solvent system, introduce steric hindrance, or use protecting groups.[8]
N-Oxide FormationUncontrolled oxidationUse milder oxidants, control reaction conditions, or use an inert atmosphere.[8]
N-oxide already formedReduce with catalytic hydrogenation or phosphorus reagents.[8]

Visualizations

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/NMR) start->check_completion incomplete Reaction Incomplete check_completion->incomplete Yes complete Reaction Complete check_completion->complete No increase_params Increase Temperature/Time incomplete->increase_params check_reagents Check Reagent Purity/Stoichiometry incomplete->check_reagents optimize_workup Optimize Workup & Purification complete->optimize_workup increase_params->check_completion check_reagents->check_completion final_product Improved Yield optimize_workup->final_product

Caption: A decision-making workflow for troubleshooting low product yields.

Common Side Reactions in Imidazopyridine Synthesis

SideReactions cluster_side_reactions Potential Side Reactions main_reaction main_reaction n_oxide N-Oxide Formation (Oxidative Conditions) main_reaction->n_oxide Oxidation regioisomers Regioisomer Formation (N-Alkylation) main_reaction->regioisomers Non-selective reaction incomplete_cyclization Incomplete Cyclization (Stable Intermediate) main_reaction->incomplete_cyclization Insufficient energy

Caption: Common side reactions encountered during imidazopyridine synthesis.

References

Technical Support Center: A Guide to Scaling Up the Synthesis of 6-Bromoimidazo[1,2-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 6-Bromoimidazo[1,2-a]pyridin-2-amine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable synthesis of this important pharmaceutical intermediate. Our goal is to equip you with the necessary knowledge to navigate the complexities of this synthesis, ensuring a safe, efficient, and reproducible process.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity, especially during scale-up. The most common and scalable approach involves a two-step sequence:

  • Formation of the 6-bromoimidazo[1,2-a]pyridine core: This is typically achieved through the condensation of 2-amino-5-bromopyridine with a suitable two-carbon electrophile.

  • Introduction of the 2-amino group: This is accomplished by reacting the 6-bromoimidazo[1,2-a]pyridine intermediate with an aminating agent.

This guide will focus on a robust and scalable method for each of these steps, highlighting potential challenges and providing practical solutions.

Experimental Protocols

Part 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

This procedure is adapted from established methods for the synthesis of the imidazo[1,2-a]pyridine core.[1]

Reaction Scheme:

2-amino-5-bromopyridine 2-amino-5-bromopyridine plus1 + chloroacetaldehyde chloroacetaldehyde arrow1 -> 6-bromoimidazo[1,2-a]pyridine 6-bromoimidazo[1,2-a]pyridine

Caption: Synthesis of the imidazo[1,2-a]pyridine core.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Amino-5-bromopyridine172.02100 g0.5811.0
40% Chloroacetaldehyde (aq)78.50136 mL0.6971.2
Sodium Bicarbonate (NaHCO₃)84.0158.6 g0.6971.2
Ethanol46.07500 mL--
Ethyl Acetate88.11As needed--
Brine-As needed--
Anhydrous Sodium Sulfate142.04As needed--

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-amino-5-bromopyridine (100 g, 0.581 mol) and ethanol (500 mL).

  • Stir the mixture at room temperature until the 2-amino-5-bromopyridine is fully dissolved.

  • In a separate beaker, dissolve sodium bicarbonate (58.6 g, 0.697 mol) in the 40% chloroacetaldehyde aqueous solution (136 mL, 0.697 mol). Caution: This may cause some foaming.

  • Slowly add the chloroacetaldehyde/sodium bicarbonate solution to the reaction flask over 30 minutes. An exotherm may be observed. Maintain the internal temperature below 40°C.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78-80°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting aqueous slurry, add ethyl acetate (500 mL) and stir vigorously for 15 minutes.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Combine the organic extracts and wash with brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromoimidazo[1,2-a]pyridine.

Part 2: Synthesis of this compound

This step involves the amination of the previously synthesized intermediate. Extreme caution must be exercised when handling cyanogen bromide as it is highly toxic. [2][3][4][5] This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction Scheme:

6-bromoimidazo[1,2-a]pyridine 6-bromoimidazo[1,2-a]pyridine plus1 + cyanogen_bromide Cyanogen Bromide arrow1 -> target_molecule This compound

Caption: Amination of the imidazo[1,2-a]pyridine core.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
6-Bromoimidazo[1,2-a]pyridine197.04100 g0.5071.0
Cyanogen Bromide (BrCN)105.9264.2 g0.6061.2
Water18.02500 mL--
Sodium Hydroxide (50% aq)40.00As needed--
Dichloromethane84.93As needed--

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, dissolve 6-bromoimidazo[1,2-a]pyridine (100 g, 0.507 mol) in water (500 mL).

  • In a separate, sealed container within the fume hood, carefully weigh cyanogen bromide (64.2 g, 0.606 mol).

  • Add the solid cyanogen bromide to the reaction flask in portions over 30 minutes. The reaction is exothermic; maintain the temperature below 50°C using an ice bath if necessary.

  • Once the addition is complete, heat the reaction mixture to reflux (100°C) for 6-8 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture to pH 10-11 with a 50% aqueous sodium hydroxide solution. Perform this step slowly and with cooling, as it is highly exothermic.

  • The product will precipitate as a solid. Stir the slurry for 1 hour at room temperature.

  • Filter the solid product and wash with cold water (2 x 100 mL).

  • For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using a dichloromethane/methanol gradient.

Troubleshooting Guide

Start Synthesis Issue Low_Yield_Step1 Low Yield in Step 1 Start->Low_Yield_Step1 Impure_Product_Step1 Impure Product in Step 1 Start->Impure_Product_Step1 Low_Yield_Step2 Low Yield in Step 2 Start->Low_Yield_Step2 Incomplete_Reaction_Step2 Incomplete Reaction in Step 2 Start->Incomplete_Reaction_Step2 Purification_Issues Purification Challenges Start->Purification_Issues Sol_LYS1_2 Ensure complete dissolution before adding chloroacetaldehyde Low_Yield_Step1->Sol_LYS1_2 Sol_LYS1_3 Increase reaction time or temperature slightly Low_Yield_Step1->Sol_LYS1_3 Sol_LYS1_1 Sol_LYS1_1 Low_Yield_Step1->Sol_LYS1_1 Sol_IPS1_2 Ensure efficient stirring Impure_Product_Step1->Sol_IPS1_2 Sol_IPS1_3 Optimize work-up procedure (e.g., additional washes) Impure_Product_Step1->Sol_IPS1_3 Sol_IPS1_1 Sol_IPS1_1 Impure_Product_Step1->Sol_IPS1_1 Sol_LYS2_2 Ensure complete dissolution of starting material Low_Yield_Step2->Sol_LYS2_2 Sol_LYS2_3 Check pH after basification; ensure it is >10 Low_Yield_Step2->Sol_LYS2_3 Sol_LYS2_1 Sol_LYS2_1 Low_Yield_Step2->Sol_LYS2_1 Sol_IRS2_2 Ensure adequate heating and mixing Incomplete_Reaction_Step2->Sol_IRS2_2 Sol_IRS2_1 Sol_IRS2_1 Incomplete_Reaction_Step2->Sol_IRS2_1 Sol_PI_2 Consider flash chromatography for high purity Purification_Issues->Sol_PI_2 Sol_PI_3 Charcoal treatment to remove colored impurities Purification_Issues->Sol_PI_3 Sol_PI_1 Sol_PI_1 Purification_Issues->Sol_PI_1

Caption: Troubleshooting workflow for the synthesis.

Q1: My yield of 6-bromoimidazo[1,2-a]pyridine (Step 1) is low. What are the common causes?

  • Purity of Starting Materials: Impurities in the 2-amino-5-bromopyridine can significantly impact the reaction efficiency. It is advisable to use a high-purity starting material or purify it before use.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction is monitored until no starting material is observed. If the reaction stalls, a slight increase in reaction time or temperature may be beneficial.

  • Inefficient Extraction: The product has some water solubility. Ensure thorough extraction with ethyl acetate during the work-up. Three extractions are recommended for optimal recovery.

Q2: I am observing significant side products in the first step. How can I minimize them?

  • Temperature Control: The addition of the chloroacetaldehyde solution can be exothermic. Maintaining a controlled temperature during the addition is crucial to prevent the formation of polymeric side products.

  • Stoichiometry: While a slight excess of chloroacetaldehyde is used, a large excess can lead to the formation of undesired byproducts. Accurate measurement of reagents is important.

  • Reaction Time: Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction and stop it once the starting material is consumed.

Q3: The amination reaction (Step 2) is not proceeding to completion. What should I check?

  • Quality of Cyanogen Bromide: Cyanogen bromide can degrade over time, especially if exposed to moisture. Use a fresh, high-quality reagent.

  • Reaction Temperature: Ensure the reaction mixture is at a consistent reflux. Inadequate heating can lead to a sluggish reaction.

  • Stirring: Efficient mixing is crucial for this heterogeneous reaction to ensure good contact between the reactants.

Q4: The final product is difficult to purify. What are some effective purification strategies for scale-up?

  • Recrystallization: For large-scale purification, recrystallization is often the most practical method. Experiment with different solvent systems, such as ethanol/water, isopropanol, or ethyl acetate/heptane, to find the optimal conditions for crystal formation and impurity rejection.

  • Charcoal Treatment: If the product is highly colored, a treatment with activated charcoal in the recrystallization solvent can help remove colored impurities.

  • Column Chromatography: While less ideal for very large scales, flash column chromatography can be used for purifying smaller batches or for obtaining very high purity material.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

The most significant safety hazard is the use of cyanogen bromide .[2][3][4][5] It is highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin. Always handle it in a certified chemical fume hood with appropriate PPE, including gloves, a lab coat, and eye protection. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. The reaction with cyanogen bromide can also be exothermic, so proper temperature control is essential to prevent runaway reactions.

Q2: Can I use an alternative to chloroacetaldehyde in Step 1?

Yes, other C2 electrophiles can be used. For example, 2-bromomalonaldehyde has been reported for the synthesis of similar imidazo[1,2-a]pyridines.[6] However, chloroacetaldehyde is often preferred for its availability and cost-effectiveness on a larger scale.

Q3: Are there alternative methods for the 2-amination in Step 2?

While the cyanogen bromide method is effective, other approaches for the 2-amination of pyridines exist. One notable method involves the conversion of the pyridine to its N-oxide, followed by reaction with an aminating agent in the presence of an activating agent like Ts₂O.[7][8][9] This can be a safer alternative to using cyanogen bromide, but it adds extra steps to the synthesis.

Q4: How can I monitor the progress of these reactions effectively on a larger scale?

For large-scale reactions, taking aliquots for analysis can be challenging. In-situ monitoring techniques such as ReactIR can be invaluable for tracking the disappearance of starting materials and the appearance of products in real-time. If in-situ monitoring is not available, carefully planned sampling procedures with appropriate quenching are necessary for analysis by LC-MS or HPLC.

Q5: What is the likely mechanism for the 2-amination with cyanogen bromide?

The mechanism is believed to involve the nucleophilic attack of the pyridine nitrogen of 6-bromoimidazo[1,2-a]pyridine onto the electrophilic carbon of cyanogen bromide. This forms a cyano-pyridinium intermediate. Subsequent attack by water and rearrangement leads to the formation of the 2-amino group and the release of carbon dioxide and hydrobromic acid.

References

Validation & Comparative

A Comparative Guide to Imidazo[1,2-a]pyridine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3] This guide provides a comparative analysis of various imidazo[1,2-a]pyridine derivatives, delving into their synthesis, structure-activity relationships (SAR), and performance in preclinical studies across different therapeutic areas. We will explore their potential as anticancer, antimicrobial, and neuroprotective agents, supported by experimental data and detailed protocols.

The Imidazo[1,2-a]pyridine Core: A Scaffold of Opportunity

The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle containing a pyridine ring fused to an imidazole ring.[4] This unique structural arrangement imparts favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets.[5] Several commercial drugs, such as Zolpidem (a sedative), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent), feature this core structure, highlighting its therapeutic relevance.[1][6]

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through several established methods, with the Tschitschibabin reaction being a classic approach. This reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[7] Modern synthetic strategies have expanded upon this, offering milder reaction conditions and greater functional group tolerance. These include multicomponent reactions and metal-catalyzed C-H functionalization approaches.[4][8]

Below is a generalized workflow for a common synthetic route to imidazo[1,2-a]pyridine derivatives.

G cluster_synthesis General Synthetic Workflow start Starting Materials: 2-Aminopyridine & α-Haloketone reaction Cyclocondensation Reaction (e.g., Tschitschibabin reaction) start->reaction intermediate Imidazo[1,2-a]pyridine Core reaction->intermediate diversification Functional Group Interconversion & Derivatization intermediate->diversification product Target Imidazo[1,2-a]pyridine Derivatives diversification->product

Caption: A generalized workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.

Comparative Analysis of Biological Activities

Imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable breadth of biological activities. This section provides a comparative overview of their performance in key therapeutic areas.

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents.[9][10] These derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the inhibition of survival kinases and induction of apoptosis.[9]

A notable example involves a series of imidazo[1,2-a]pyridine derivatives designed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[9] For instance, certain derivatives have shown potent inhibitory activity against PI3Kα with IC50 values in the nanomolar range.[9]

Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeTarget Cancer Cell LineIC50 (µM)Mechanism of ActionReference
Thiazole-substituted imidazo[1,2-a]pyridineMelanoma (A375)0.14PI3Kα inhibition[9]
Thiazole-substituted imidazo[1,2-a]pyridineCervical (HeLa)0.21PI3Kα inhibition[9]
Compound 6d (S-aryl moiety)Liver Carcinoma (HepG2)Not specified (inhibited DNA synthesis)Apoptosis induction[11]
Compound 6i (S-aryl moiety)Liver Carcinoma (HepG2)Not specified (inhibited DNA synthesis)Apoptosis induction[11]
Compound I-11 KRAS G12C-mutated NCI-H358PotentCovalent inhibition of KRAS G12C[12]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., A375, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial and Antituberculosis Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have shown significant promise in this area, exhibiting activity against a range of bacteria and mycobacteria.[6][13]

Specifically, imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb).[6] These compounds target the QcrB subunit of the electron transport chain, a crucial component for cellular respiration and energy production in Mtb.[6]

Table 2: Comparative Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative ClassTarget OrganismMIC (µM)Mechanism of ActionReference
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis H37Rv≤0.006QcrB inhibition[6]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis (DS and MDR strains)0.069–0.174QcrB inhibition[6]
Imidazo[1,2-a]pyridine-2-carboxamidesM. tuberculosis17-30Possible InhA inhibition[6]
Azo-linked imidazo[1,2-a]pyridinesGram-positive and Gram-negative bacteriaVariableNot specified[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Culture: Grow the bacterial strain (e.g., M. tuberculosis) to the mid-logarithmic phase in an appropriate broth medium.

  • Compound Dilution: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in a 96-well microplate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria; several days for M. tuberculosis).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_mic MIC Determination Workflow start Prepare Serial Dilutions of Imidazo[1,2-a]pyridine Derivatives inoculate Inoculate with Bacterial Suspension start->inoculate incubate Incubate under Optimal Growth Conditions inoculate->incubate observe Visually Inspect for Bacterial Growth incubate->observe result Determine the Lowest Concentration with No Visible Growth (MIC) observe->result

Caption: A workflow for determining the Minimum Inhibitory Concentration (MIC).

Activity in Neurodegenerative Diseases

Imidazo[1,2-a]pyridine derivatives are also being explored for their potential in treating neurodegenerative disorders such as Alzheimer's disease.[14][15][16] One strategy involves the development of ligands for detecting β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.[15] For instance, [125I]IMPY, a radioiodinated imidazo[1,2-a]pyridine derivative, has shown excellent brain uptake and specific binding to Aβ plaques in preclinical models.[15]

Furthermore, some derivatives have been designed as 5-HT4 receptor partial agonists, which may offer both symptomatic and disease-modifying benefits in cognitive disorders associated with Alzheimer's disease.[14]

Table 3: Imidazo[1,2-a]pyridine Derivatives in Neurodegenerative Disease Research

Compound/DerivativeTargetApplicationKey FindingsReference
[125I]IMPYβ-Amyloid plaquesIn vivo imagingExcellent brain uptake and specific binding to Aβ plaques[15]
Imidazo[1,5-a]pyridine derivatives (e.g., compound 5a)5-HT4 receptorTreatment of cognitive disordersPotent and selective partial agonist with good ADME properties[14]
3-cyclohexylamino-2-phenyl-imidazo[1,2-α]pyridine analoguesAdenosine A1 receptorTreatment of neurodegenerative disordersShowed affinity for the adenosine A1 receptor[17]

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. SAR studies have provided valuable insights for the rational design of more potent and selective compounds.

G cluster_sar Structure-Activity Relationship of Imidazo[1,2-a]pyridines imidazo_core Imidazo[1,2-a]pyridine Core C2 Position C2: - Phenyl groups often enhance activity. - Substitution on the phenyl ring influences potency and selectivity. imidazo_core->C2 Substitution at C2 C3 Position C3: - Carboxamide groups are crucial for antitubercular activity. - Introduction of aryl ether moieties can confer anticancer properties. imidazo_core->C3 Substitution at C3 C7 Position C7: - Substituents at this position can modulate antimicrobial activity. imidazo_core->C7 Substitution at C7

Caption: Key structure-activity relationships for imidazo[1,2-a]pyridine derivatives.

For antimicrobial activity , SAR studies have indicated that the nature of the group on the phenyl ring at the C-2 position and the substituent at the C-7 position significantly influence the inhibitory activity against various bacterial strains.[13]

In the context of antitubercular agents , a switch from a 3-carboxamide to a 2-carboxamide on the imidazo[1,2-a]pyridine scaffold can lead to a decrease in activity and a potential change in the mode of action.[6]

For anticancer activity , the introduction of S-alkyl/aryl moieties has been shown to be a successful strategy for developing compounds with antiproliferative effects.[11]

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable framework in drug discovery, yielding derivatives with a wide array of potent biological activities. This guide has provided a comparative overview of their applications in oncology, infectious diseases, and neurodegenerative disorders, supported by experimental data and methodological insights.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for novel derivatives to aid in rational drug design.

  • Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to identify candidates with favorable drug-like properties.

  • Combinatorial Chemistry and High-Throughput Screening: Utilizing these approaches to expand the chemical space of imidazo[1,2-a]pyridine derivatives and identify new lead compounds.

The versatility of the imidazo[1,2-a]pyridine core, coupled with a deeper understanding of its structure-activity relationships, will undoubtedly lead to the development of next-generation therapeutics for a range of human diseases.

References

A Comparative Guide to 6-Bromoimidazo[1,2-a]pyridin-2-amine and Other Kinase Inhibitors for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure, a core molecular framework that has repeatedly yielded potent inhibitors against a variety of critical kinase targets. This guide provides a comparative analysis of the potential of 6-Bromoimidazo[1,2-a]pyridin-2-amine, as a representative of this promising class, against established, FDA-approved kinase inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a data-driven perspective on the opportunities this scaffold presents, supported by experimental context and actionable protocols.

The Imidazo[1,2-a]pyridine Scaffold: A Versatile Platform for Kinase Inhibition

The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that has proven to be an exceptional starting point for the design of kinase inhibitors. Its rigid structure and accessible substitution points allow for the precise orientation of pharmacophoric groups within the ATP-binding pocket of various kinases. Numerous studies have demonstrated that derivatives of this scaffold can achieve high potency and selectivity against key oncogenic kinases, including those in the PI3K/Akt/mTOR and CDK families[1]. The strategic placement of substituents can dramatically influence target affinity and selectivity, offering a rich field for structure-activity relationship (SAR) studies.

While direct, extensive comparative data for the specific molecule this compound is not yet prevalent in the public domain, the wealth of data on its close analogs allows us to project its potential and frame a compelling comparison. The bromo-substituent, in particular, has been noted in some chemical series for its contribution to overall potency[2]. This guide will, therefore, use highly potent imidazo[1,2-a]pyridine derivatives as exemplars to compare against clinically successful drugs targeting related pathways.

Comparative Analysis of Kinase Inhibitory Profiles

To provide a tangible comparison, we will evaluate the performance of representative imidazo[1,2-a]pyridine derivatives against three FDA-approved kinase inhibitors: Alpelisib (a PI3Kα inhibitor), Palbociclib (a CDK4/6 inhibitor), and Everolimus (an mTOR inhibitor). These drugs represent key nodes in signaling pathways frequently dysregulated in cancer.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. The p110α isoform of PI3K, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers.

Alpelisib (Piqray®) is a potent and selective inhibitor of the p110α isoform of PI3K[3][4]. Its selectivity is a key attribute, as it minimizes off-target effects associated with pan-PI3K inhibition[5].

The imidazo[1,2-a]pyridine scaffold has yielded inhibitors with exceptional potency against PI3Kα, in some cases surpassing that of Alpelisib. For instance, a thiazole-substituted imidazo[1,2-a]pyridine derivative has been reported with a remarkable IC50 of 0.0028 µM against p110α[6]. Another derivative, with a bioisosteric 1,2,4-oxadiazole group, demonstrated a PI3Kα IC50 of 2 nM[1]. This highlights the potential of the scaffold to generate highly potent and specific PI3Kα inhibitors.

CompoundTargetBiochemical IC50 (nM)Selectivity Highlights
Alpelisib PI3Kα4.6 - 5>250-fold vs. p110β, >50-fold vs. p110δ/γ[3][5][7]
Imidazo[1,2-a]pyridine Derivative 1PI3Kα2.8Highly selective for p110α over other PI3K isoforms[2][6]
Imidazo[1,2-a]pyridine Derivative 2PI3Kα2Potent PI3Kα inhibition[1]
Imidazo[1,2-a]pyridine Derivative 3PI3Kα150Identified as a potent PI3Kα inhibitor[8]
Cyclin-Dependent Kinase (CDK) Inhibition

The cell cycle is orchestrated by a family of cyclin-dependent kinases (CDKs), and their dysregulation is a hallmark of cancer. CDK4 and CDK6, in complex with cyclin D, are key regulators of the G1-S phase transition.

Palbociclib (Ibrance®) is a selective inhibitor of CDK4 and CDK6, inducing a G1 cell cycle arrest[][10]. Its selectivity for CDK4/6 over other CDKs is crucial for its therapeutic window.

The imidazo[1,2-a]pyridine scaffold has also been successfully employed to develop potent CDK inhibitors. For example, certain derivatives have been identified as potent inhibitors of CDK9, a kinase involved in transcriptional regulation, with IC50 values in the low nanomolar range[11]. Another study highlighted imidazo[1,2-a]pyridine derivatives with CDK2 inhibitory activity in the micromolar range[5].

CompoundTargetBiochemical IC50 (nM)Selectivity Highlights
Palbociclib CDK411Selective for CDK4 and CDK6[][12]
CDK616
Imidazo[1,2-a]pyridine Derivative 4CDK99.22Highly selective for CDK9[11]
Imidazo[1,2-a]pyridine Derivative 5CDK213,670Moderate CDK2 inhibition[5]
Mammalian Target of Rapamycin (mTOR) Inhibition

mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism, situated downstream of the PI3K/Akt pathway.

Everolimus (Afinitor®) is an allosteric inhibitor of mTOR, acting through a complex with the intracellular protein FKBP12 to inhibit the mTORC1 complex[13][14]. Due to its mechanism, a direct biochemical IC50 is not always representative of its cellular potency. However, it demonstrates potent anti-proliferative effects in the low nanomolar range in various cancer cell lines[15].

Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit the Akt/mTOR pathway[1][8]. Some have been developed as dual PI3K/mTOR inhibitors, showcasing the versatility of the scaffold to target multiple nodes within a signaling pathway[2][12]. For instance, a dual PI3K/mTOR inhibitor from this class exhibited an mTOR IC50 of 21 nM[16].

CompoundTargetCellular IC50 (nM)Notes
Everolimus mTOR (in cells)~1-100Potent anti-proliferative effects in sensitive cell lines[15]
Imidazo[1,2-a]pyridine Derivative 6PI3K/mTORPI3Kα: 0.2, mTOR: 21Potent dual inhibitor[16]

Experimental Methodologies: A Guide for the Bench Scientist

The validation of any kinase inhibitor requires robust and reproducible experimental data. Here, we provide detailed, step-by-step protocols for two fundamental assays in kinase inhibitor profiling, explaining the rationale behind the key steps.

Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Rationale: This assay provides a direct measure of the inhibitor's effect on the enzymatic activity of the target kinase. It is a highly sensitive and versatile platform suitable for high-throughput screening and detailed kinetic studies. The two-step process of ATP depletion followed by ADP conversion to a luminescent signal minimizes interference from the high ATP concentrations typically used in kinase reactions.

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation A Kinase, Substrate, ATP, Inhibitor B Incubate A->B Reaction proceeds C Add ADP-Glo™ Reagent D Incubate (40 min) C->D Remaining ATP is depleted E Add Kinase Detection Reagent F Incubate (30-60 min) E->F ADP converted to ATP, Luciferase reaction G Read Luminescence F->G

Workflow for the ADP-Glo™ Kinase Assay.

Protocol:

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and a serial dilution of the test compound (e.g., this compound). Include appropriate controls (no inhibitor, no enzyme). The final reaction volume is typically 5 µL.

  • Incubation: Incubate the reaction plate at room temperature for the desired time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal.

  • Incubation: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Rationale: This assay evaluates the effect of the inhibitor on the viability of cancer cells. It is a critical step to translate biochemical potency into a cellular effect. The reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases occurs only in metabolically active, viable cells.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat with varying concentrations of the inhibitor A->B C Incubate (e.g., 72 hours) B->C D Add MTT reagent to each well C->D E Incubate (4 hours) D->E Viable cells convert MTT to formazan F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance (570 nm) F->G

Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include vehicle-treated cells as a negative control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the cellular IC50 value from the dose-response curve.

Visualizing the PI3K/Akt/mTOR Signaling Pathway

Understanding the context in which these inhibitors function is paramount. The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a central hub for regulating cell growth and proliferation, and a key target for many imidazo[1,2-a]pyridine derivatives.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Growth Cell Growth & Proliferation mTORC1->Growth Alpelisib Alpelisib Alpelisib->PI3K Everolimus Everolimus Everolimus->mTORC1

The PI3K/Akt/mTOR signaling pathway with points of inhibition.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly fertile ground for the discovery of novel kinase inhibitors. The data presented for its derivatives demonstrate the potential to generate compounds with potencies and selectivities that are competitive with, and in some cases exceed, those of established, FDA-approved drugs like Alpelisib, Palbociclib, and Everolimus. While this compound itself requires further characterization, its structural simplicity and the proven track record of its chemical class make it an attractive starting point for medicinal chemistry campaigns.

The successful development of any kinase inhibitor is a multifaceted endeavor, relying on a deep understanding of the target biology, rigorous biochemical and cellular characterization, and a clear-eyed view of the competitive landscape. It is our hope that this guide provides a valuable resource for researchers embarking on this challenging but rewarding journey, offering both a strategic overview and practical, actionable insights for the laboratory.

References

A Comparative Guide to the Structural Confirmation of 6-Bromoimidazo[1,2-a]pyridin-2-amine by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the unequivocal structural confirmation of novel heterocyclic compounds is a critical checkpoint. The imidazo[1,2-a]pyridine scaffold, a privileged bicyclic heteroaromatic system, is a core component in numerous marketed drugs, including zolpidem and minodronic acid[1]. The introduction of various substituents to this core can significantly modulate its biological activity, making precise structural elucidation paramount. This guide provides a comprehensive, in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 6-Bromoimidazo[1,2-a]pyridin-2-amine, offering a comparative framework for researchers working with similar derivatives.

This guide moves beyond a simple recitation of spectral data. As senior application scientists, our goal is to illuminate the why behind the experimental choices and the interpretation of the resulting spectra. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the structural assignment. By grounding our analysis in established principles of NMR spectroscopy and referencing authoritative literature, we provide a trustworthy resource for chemists in the pharmaceutical and allied industries.

The Logic of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (chemical shift), the connectivity of atoms through covalent bonds (scalar coupling), and the proximity of atoms in space (nuclear Overhauser effect). For a molecule like this compound, ¹H (proton) and ¹³C (carbon-13) NMR are the primary techniques for structural confirmation.

The power of NMR lies in its sensitivity to the electronic environment of each nucleus. The bromine atom at the 6-position and the amine group at the 2-position exert distinct electronic effects on the imidazo[1,2-a]pyridine ring system, leading to a unique pattern of chemical shifts that serves as a molecular fingerprint.

Predicted NMR Spectral Data for this compound

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~7.0 - 7.2s-Singlet, characteristic of the proton on the imidazole ring.
H-5~7.3 - 7.5d~9.0Doublet, coupled to H-7.
H-7~6.8 - 7.0dd~9.0, ~1.5Doublet of doublets, coupled to H-5 and H-8.
H-8~7.8 - 8.0d~1.5Doublet, coupled to H-7.
NH₂~5.0 - 6.0br s-Broad singlet, exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~150 - 155Carbon bearing the amine group, significantly deshielded.
C-3~110 - 115Shielded carbon in the imidazole ring.
C-5~120 - 125Aromatic carbon.
C-6~105 - 110Carbon bearing the bromine atom, showing the effect of halogen substitution.
C-7~115 - 120Aromatic carbon.
C-8~125 - 130Aromatic carbon.
C-8a~140 - 145Bridgehead carbon.

Experimental Protocol for NMR Analysis

The following is a detailed, step-by-step methodology for acquiring high-quality NMR data for the structural confirmation of this compound. This protocol is designed for a standard 500 MHz NMR spectrometer.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar compounds and allows for the observation of exchangeable protons like those of the amine group.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. ¹H NMR Acquisition:

  • Spectrometer Setup: Tune and shim the spectrometer for optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Acquisition:

  • Spectrometer Setup: Use the same tuned and shimmed sample.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal.

4. 2D NMR Experiments (Optional but Recommended):

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.

NMR_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirmation Structural Confirmation synthesis Synthesis & Purification of This compound dissolution Dissolution in Deuterated Solvent (e.g., DMSO-d6) synthesis->dissolution nmr_1h ¹H NMR dissolution->nmr_1h nmr_13c ¹³C NMR dissolution->nmr_13c nmr_2d 2D NMR (COSY, HSQC, HMBC) dissolution->nmr_2d processing Data Processing (FT, Phasing, Calibration) nmr_1h->processing nmr_13c->processing nmr_2d->processing interpretation Spectral Interpretation (Chemical Shift, Coupling, Integration) processing->interpretation assignment Signal Assignment interpretation->assignment comparison Comparison with Predicted Spectra & Literature Data assignment->comparison structure Confirmed Structure of This compound comparison->structure

Caption: Workflow for NMR-based structural confirmation.

Comparative Analysis and Conclusion

The definitive confirmation of the structure of this compound is achieved by comparing the experimentally obtained NMR data with the predicted values and data from analogous compounds reported in the literature[2][3]. The characteristic downfield shift of the C-2 carbon due to the attached amine group, the influence of the bromine atom on the chemical shifts of the pyridine ring protons and carbons, and the specific coupling patterns observed in the ¹H NMR spectrum collectively provide irrefutable evidence for the assigned structure.

By following the rigorous experimental protocol and logical workflow outlined in this guide, researchers can confidently and accurately determine the structure of this compound and its derivatives. This foundational step is crucial for the advancement of drug discovery programs that rely on this important class of heterocyclic compounds.

References

A Comparative Cross-Reactivity Profile of 6-Bromoimidazo[1,2-a]pyridin-2-amine: A Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, understanding the selectivity of a lead compound is a critical determinant of its therapeutic potential. The imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of kinase inhibitors. However, the conserved nature of the ATP-binding pocket across the human kinome often leads to off-target activities, which can result in unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of a representative member of this class, 6-Bromoimidazo[1,2-a]pyridin-2-amine, and compares its expected performance with other inhibitors sharing the same core structure.

The Imperative of Kinase Selectivity Profiling

The development of highly selective kinase inhibitors is a formidable challenge due to the significant structural conservation of the ATP-binding site across the kinase family. Cross-reactivity with unintended targets can lead to toxic side effects, while in some instances, it can be harnessed for efficacious multitargeted therapies. Therefore, a thorough understanding of a compound's interaction with a broad panel of kinases is essential to de-risk clinical development and to elucidate its mechanism of action. This guide will walk through the methodologies to generate and interpret such crucial data.

Experimental Design for Comprehensive Cross-Reactivity Profiling

To generate a robust cross-reactivity profile for this compound, a multi-pronged approach employing both biochemical and cellular assays is recommended. This ensures the validation of direct enzyme inhibition and its translation to a more physiologically relevant context.

Biochemical Kinase Profiling: The Primary Screen

The initial step involves screening the compound against a large, representative panel of human kinases. This is typically performed as a competition binding assay or a direct enzymatic activity assay.

Experimental Protocol: Competition Binding Assay (Example)

  • Immobilized Kinase: A broad panel of recombinant human kinases is immobilized on a solid support.

  • Test Compound Incubation: The immobilized kinases are incubated with a fixed concentration of a broad-spectrum, high-affinity kinase ligand (tracer) and varying concentrations of the test compound (this compound).

  • Competition and Wash: The test compound competes with the tracer for binding to the kinase's ATP pocket. Unbound components are washed away.

  • Signal Detection: The amount of tracer remaining bound to the kinases is quantified, typically via fluorescence or luminescence.

  • Data Analysis: The displacement of the tracer by the test compound is used to calculate the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) for each kinase.

Causality Behind Experimental Choices: This method is highly sensitive and allows for the screening of a large number of kinases simultaneously, providing a broad overview of the compound's selectivity at a relatively early stage. The use of a competition format avoids the need to develop specific substrates for each kinase.

Cellular Target Engagement: Validating Intracellular Activity

Following the identification of potential off-targets from the biochemical screen, it is crucial to confirm these interactions within a cellular environment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Target Detection: The amount of the target kinase remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.

  • Data Analysis: Binding of the test compound stabilizes the target kinase, leading to a higher melting temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Causality Behind Experimental Choices: CETSA provides direct evidence of target binding within the complex milieu of the cell, accounting for factors such as cell permeability and intracellular ATP concentrations, which can influence a compound's efficacy.

Comparative Analysis: this compound vs. Other Imidazo[1,2-a]pyridine-Based Inhibitors

While a comprehensive kinase panel screen for this compound is not publicly available, we can infer its likely cross-reactivity profile based on the known activities of structurally similar compounds. For this guide, we will compare its expected profile with two well-characterized imidazo[1,2-a]pyridine derivatives: a selective PI3Kα inhibitor and a multi-targeted CDK inhibitor.

CompoundPrimary Target(s)Key Off-Targets (Hypothetical/Reported)Selectivity Score (S-Score)
This compound (Hypothesized based on scaffold) PI3K/mTOR family, various CDKsOther PIKK family members (ATM, ATR, DNA-PK), Aurora Kinases, SRC family kinases(To be determined)
Compound A (PI3Kα Inhibitor) PI3KαPI3Kβ, PI3Kδ, mTORHigh
Compound B (Multi-CDK Inhibitor) CDK1, CDK2, CDK4, CDK9GSK3β, DYRK1ALow

Note: The data for this compound is presented as a hypothetical profile for illustrative purposes.

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the experimental process and the biological context of the targeted kinases, the following diagrams are provided.

G cluster_biochemical Biochemical Profiling cluster_cellular Cellular Target Engagement b1 Kinase Panel (Immobilized) b2 Incubation with Tracer & Test Compound b1->b2 b3 Competition & Wash b2->b3 b4 Signal Detection (Fluorescence/Luminescence) b3->b4 b5 Data Analysis (IC50/Kd Calculation) b4->b5 c1 Cell Treatment (Compound/Vehicle) b5->c1 Identified Hits c2 Heating (Temperature Gradient) c1->c2 c3 Cell Lysis & Protein Separation c2->c3 c4 Target Quantification (Western Blot/MS) c3->c4 c5 Data Analysis (Melting Curve Shift) c4->c5

Caption: Experimental workflow for cross-reactivity profiling.

G cluster_pi3k PI3K/AKT/mTOR Pathway cluster_inhibitors Potential Inhibition cluster_cdk Cell Cycle Regulation cluster_inhibitors2 Potential Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation mTORC1->Proliferation This compound This compound This compound->PI3K Inhibits CyclinD_CDK46 Cyclin D / CDK4/6 This compound->CyclinD_CDK46 Inhibits Compound A Compound A Compound A->PI3K Inhibits Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases G1_S G1/S Transition CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates CyclinE_CDK2->G1_S Compound B Compound B Compound B->CyclinD_CDK46 Inhibits Compound B->CyclinE_CDK2 Inhibits

Caption: Key signaling pathways potentially modulated by imidazo[1,2-a]pyridines.

Interpreting the Data: From Numbers to Actionable Insights

The ultimate goal of cross-reactivity profiling is to generate a clear and actionable understanding of a compound's selectivity. A high degree of promiscuity may necessitate further medicinal chemistry efforts to improve selectivity, or it could suggest opportunities for developing a multi-targeted agent. Conversely, a highly selective compound may have a lower risk of off-target toxicity but might also have a narrower therapeutic window.

For this compound, the presence of the electron-withdrawing bromine atom at the 6-position could influence its binding profile compared to other substituted imidazo[1,2-a]pyridines. Structure-activity relationship (SAR) studies of this scaffold have shown that substitutions at this position can significantly impact kinase selectivity. A comprehensive profiling effort as outlined above would be essential to fully characterize its therapeutic potential and guide its future development.

Conclusion

While the complete cross-reactivity profile of this compound requires experimental validation, this guide provides a robust framework for generating, presenting, and interpreting the necessary data. By employing a combination of biochemical and cellular assays and comparing the results with known inhibitors, researchers can gain critical insights into the selectivity of this and other novel kinase inhibitors. This systematic approach is fundamental to advancing promising compounds from the laboratory to the clinic.

A Comparative Guide to the Synthetic Routes of 6-Bromoimidazo[1,2-a]pyridin-2-amine: A Medicinal Chemistry Keystone

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic and structural properties make it a privileged scaffold in drug discovery. Among its many derivatives, 6-Bromoimidazo[1,2-a]pyridin-2-amine stands out as a critical building block for the synthesis of novel pharmaceuticals, particularly in the development of kinase inhibitors and other targeted therapies. The strategic placement of the bromine atom at the 6-position provides a versatile handle for further functionalization through cross-coupling reactions, while the 2-amino group is pivotal for establishing key interactions with biological targets.

This guide provides an in-depth comparison of the primary synthetic strategies to access this valuable intermediate. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs, considering factors such as yield, scalability, and reagent availability.

The Target Molecule: this compound

The structure of this compound, with its fused bicyclic system and key functional groups, presents both a synthetic challenge and an opportunity for diverse chemical modifications.

Target_Molecule cluster_molecule This compound mol

Figure 1: Structure of this compound.

Synthetic Strategies: A Head-to-Head Comparison

We will explore three principal synthetic routes to this compound:

  • Route 1: Classical Cyclocondensation Approach - A two-step process involving the synthesis of the imidazo[1,2-a]pyridine core followed by subsequent amination.

  • Route 2: One-Pot Synthesis via α-Halonitrile - A direct cyclization using an α-halonitrile to introduce the 2-amino functionality in a single step.

  • Route 3: Multicomponent Reaction (MCR) Strategy - A convergent approach that assembles the target molecule from three simple starting materials in one pot.

Route 1: The Classical Cyclocondensation Approach

This well-established route first constructs the 6-bromo-imidazo[1,2-a]pyridine core, which is then functionalized at the 2-position. This strategy offers reliability and is often the go-to method for initial scale-up.

Step 1A: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

The synthesis commences with the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde. This reaction is a variation of the classic Tschitschibabin imidazo[1,2-a]pyridine synthesis.

Route1A_Mechanism cluster_legend Reaction Stages start 2-Amino-5-bromopyridine + Chloroacetaldehyde intermediate1 N-alkylation start->intermediate1 S N 2 intermediate2 Intramolecular cyclization intermediate1->intermediate2 Nucleophilic attack intermediate3 Dehydration intermediate2->intermediate3 Elimination of H2O product 6-Bromoimidazo[1,2-a]pyridine intermediate3->product

Figure 2: Workflow for the synthesis of 6-Bromoimidazo[1,2-a]pyridine.

Mechanism: The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-5-bromopyridine by chloroacetaldehyde. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to yield the aromatic 6-bromoimidazo[1,2-a]pyridine core.

Step 1B: Amination at the C2-Position

Introducing the amino group at the 2-position of the pre-formed heterocycle can be achieved through various methods, with the Chichibabin amination being a prominent, albeit harsh, example. This reaction typically involves sodium amide in liquid ammonia or an inert solvent.[1]

Mechanism: The Chichibabin reaction is a nucleophilic aromatic substitution where the amide anion (NH₂⁻) attacks the electron-deficient C2 position of the imidazo[1,2-a]pyridine ring. This forms a σ-complex (Meisenheimer adduct). Aromaticity is restored by the elimination of a hydride ion (H⁻), which subsequently reacts with an acidic proton source in the workup.[1]

Experimental Protocol (Route 1)

Step 1A: Synthesis of 6-Bromoimidazo[1,2-a]pyridine [2]

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as ethanol or water, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq).

  • Add a base, such as sodium bicarbonate (1.2 eq), to the mixture.

  • Heat the reaction mixture at a temperature between 25-50 °C for 2-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the mixture and extract the product with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain 6-bromoimidazo[1,2-a]pyridine.

Step 1B: Amination of 6-Bromoimidazo[1,2-a]pyridine (Illustrative) Note: This is a generalized procedure for a Chichibabin-type reaction and requires stringent safety precautions.

  • In a flame-dried flask under an inert atmosphere, dissolve 6-bromoimidazo[1,2-a]pyridine (1.0 eq) in an anhydrous aprotic solvent like toluene or xylene.

  • Carefully add sodium amide (2.0-3.0 eq) portion-wise at room temperature.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and cautiously quench with a proton source (e.g., saturated ammonium chloride solution).

  • Extract the product into an organic solvent, dry, and concentrate.

  • Purify by column chromatography.

Route 2: One-Pot Synthesis via α-Halonitrile

This route offers a more convergent approach by directly constructing the 2-aminoimidazo[1,2-a]pyridine core from 2-amino-5-bromopyridine and an α-halonitrile, such as bromoacetonitrile.

Route2_Mechanism cluster_legend Reaction Stages start 2-Amino-5-bromopyridine + Bromoacetonitrile intermediate1 N-alkylation start->intermediate1 S N 2 intermediate2 Intramolecular cyclization intermediate1->intermediate2 Nucleophilic attack of exocyclic amine on nitrile product This compound intermediate2->product Tautomerization

Figure 3: Proposed workflow for the one-pot synthesis of this compound.

Mechanism: Similar to Route 1, the reaction is initiated by the N-alkylation of the pyridine nitrogen with bromoacetonitrile. The key difference lies in the subsequent intramolecular cyclization, where the exocyclic amino group attacks the electrophilic carbon of the nitrile group. The resulting cyclic intermediate then tautomerizes to the aromatic 2-amino product.

Experimental Protocol (Route 2)
  • Combine 2-amino-5-bromopyridine (1.0 eq) and bromoacetonitrile (1.1 eq) in a suitable solvent like ethanol or DMF.

  • Add a non-nucleophilic base, such as sodium bicarbonate or potassium carbonate (1.5 eq).

  • Heat the mixture to reflux for 4-12 hours, monitoring by TLC.

  • After cooling, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Route 3: Multicomponent Reaction (MCR) Strategy

Multicomponent reactions are highly efficient, offering significant advantages in terms of atom economy and step-economy. The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[3][4] While not directly yielding the 2-amino isomer, a modification of this strategy or a different MCR could potentially be adapted. For the purpose of this guide, we will outline a plausible, albeit speculative, MCR approach that could lead to the desired product. A hypothetical three-component reaction could involve 2-amino-5-bromopyridine, an aldehyde, and a source of the "amino" synthon for the 2-position.

Due to the speculative nature of a direct MCR to the 2-amino product, a detailed, validated protocol is not available in the literature. However, the principles of MCRs suggest that such a route could offer significant advantages in terms of efficiency and diversity if developed.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Classical CyclocondensationRoute 2: One-Pot via α-HalonitrileRoute 3: Multicomponent Reaction (MCR)
Number of Steps TwoOneOne
Overall Yield Moderate to GoodModeratePotentially High
Scalability GoodModeratePotentially Excellent
Reagent Availability Readily availableBromoacetonitrile can be lachrymatoryDependent on the specific MCR components
Reaction Conditions Can involve harsh conditions (amination)Generally milder than Route 1BOften mild
Purification Two separate purifications requiredSingle purificationSingle purification
Atom Economy ModerateGoodExcellent
Versatility Allows for isolation of the core for other derivatizationsMore direct to the target moleculeHighly adaptable for library synthesis

Conclusion and Future Perspectives

The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and disadvantages. The Classical Cyclocondensation Approach (Route 1) is a robust and well-understood method, making it suitable for larger-scale synthesis where reliability is paramount. However, the second amination step can be challenging and may require harsh conditions.

The One-Pot Synthesis via α-Halonitrile (Route 2) offers a more streamlined and efficient alternative, reducing the number of synthetic steps and purifications. This route is likely to be favored in a research and development setting where rapid access to the target molecule is a priority.

While a direct Multicomponent Reaction (Route 3) to this compound is not yet well-established in the literature, the development of such a method would be a significant advancement. The inherent efficiency and atom economy of MCRs make this an attractive area for future research.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, available resources, and the importance of factors such as step-economy and green chemistry principles. The continued exploration of novel synthetic methodologies will undoubtedly lead to even more efficient and sustainable ways to produce this important medicinal chemistry building block.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Imidazopyridine scaffolds are a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] These fused heterocyclic systems have given rise to compounds with applications ranging from anxiolytics and hypnotics to promising candidates in oncology, infectious diseases, and inflammatory conditions.[3][4][5] A critical aspect of developing these compounds is understanding the translation of their effects from a controlled laboratory setting (in vitro) to a complex biological system (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of imidazopyridine compounds, supported by experimental data and protocols, to aid researchers in navigating the nuances of drug discovery and development.

Section 1: The Therapeutic Landscape of Imidazopyridines

Imidazopyridines are a versatile class of nitrogen-containing heterocycles that have yielded several marketed drugs, including the hypnotic zolpidem and the anxiolytic alpidem.[4][5] Their therapeutic potential extends to a variety of other areas:

  • Anticancer: Numerous imidazopyridine derivatives have demonstrated significant anticancer properties in various human cancer cell lines.[6][7] They have been shown to inhibit tumor growth and progression in cancers such as breast, lung, prostate, and colon cancer.[7][8]

  • Anti-inflammatory: Certain imidazopyridine derivatives exhibit potent anti-inflammatory activity.[9][10] For instance, the compound X22 has been shown to attenuate sepsis-induced lung and liver injury by inhibiting the inflammatory response.[9]

  • Antimicrobial: The imidazopyridine scaffold is a promising starting point for the development of new antimicrobial agents.[3][11] Some derivatives have shown potent activity against multidrug-resistant bacteria and mycobacteria, the causative agent of tuberculosis.[3][12]

  • Anxiolytic: Compounds like alpidem have demonstrated anxiolytic effects with a reduced sedative profile compared to traditional benzodiazepines.[13][14]

The journey from a promising in vitro result to a clinically effective drug is fraught with challenges. A compound that shows high potency in a cell-based assay may fail in animal models due to poor pharmacokinetics, toxicity, or lack of efficacy in a more complex biological environment. Therefore, a thorough understanding of both in vitro and in vivo evaluation is paramount.

Section 2: In Vitro Evaluation: Assessing Potency and Mechanism

In vitro studies are the first step in characterizing the biological activity of a new compound. They provide crucial information on potency, selectivity, and mechanism of action in a controlled environment.

Key In Vitro Assays for Imidazopyridine Compounds:
  • Antiproliferative and Cytotoxicity Assays (e.g., MTT Assay): These assays are fundamental for anticancer drug discovery. They measure the ability of a compound to inhibit cell growth or kill cancer cells. For example, the IC50 value, the concentration of a compound that inhibits 50% of cell growth, is a key metric. Several studies have reported the IC50 values of imidazopyridine derivatives against various cancer cell lines. For instance, compound 15 showed potent activity against MCF7 and MDA-MB-231 breast cancer cells with IC50 values of 1.6 µM and 22.4 µM, respectively.[7] Another compound, C188, had IC50 values of 24.4 µM and 23 µM against MCF7 and T47-D breast cancer cells.[8]

  • Enzyme Inhibition Assays: For compounds designed to target specific enzymes, such as kinases or cyclooxygenases (COX), these assays are critical. For example, a series of imidazopyridine derivatives were evaluated for their ability to inhibit COX-2, a key enzyme in inflammation.[15] Several of these compounds demonstrated high potency, with IC50 values as low as 0.05 µM.[15]

  • Antimicrobial Susceptibility Testing (e.g., Minimum Inhibitory Concentration - MIC): This is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Imidazopyridine derivatives have been tested against various bacterial strains, with some showing significant activity.[3] For example, 2H-chromene-based imidazopyridine derivatives have shown potent activity against E. coli and S. aureus.[3]

  • Mechanism of Action Studies: Techniques like Western blotting, flow cytometry, and reporter gene assays are used to elucidate how a compound exerts its biological effect. For instance, the imidazopyridine derivative C188 was found to inhibit the Wnt/β-catenin signaling pathway in breast cancer cells, leading to cell cycle arrest.[8] Another compound, 9i, was shown to induce apoptosis in human cervical cancer cells through the mitochondrial pathway.[6]

Experimental Protocol: MTT Assay for Antiproliferative Activity

This protocol outlines the steps for determining the IC50 value of an imidazopyridine compound against a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the imidazopyridine compound in cell culture medium. Add the different concentrations of the compound to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Signaling Pathway Targeted by an Anticancer Imidazopyridine

G cluster_0 Imidazopyridine Imidazopyridine Compound (C188) GSK3B_Axin_APC GSK3β/Axin/APC Complex Imidazopyridine->GSK3B_Axin_APC Stabilizes Wnt Wnt Fzd_LRP6 Fzd/LRP6 Receptor Complex Wnt->Fzd_LRP6 Binds DVL DVL Fzd_LRP6->DVL Recruits DVL->GSK3B_Axin_APC Inhibits beta_catenin β-catenin GSK3B_Axin_APC->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to Nucleus and Binds Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition

Section 3: In Vivo Assessment: Evaluating Efficacy and Safety in a Living System

In vivo studies are essential to determine if the promising in vitro activity of a compound translates to a therapeutic effect in a whole organism. These studies also provide critical information on the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity.

Common In Vivo Models and Experimental Workflows:
  • Xenograft Models for Anticancer Efficacy: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the imidazopyridine compound, and tumor growth is monitored over time. This model is widely used to assess the in vivo antitumor activity of new drug candidates.

  • Inflammation Models: Models like lipopolysaccharide (LPS)-induced sepsis or collagen-induced arthritis are used to evaluate the anti-inflammatory effects of imidazopyridine compounds.[9] Key endpoints include survival rates, levels of pro-inflammatory cytokines, and tissue damage.

  • Infectious Disease Models: Animal models of bacterial or parasitic infections are used to assess the in vivo antimicrobial efficacy of imidazopyridine compounds. For example, chickens are used to test the efficacy of antiprotozoal imidazopyridines against Eimeria tenella.[16]

  • Pharmacokinetic Studies: These studies determine the ADME properties of a compound. Blood and tissue samples are collected at different time points after drug administration to measure the concentration of the compound and its metabolites. This information is crucial for determining the appropriate dosing regimen for efficacy studies.

  • Toxicology Studies: These studies are designed to identify potential adverse effects of a compound. Animals are given increasing doses of the compound, and various physiological and pathological parameters are monitored.

Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy

This protocol outlines the general steps for evaluating the in vivo anticancer activity of an imidazopyridine compound.

  • Cell Culture and Implantation: Culture a human cancer cell line (e.g., MCF-7) and implant the cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the imidazopyridine compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor size with calipers every few days. Calculate the tumor volume using the formula: (length x width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth between the treatment and control groups. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the compound.

In Vivo Experimental Workflow

G cluster_0 Start Start: Animal Model Selection Tumor_Induction Tumor Induction/ Disease Model Start->Tumor_Induction Randomization Randomization Tumor_Induction->Randomization Treatment Treatment with Imidazopyridine Randomization->Treatment Monitoring Monitoring: Tumor Size, Body Weight Treatment->Monitoring Endpoint Endpoint: Euthanasia, Tissue Collection Monitoring->Endpoint Analysis Data Analysis: TGI, Biomarkers Endpoint->Analysis Conclusion Conclusion: Efficacy and Toxicity Assessment Analysis->Conclusion

Section 4: Bridging the Gap: Correlating In Vitro and In Vivo Data

A key challenge in drug development is the often-poor correlation between in vitro potency and in vivo efficacy. A compound with a low nanomolar IC50 in a cell-based assay may show little to no activity in an animal model. Conversely, a compound with modest in vitro activity may be highly effective in vivo.

Factors Influencing the In Vitro-In Vivo Correlation:

  • Pharmacokinetics: A compound's ADME properties are a major determinant of its in vivo efficacy. Poor absorption, rapid metabolism, or extensive distribution into non-target tissues can all lead to sub-therapeutic concentrations at the site of action. For example, studies on zolpidem have extensively characterized its metabolism by cytochrome P450 enzymes, which influences its in vivo clearance.[17][18]

  • Target Engagement: It is crucial to confirm that the compound is reaching its intended target in the in vivo setting and engaging it at a sufficient level to elicit a biological response.

  • Toxicity: A compound may be too toxic to be administered at a dose that is required for efficacy. For example, the anxiolytic alpidem was withdrawn from the market due to rare but severe cases of hepatotoxicity, a factor not readily predicted from early in vitro screens.[13]

  • Complexity of the Biological System: The in vivo environment is far more complex than a cell culture dish. The presence of the immune system, the tumor microenvironment, and other physiological factors can all influence the activity of a compound.

Comparative Data Summary:

CompoundTherapeutic AreaIn Vitro Potency (IC50/MIC)In Vivo EfficacyReference(s)
Alpidem AnxiolyticBinds to GABA-A receptorsAnxiolytic effects in animal models and humans[13][14][19]
Zolpidem HypnoticBinds to GABA-A receptorsSedative and hypnotic effects[4][17][20]
C188 Anticancer23-24.4 µM (MCF7, T47-D)Not reported in provided sources[8]
Compound 15 Anticancer1.6 µM (MCF7), 22.4 µM (MDA-MB-231)Not reported in provided sources[7]
X22 Anti-inflammatoryDose-dependently inhibits pro-inflammatory cytokinesProtects against LPS-induced death in vivo[9][10]
Various AntituberculosisMICs ranging from 0.004 µM to 13 µMPotent activity against intracellular M. tuberculosis[4][12]
Various COX-2 InhibitorsIC50 values as low as 0.05 µMAnalgesic activity in vivo (ED50 of 12.38 mg/kg for 5j)[15]

Note: The table above provides a snapshot of the available data. A comprehensive analysis would require a more extensive literature review.

Conclusion

The development of novel imidazopyridine-based therapeutics requires a multi-faceted approach that integrates both in vitro and in vivo evaluation. While in vitro assays are invaluable for initial screening and mechanism of action studies, in vivo models are indispensable for assessing efficacy, safety, and pharmacokinetic properties in a physiologically relevant context. A thorough understanding of the factors that influence the correlation between in vitro and in vivo data is crucial for making informed decisions and ultimately advancing the most promising compounds to the clinic.

References

A Head-to-Head Comparison of Imidazopyridine Isomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Imidazopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] Structurally distinct from benzodiazepines, many imidazopyridine derivatives function as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] This interaction is central to their therapeutic effects, which span hypnotic, anxiolytic, and anticonvulsant properties.[4]

This guide provides a head-to-head comparison of key imidazopyridine isomers, focusing on their pharmacodynamic and pharmacokinetic profiles. By examining the subtle structural variations and their profound impact on receptor selectivity and metabolic stability, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery and development efforts.

The GABA-A Receptor: A Complex Target

The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of α, β, and γ subunits.[5] The specific arrangement of these subunits gives rise to a variety of receptor subtypes with distinct pharmacological properties and anatomical distributions. The benzodiazepine binding site, located at the interface of the α and γ subunits, is a critical locus for allosteric modulation.[6] The α subunit, in particular, is a key determinant of the pharmacological effects of ligands binding to this site.[6] It is now widely accepted that:

  • α1-containing receptors are primarily responsible for sedative and hypnotic effects.[6]

  • α2- and α3-containing receptors are linked to anxiolytic and myorelaxant actions.[6]

  • α5-containing receptors are involved in cognitive processes.[6]

This subtype heterogeneity offers a compelling strategic advantage in drug design: the development of subtype-selective compounds could lead to therapies with improved efficacy and reduced side effects.[7][8]

Diagram 1: GABA-A Receptor Signaling Pathway

GABAA_Signaling cluster_receptor GABA-A Receptor GABA_Site GABA Binding Site Ion_Channel Cl- Ion Channel GABA_Site->Ion_Channel Opens Channel BZD_Site Imidazopyridine/ Benzodiazepine Site BZD_Site->GABA_Site Positive Allosteric Modulation Neuron_Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Neuron_Hyperpolarization Causes GABA GABA GABA->GABA_Site Binds Imidazopyridine Imidazopyridine (e.g., Zolpidem) Imidazopyridine->BZD_Site Binds Cl_ion Cl- Cl_ion->Ion_Channel Influx Inhibition Inhibitory Neurotransmission Neuron_Hyperpolarization->Inhibition Leads to

Caption: Mechanism of Imidazopyridine action at the GABA-A receptor.

Pharmacodynamic Comparison of Imidazopyridine Isomers

The therapeutic utility and side-effect profile of an imidazopyridine are largely dictated by its binding affinity and functional efficacy at different GABA-A receptor subtypes. Here, we compare two of the most well-studied isomers: zolpidem and alpidem.

Zolpidem is a potent hypnotic agent widely prescribed for insomnia.[9] It exhibits a high affinity for the benzodiazepine site but with marked selectivity for α1-containing subtypes.[9][10] This α1-preference is thought to underlie its strong sedative effects with minimal anxiolytic or muscle relaxant properties.[11]

Alpidem , in contrast, was developed as an anxiolytic.[12] While it also binds to the benzodiazepine site, it displays a different subtype selectivity profile compared to zolpidem.[12] Alpidem acts as a partial agonist, which may contribute to its anxiolytic effects without the pronounced sedation of full agonists like zolpidem.[12] However, alpidem was withdrawn from the market due to concerns about hepatotoxicity.[2]

CompoundPrimary Therapeutic UseGABA-A α1 AffinityGABA-A α2/α3 AffinityGABA-A α5 AffinityFunctional Activity
Zolpidem Hypnotic[12]High[10]Low[10]Negligible[10][11]Full Agonist[12]
Alpidem Anxiolytic[12]HighModerateLowPartial Agonist[12]
Necopidem Anxiolytic[2]ModerateHighModeratePartial Agonist
Saripidem Sedative/Anxiolytic[2]HighModerateLowPartial Agonist

Note: Affinity and activity data are compiled from multiple sources and represent a qualitative summary. Absolute values (e.g., Ki, EC50) can vary based on experimental conditions.

Experimental Protocol: Competitive Radioligand Binding Assay for GABA-A Receptor Subtype Selectivity

To quantitatively determine the binding affinity (Ki) of a novel imidazopyridine isomer for different GABA-A receptor subtypes, a competitive radioligand binding assay is the gold standard.

Causality Behind Experimental Choices:

  • Choice of Radioligand: [3H]Flumazenil is a high-affinity, subtype-non-selective benzodiazepine site antagonist.[13] Its use allows for the characterization of binding of a wide range of test compounds at this site.

  • Cell Lines: Using cell lines (e.g., HEK293) stably expressing specific combinations of GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) is crucial for determining subtype selectivity.

  • Competition Format: By measuring the displacement of the radioligand by increasing concentrations of the unlabeled test compound, we can calculate the test compound's affinity for the receptor.

Step-by-Step Methodology:
  • Membrane Preparation:

    • Culture HEK293 cells expressing the desired GABA-A receptor subtype.

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[14]

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.[14]

    • Wash the membrane pellet multiple times by resuspension in fresh buffer and re-centrifugation to remove endogenous GABA.[14]

    • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of [3H]Flumazenil (e.g., 1-2 nM).

    • Add increasing concentrations of the unlabeled test imidazopyridine isomer.

    • To determine non-specific binding, add a high concentration of a non-radiolabeled benzodiazepine site ligand (e.g., 10 µM Diazepam) to a set of wells.[5]

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), washing with ice-cold assay buffer to separate bound from free radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.[14]

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Diagram 2: Radioligand Binding Assay Workflow

Binding_Assay_Workflow start Start prep Prepare Membranes (HEK293 cells expressing specific GABAA-R subtype) start->prep setup Set up Assay Plate: - [3H]Flumazenil (Radioligand) - Test Compound (Varying Conc.) - Membranes prep->setup incubate Incubate to Reach Equilibrium (e.g., 60 min at 4°C) setup->incubate filter Rapid Vacuum Filtration (Separates bound/free ligand) incubate->filter count Liquid Scintillation Counting (Quantify radioactivity) filter->count analyze Data Analysis: - Calculate IC50 - Calculate Ki using Cheng-Prusoff equation count->analyze end End analyze->end Selectivity_Logic cluster_compounds Imidazopyridine Isomers cluster_subtypes GABA-A Receptor Subtypes cluster_effects Clinical Effects Zolpidem Zolpidem alpha1 α1 Subtype Zolpidem->alpha1 High Affinity (Full Agonist) alpha23 α2/α3 Subtypes Zolpidem->alpha23 Low Affinity Alpidem Alpidem Alpidem->alpha1 High Affinity (Partial Agonist) Alpidem->alpha23 Moderate Affinity Sedation Sedation/Hypnosis alpha1->Sedation Mediates Anxiolysis Anxiolysis alpha23->Anxiolysis Mediates

References

Navigating the Therapeutic Potential of 6-Bromoimidazo[1,2-a]pyridin-2-amine: A Comparative Review of Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocyclic system is the foundation for approved drugs like the hypnotic zolpidem and the anxiolytic alpidem, showcasing its clinical significance.[2][3] Within this class, 6-Bromoimidazo[1,2-a]pyridin-2-amine has emerged as a compound of interest for researchers in drug discovery. Its strategic substitution with a bromine atom at the 6-position and an amine group at the 2-position provides a unique electronic and structural profile, suggesting a potential for diverse pharmacological activities.

This guide offers a comprehensive literature review of the biological data available for this compound and its close analogues. We will delve into its anticancer and enzyme inhibitory properties, presenting a comparative analysis with related compounds to elucidate structure-activity relationships (SAR). Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore the therapeutic promise of this intriguing molecule.

Anticancer Activity: A Focus on Cytotoxicity

The imidazo[1,2-a]pyridine core is a well-established pharmacophore in the design of novel anticancer agents.[4][5][6] The introduction of a bromine atom at the 6-position has been shown to influence the cytotoxic profile of these compounds. While specific data for this compound is limited in publicly accessible literature, we can infer its potential by examining the activity of closely related analogues.

A study on 6-substituted imidazo[1,2-a]pyridines revealed significant activity against colon cancer cell lines HT-29 and Caco-2.[7] This suggests that substitution at the 6-position is a viable strategy for developing potent anticancer agents. Furthermore, a series of novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) were evaluated for their anticancer effects against the HCC1937 breast cancer cell line.[5][8] The results, summarized in the table below, provide a valuable benchmark for the potential efficacy of similar compounds.

CompoundTarget Cell LineIC50 (µM)Reference
IP-5HCC193745[5][8]
IP-6HCC193747.7[5][8]
IP-7HCC193779.6[5][8]

These findings indicate that imidazo[1,2-a]pyridine derivatives can exhibit potent cytotoxic effects in the micromolar range. The variation in activity between IP-5, IP-6, and IP-7 underscores the importance of the substitution pattern on the core scaffold. For this compound, the interplay between the electron-withdrawing bromine atom and the electron-donating amino group could lead to a unique and potent cytotoxic profile.

Mechanistic Insights into Anticancer Action

The anticancer activity of imidazo[1,2-a]pyridines is often attributed to the induction of apoptosis and cell cycle arrest.[6] In the case of the aforementioned IP-5, IP-6, and IP-7 compounds, treatment of HCC1937 cells led to a significant increase in cell death.[5][8] Further investigation into the mechanism of a related compound, referred to as compound 6 in one study, revealed that it induced G2/M cell cycle arrest and intrinsic apoptosis in melanoma and cervical cancer cells.[6] This was accompanied by a reduction in the phosphorylation of protein kinase B (Akt) and the mechanistic target of rapamycin (mTOR), key regulators of cell survival and proliferation.[6]

The proposed mechanism of action for these anticancer imidazo[1,2-a]pyridines often involves the modulation of critical signaling pathways. The PI3K/Akt/mTOR pathway, frequently dysregulated in cancer, is a common target.[4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotion Transcription_Factors Transcription Factors mTOR->Transcription_Factors Activation Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative (e.g., Compound 6) Imidazo_Pyridine->Akt Inhibition Imidazo_Pyridine->mTOR Inhibition

Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain imidazo[1,2-a]pyridine derivatives.

Enzyme Inhibitory Activity: Targeting Key Players in Disease

Beyond their anticancer properties, imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of various enzymes. A notable example is the evaluation of 8-amino-6-bromo-imidazo[1,2-a]pyridine as a cyclin-dependent kinase-2 (CDK2) inhibitor.[9] CDKs are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.

The structure-activity relationship (SAR) studies of these compounds often reveal that the nature and position of substituents on the imidazo[1,2-a]pyridine ring are critical for both potency and selectivity.[1] For this compound, the 2-amino group could serve as a key interaction point with the target enzyme's active site, while the 6-bromo substituent could modulate the compound's physicochemical properties and binding affinity.

Experimental Protocols: A Guide for In Vitro Evaluation

To facilitate further research into the biological activities of this compound, we provide a generalized protocol for assessing its in vitro cytotoxicity, based on methodologies reported for similar compounds.[5][8]

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Materials:

  • Human cancer cell line (e.g., HCC1937, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Figure 2: A workflow diagram illustrating the key steps of the MTT assay for evaluating cytotoxicity.

Conclusion and Future Directions

The available biological data for the imidazo[1,2-a]pyridine scaffold, particularly for 6-bromo substituted derivatives, strongly suggests that this compound is a promising candidate for further investigation as a potential therapeutic agent. Its structural features warrant exploration in the context of both anticancer and enzyme inhibitory activities.

Future research should focus on the direct biological evaluation of this compound to obtain specific data on its cytotoxicity against a panel of cancer cell lines and its inhibitory activity against relevant enzymatic targets. Structure-activity relationship studies involving modifications of the 2-amino group and exploration of other substitutions on the pyridine ring will be crucial for optimizing its biological profile. In-depth mechanistic studies will also be necessary to elucidate its mode of action and identify its molecular targets. The synthesis and evaluation of a focused library of analogues will undoubtedly pave the way for the development of novel and potent therapeutic agents based on this versatile scaffold.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.